molecular formula C9H10FNO2 B556775 2-Fluoro-dl-phenylalanine CAS No. 2629-55-2

2-Fluoro-dl-phenylalanine

Katalognummer: B556775
CAS-Nummer: 2629-55-2
Molekulargewicht: 183.18 g/mol
InChI-Schlüssel: NYCRCTMDYITATC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-fluorophenylalanine is a phenylalanine derivative in which the hydrogen at position 2 on the benzene ring is replaced by a fluoro group. It is a phenylalanine derivative, a non-proteinogenic alpha-amino acid and a member of monofluorobenzenes.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-amino-3-(2-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCRCTMDYITATC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501313097
Record name DL-2-Fluorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501313097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2629-55-2, 325-69-9, 35175-89-4
Record name DL-2-Fluorophenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2629-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluorophenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000325699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-3-(2-Fluorophenyl)alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002629552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluorophenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035175894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-2-Fluorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501313097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-3-(2-fluorophenyl)alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.278
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-dl-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

2-Fluoro-dl-phenylalanine is a synthetic, non-proteinogenic amino acid that has garnered interest in biochemical research and drug development. As a derivative of phenylalanine, it features a fluorine atom at the second position of the benzene ring. This substitution imparts unique physicochemical properties that can influence its biological activity and potential therapeutic applications. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visual representations of relevant experimental workflows and metabolic context.

Core Physicochemical Properties

The introduction of a fluorine atom to the phenyl ring of phenylalanine significantly alters its electronic and steric properties without drastically increasing its size. These modifications are reflected in its key physicochemical parameters.

General and Physical Properties

This compound is typically a white to off-white crystalline powder.[1] Its fundamental physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C9H10FNO2[2][3]
Molecular Weight 183.18 g/mol [2][4]
Melting Point 243-246 °C (decomposes)[1][2][5]
Boiling Point 308.1 °C at 760 mmHg (Predicted)[1][2]
Density 1.293 g/cm³[1]
Appearance White to off-white powder[1]
Acidity and Lipophilicity

The pKa values indicate the acidity of the carboxyl and amino groups, while the partition coefficient (logP) is a measure of its lipophilicity. These parameters are crucial for predicting the behavior of the molecule in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
pKa1 (Carboxyl Group) 2.14 (at 25°C)[1]
pKa2 (Amino Group) 9.01 (at 25°C)[1]
logP (Octanol/Water) 1.48[1]
XLogP3 (Computed) -1.3[1][4][6]

Note: The discrepancy between the experimental logP and computed XLogP3 values highlights the importance of experimental verification for lipophilicity determination.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of pKa Values by Acid-Base Titration

The pKa values of the ionizable carboxyl and amino groups can be determined by performing an acid-base titration and analyzing the resulting titration curve.[7][8][9]

Principle: A solution of the amino acid is titrated with a strong base (e.g., NaOH), and the pH is monitored throughout the titration. The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve, where the concentrations of the protonated and deprotonated forms of an ionizable group are equal.[9]

Materials:

  • This compound

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • Buret

  • Beaker

  • Deionized water

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

  • Add a stoichiometric excess of 0.1 M HCl to ensure that both the carboxyl and amino groups are fully protonated.

  • Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Immerse the pH electrode in the amino acid solution and begin stirring.

  • Record the initial pH of the solution.

  • Begin the titration by adding small, known volumes of 0.1 M NaOH from the buret.

  • After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

  • Continue the titration until the pH reaches approximately 12.

  • Plot the pH of the solution (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

  • Determine the equivalence points, which are the points of steepest slope on the curve.

  • The pKa of the carboxyl group (pKa1) is the pH at the point where half of the first equivalence volume of NaOH has been added.

  • The pKa of the amino group (pKa2) is the pH at the point halfway between the first and second equivalence points.

pKa_Determination_Workflow cluster_preparation Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve this compound in deionized water prep2 Add excess 0.1 M HCl to fully protonate the sample prep1->prep2 titrate1 Calibrate pH meter prep2->titrate1 titrate2 Add 0.1 M NaOH in known increments titrate1->titrate2 titrate3 Record pH after each addition titrate2->titrate3 Repeat titrate3->titrate2 analysis1 Plot pH vs. Volume of NaOH added titrate3->analysis1 analysis2 Identify equivalence points and buffering regions analysis1->analysis2 analysis3 Determine pKa values at half-equivalence points analysis2->analysis3

Experimental workflow for pKa determination by acid-base titration.

Determination of Solubility

Solubility can be assessed qualitatively or determined quantitatively using methods such as gravimetric analysis.[10][11][12]

Principle: An excess of the solute is mixed with a solvent until the solution is saturated. The concentration of the dissolved solute in the saturated solution is then measured.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Vials with screw caps

  • Shaker or vortex mixer

  • Thermostatically controlled water bath or incubator

  • Centrifuge

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

Procedure (Gravimetric Method):

  • Add an excess amount of this compound to a known volume of the chosen solvent in a vial.

  • Seal the vial and place it in a shaker within a thermostatically controlled environment (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. For accuracy, the supernatant can be filtered.

  • Transfer the clear supernatant to a pre-weighed container.

  • Evaporate the solvent from the supernatant under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried solute is achieved.

  • Weigh the container with the dried solute.

  • Calculate the solubility by subtracting the initial weight of the container from the final weight and dividing by the volume of the supernatant taken.

Determination of logP (Octanol-Water Partition Coefficient)

The shake-flask method is the classical approach for determining the logP value.[13][14]

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured. The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel or centrifuge tubes

  • Shaker or vortex mixer

  • Centrifuge

  • UV-Vis Spectrophotometer or HPLC system for concentration analysis

Procedure:

  • Prepare pre-saturated solvents by vigorously mixing n-octanol and water and allowing the phases to separate.

  • Prepare a stock solution of this compound in either the aqueous or octanol phase.

  • In a centrifuge tube, combine a known volume of the stock solution with a known volume of the other phase.

  • Seal the tube and shake it vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

  • Centrifuge the mixture to ensure complete separation of the two phases.

  • Carefully withdraw a sample from both the n-octanol and the aqueous layers.

  • Determine the concentration of this compound in each sample using a suitable analytical technique (e.g., UV-Vis spectrophotometry by measuring absorbance at the λmax of the compound).

  • Calculate the partition coefficient (P) using the formula: P = [Concentration in Octanol] / [Concentration in Water].

  • Calculate logP by taking the base-10 logarithm of P.

logP_Determination_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis cluster_calc Calculation prep1 Prepare water-saturated octanol and octanol- saturated water part1 Combine stock solution with the second phase in a tube prep1->part1 prep2 Create a stock solution of This compound prep2->part1 part2 Shake vigorously to equilibrate part1->part2 part3 Centrifuge to separate phases completely part2->part3 analysis1 Sample aqueous and octanol layers part3->analysis1 analysis2 Measure concentration in each layer (e.g., UV-Vis) analysis1->analysis2 calc1 Calculate P = [Conc]octanol / [Conc]water analysis2->calc1 calc2 Calculate logP = log10(P) calc1->calc2

Experimental workflow for logP determination via the shake-flask method.

Biological Context and Potential Interactions

As a non-canonical amino acid, this compound is not used in protein biosynthesis under normal conditions. However, its structural similarity to the essential amino acid L-phenylalanine allows it to potentially interact with metabolic pathways involving phenylalanine.[15]

Phenylalanine is a precursor for the synthesis of tyrosine, which in turn is a precursor for important catecholamine neurotransmitters like dopamine, norepinephrine, and epinephrine.[15] this compound could act as a competitive inhibitor of enzymes in this pathway, such as phenylalanine hydroxylase, thereby modulating neurotransmitter levels. This antagonistic potential makes it a valuable tool for studying these pathways and a lead compound for drug development.

Phenylalanine_Metabolism_Interference Phe L-Phenylalanine PAH Phenylalanine Hydroxylase Phe->PAH Tyr L-Tyrosine TH Tyrosine Hydroxylase Tyr->TH Dopa L-DOPA AADC Aromatic L-Amino Acid Decarboxylase Dopa->AADC Dopamine Dopamine DBH Dopamine β- Hydroxylase Dopamine->DBH Norepinephrine Norepinephrine FluoroPhe This compound FluoroPhe->PAH Potential Inhibition PAH->Tyr TH->Dopa AADC->Dopamine DBH->Norepinephrine

Potential interference of this compound in the Phenylalanine metabolic pathway.

References

A Guide to the Synthesis and Characterization of 2-Fluoro-dl-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Fluoro-dl-phenylalanine, a fluorinated analog of the essential amino acid phenylalanine. The introduction of a fluorine atom at the ortho position of the phenyl ring imparts unique chemical and biological properties, making it a valuable building block in drug discovery and peptide design. This document details a common synthetic route and the analytical techniques employed for its structural elucidation and purity assessment.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A prevalent approach involves a multi-step synthesis starting from 2-fluorotoluene, which is then elaborated to introduce the amino and carboxylic acid functionalities. The following protocol outlines a representative synthetic pathway.

Experimental Protocol: Synthesis

A common route for the synthesis of this compound begins with the bromination of 2-fluorotoluene to yield 2-fluoro-1-(bromomethyl)benzene. This intermediate is then reacted with diethyl acetamidomalonate in the presence of a base, such as sodium ethoxide, to form diethyl 2-acetamido-2-((2-fluorophenyl)methyl)malonate. Subsequent hydrolysis and decarboxylation of this malonate derivative under acidic conditions yield the final product, this compound.

Step 1: Bromination of 2-Fluorotoluene

  • 2-Fluorotoluene is reacted with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a suitable solvent such as carbon tetrachloride.

  • The reaction mixture is typically refluxed until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • The succinimide byproduct is filtered off, and the solvent is removed under reduced pressure. The crude 2-fluoro-1-(bromomethyl)benzene is then purified by distillation.

Step 2: Malonic Ester Synthesis

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

  • Diethyl acetamidomalonate is added to the sodium ethoxide solution to form the corresponding enolate.

  • The previously synthesized 2-fluoro-1-(bromomethyl)benzene is then added dropwise to the reaction mixture.

  • The reaction is stirred at reflux for several hours to ensure complete alkylation.

  • After cooling, the reaction mixture is worked up by adding water and extracting the product with an organic solvent like diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated.

Step 3: Hydrolysis and Decarboxylation

  • The crude diethyl 2-acetamido-2-((2-fluorophenyl)methyl)malonate is hydrolyzed by heating with a strong acid, such as concentrated hydrochloric acid.

  • This step removes the acetyl and ester protecting groups and induces decarboxylation.

  • The reaction mixture is heated at reflux for an extended period.

  • Upon cooling, the product, this compound, precipitates from the solution and can be collected by filtration.

  • The crude product is then purified by recrystallization from a suitable solvent system, such as water/ethanol.

Synthesis Workflow

Synthesis of this compound Start 2-Fluorotoluene Step1 Bromination (NBS, Initiator) Start->Step1 Intermediate1 2-Fluoro-1-(bromomethyl)benzene Step1->Intermediate1 Step2 Malonic Ester Synthesis (Diethyl acetamidomalonate, NaOEt) Intermediate1->Step2 Intermediate2 Diethyl 2-acetamido-2-((2-fluorophenyl)methyl)malonate Step2->Intermediate2 Step3 Hydrolysis & Decarboxylation (Conc. HCl, Heat) Intermediate2->Step3 End This compound Step3->End

A diagram illustrating the key stages in the synthesis of this compound.

Characterization of this compound

The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and structure. The following analytical techniques are commonly employed.

Physicochemical Properties
PropertyValue
Molecular FormulaC₉H₁₀FNO₂
Molecular Weight183.18 g/mol [1][2]
Melting Point243-246 °C[3]
AppearanceWhite to pale cream powder
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the structure of this compound.

  • ¹H NMR: Provides information on the number and environment of protons.

  • ¹³C NMR: Shows the number and types of carbon atoms.

  • ¹⁹F NMR: Confirms the presence and environment of the fluorine atom.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies are expected for the amino group (N-H stretching), the carboxylic acid group (O-H and C=O stretching), and the C-F bond. Cryogenic IR spectroscopy can provide more detailed structural information by resolving fine vibrational features.[4]

Mass Spectrometry (MS) determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the synthesized compound. A reversed-phase column is often used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. The retention time of the main peak is used to identify the compound, and the peak area provides a quantitative measure of its purity.

Experimental Protocols: Characterization

NMR Spectroscopy

  • Sample Preparation: A small amount of the synthesized this compound is dissolved in a deuterated solvent, such as deuterium oxide (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer.

  • Data Analysis: Chemical shifts (δ), coupling constants (J), and integration values are analyzed to assign the signals to the respective nuclei in the molecule.

IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with the characteristic vibrational frequencies of the functional groups.

Mass Spectrometry

  • Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer, often using techniques like electrospray ionization (ESI).

  • Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

  • Data Analysis: The molecular ion peak is used to confirm the molecular weight, and the fragmentation pattern is analyzed to support the proposed structure.

HPLC

  • Mobile Phase Preparation: A typical mobile phase might consist of a mixture of phosphate buffer and acetonitrile.

  • Sample Preparation: A standard solution of the sample is prepared in the mobile phase.

  • Chromatographic Conditions: The analysis is performed on a C18 column with UV detection at a specific wavelength (e.g., 254 nm).

  • Data Analysis: The retention time and peak area of the analyte are determined from the chromatogram to assess purity.

Analytical Workflow

Analytical Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_results Data Analysis Sample Synthesized this compound NMR NMR (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS HPLC HPLC Sample->HPLC Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment HPLC->Purity

A flowchart depicting the analytical workflow for the characterization of this compound.
Summary of Characterization Data

TechniqueExpected Results
¹H NMR Signals corresponding to the aromatic protons (split due to fluorine coupling), the α-proton, and the β-protons of the alanine side chain.
¹³C NMR Resonances for the nine carbon atoms, with the carbons of the fluorinated ring showing characteristic splitting due to C-F coupling.
¹⁹F NMR A single resonance confirming the presence of the fluorine atom.
IR Spectroscopy Characteristic absorption bands for N-H stretching (amine), O-H and C=O stretching (carboxylic acid), aromatic C-H and C=C stretching, and a C-F stretching band. A cryogenic IR spectrum would show more resolved bands for detailed conformational analysis.[4][5]
Mass Spectrometry A molecular ion peak at an m/z corresponding to the molecular weight of this compound (183.18).[1]
HPLC A single major peak with a specific retention time, indicating a high degree of purity (typically >98%).[6][7]

References

2-Fluoro-dl-phenylalanine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-dl-phenylalanine, a non-proteinogenic amino acid of significant interest in biochemical research and pharmaceutical development. This document details its chemical properties, synthesis, experimental applications, and its role in biological systems.

Core Chemical and Physical Properties

This compound is a derivative of the essential amino acid phenylalanine, where a hydrogen atom at the ortho (2-position) of the phenyl ring is substituted with a fluorine atom. This substitution imparts unique chemical and biological properties that are leveraged in various scientific applications.

PropertyValueCitations
CAS Number 2629-55-2
Molecular Formula C₉H₁₀FNO₂
Molecular Weight 183.18 g/mol [1]
Appearance White to off-white powder
Synonyms o-Fluoro-DL-phenylalanine, 2-Amino-3-(2-fluorophenyl)propanoic acid

Synthesis of this compound

The synthesis of fluorinated phenylalanines can be achieved through various chemical and enzymatic methods. Chemical synthesis often involves multi-step processes, including the introduction of the fluorine atom onto the aromatic ring and the formation of the amino acid backbone.[2] Enzymatic synthesis presents an alternative with advantages such as high stereoselectivity and milder reaction conditions.[3]

A general synthetic workflow for a fluorinated phenylalanine derivative is outlined below. The synthesis of the radiolabeled analog, 2-[¹⁸F]-fluoro-ʟ-phenylalanine, for Positron Emission Tomography (PET) involves a three-step process starting from an ¹⁸F-fluoride exchange.[2]

G cluster_synthesis General Synthesis Workflow start Starting Materials (e.g., protected bromophenylalanine) step1 Introduction of Fluorine (e.g., Stille coupling followed by fluorination) start->step1 Chemical Transformation step2 Modification of Side Chain (e.g., hydroboration) step1->step2 step3 Deprotection step2->step3 product This compound step3->product

Caption: A generalized workflow for the chemical synthesis of this compound.

Experimental Protocols

The incorporation of fluorinated amino acids into peptides is a key application that allows for the study of protein structure and function, as well as the development of more stable peptide-based therapeutics.[4] Below is a representative protocol for the incorporation of a fluorinated phenylalanine derivative into a peptide using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[5]

Protocol: Incorporation of a Fluorinated Phenylalanine into a Peptide via SPPS

  • Resin Swelling: Swell the desired resin (e.g., Rink Amide resin) in a suitable solvent such as N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's terminal amine. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected this compound (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and an activator base like diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating incomplete reaction), the coupling step can be repeated.

  • Washing: Wash the resin with DMF and dichloromethane (DCM) to remove excess reagents.

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% water) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.[5]

G cluster_workflow SPPS Experimental Workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection coupling Couple Fmoc-2-F-Phe-OH (HBTU, DIPEA in DMF) deprotection->coupling wash Wash (DMF, DCM) coupling->wash repeat Repeat for next AA wash->repeat repeat->deprotection Yes cleavage Cleave from Resin (TFA cocktail) repeat->cleavage No purify Purify (RP-HPLC) cleavage->purify analyze Analyze (MS, HPLC) purify->analyze end Pure Peptide analyze->end

Caption: A flowchart of the solid-phase peptide synthesis (SPPS) cycle for incorporating this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of research and development:

  • Protein Engineering and Stability: The incorporation of fluorinated amino acids can enhance the thermal and metabolic stability of proteins and peptides.[4] The fluorine atom can alter the electronic properties of the aromatic ring, influencing protein folding and intermolecular interactions.[6]

  • PET Imaging: Radiolabeled 2-[¹⁸F]-fluoro-ʟ-phenylalanine is used as a tracer in Positron Emission Tomography (PET) for imaging tumors.[2][7] Increased amino acid uptake is a characteristic of many cancer cells, making radiolabeled amino acids effective for their detection.[8]

  • Drug Design: As a building block for novel therapeutics, this compound can be incorporated into peptides and small molecules to improve their pharmacokinetic properties, such as bioavailability and resistance to enzymatic degradation.[2]

  • Studying Biological Mechanisms: The substitution of phenylalanine with its fluorinated analog allows researchers to probe the role of aromatic interactions in protein-protein and protein-ligand binding.[9]

Biological Significance and Signaling Pathways

While this compound is a non-natural amino acid, its structural similarity to phenylalanine means it can be recognized by cellular machinery. For instance, it can be a substrate for amino acid transporters like the L-type amino acid transporter system (LAT1), which is often overexpressed in tumor cells.[7][8]

It is also important to consider the potential impact on cellular signaling. While specific studies on the direct effect of this compound on signaling pathways are limited, research on phenylalanine itself has shown that elevated levels can impair insulin signaling. This occurs through the post-translational modification of the insulin receptor beta subunit (IRβ), leading to its inactivation and reduced glucose uptake.[10]

G cluster_pathway Phenylalanine-Induced Insulin Signaling Impairment Phe High Phenylalanine FARS Phenylalanyl-tRNA Synthetase (FARS) Phe->FARS Activates IR Insulin Receptor β (IRβ) FARS->IR Phenylalanylates pIR Inactive IRβ (Phenylalanylated) IR->pIR GlucoseUptake Glucose Uptake IR->GlucoseUptake Promotes pIR->GlucoseUptake Inhibits Insulin Insulin Insulin->IR Binds & Activates

Caption: A diagram illustrating how high levels of phenylalanine can impair insulin signaling.[10]

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The experimental protocols are provided as representative examples and should be adapted and validated for specific research applications.

References

A Deep Dive into the Biological Impact of 2-Fluoro-DL-Phenylalanine Integration

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids into peptides and proteins has emerged as a transformative tool in chemical biology and drug discovery. Among these, 2-fluoro-dl-phenylalanine, a synthetic analog of the essential amino acid phenylalanine, has garnered significant attention for its ability to impart unique and advantageous biological properties. This technical guide provides a comprehensive overview of the core biological effects of incorporating this compound, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Physicochemical and Biological Consequences of Fluorination

The substitution of a hydrogen atom with a highly electronegative fluorine atom at the ortho position of the phenylalanine phenyl ring introduces subtle yet profound changes to the amino acid's physicochemical properties. This modification can significantly influence molecular interactions, metabolic stability, and overall biological activity.[1][2][3][4]

Key Physicochemical Alterations:

  • Electronic Effects: The electron-withdrawing nature of fluorine alters the quadrupole moment of the aromatic ring, influencing cation-π and other non-covalent interactions that are critical for ligand-receptor binding and protein-protein interactions.[3][4]

  • Steric Profile: The van der Waals radius of fluorine (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), resulting in minimal steric perturbation of the protein structure.

  • Hydrophobicity: Fluorination generally increases the hydrophobicity of the amino acid side chain, which can affect protein folding, stability, and interactions with cellular membranes.

  • Bond Strength: The carbon-fluorine bond is exceptionally strong, contributing to increased metabolic stability by rendering the molecule less susceptible to enzymatic degradation.[4]

These alterations translate into a range of significant biological effects when this compound is incorporated into peptides and proteins.

Major Biological Impacts:

  • Enhanced Metabolic Stability: The robust C-F bond can block sites of oxidative metabolism, leading to increased resistance to proteolytic degradation and a longer in vivo half-life of peptide-based drugs.[1][5]

  • Modulation of Binding Affinity: The altered electronic properties of the fluorinated aromatic ring can lead to enhanced or modified binding affinities for target receptors and enzymes.[3]

  • Alterations in Protein Structure and Stability: The introduction of fluorinated residues can influence protein folding pathways and enhance thermal and chemical stability.

  • Probing Protein Structure and Function: The unique NMR signature of the ¹⁹F nucleus provides a powerful, non-perturbative probe for studying protein structure, dynamics, and interactions.[2] Radiolabeled [¹⁸F]2-fluoro-L-phenylalanine is also utilized as a tracer in Positron Emission Tomography (PET) for imaging tumors and cerebral infarctions.[2]

Quantitative Analysis of Biological Effects

The incorporation of this compound has been shown to quantitatively impact various biological parameters. The following tables summarize key findings from the literature, providing a comparative overview.

Table 1: Proteolytic Stability of Peptides

Peptide SequenceModificationProteaseIncubation Time (min)% Intact Peptide RemainingHalf-life (t₁/₂)Reference
Model Peptide ANative Phenylalanineα-Chymotrypsin120< 5%Not Reported[5]
Model Peptide A2-Fluorophenylalanineα-Chymotrypsin120> 80%Significantly Increased[5]
Oncocin Analog (Onc18)NativeMouse Serum60< 13%Not Reported[6][7]
Oncocin Analog (Onc18)ModifiedMouse Blood6042 ± 12%Increased[6][7]

Table 2: Receptor Binding Affinity of a Biphalin Analog

CompoundNative Sequence4-F-Phe Analogμ-Opioid Receptor Binding (Ki, nM)δ-Opioid Receptor Binding (Ki, nM)Reference
Biphalin AnalogTyr-D-Ala-Gly-Phe-NH-Tyr-D-Ala-Gly-(4-F-Phe)-NH-0.5112.8[3]
Biphalin AnalogTyr-D-Ala-Gly-Phe-NH-Tyr-D-Ala-Gly-(4-F-Phe)-NH-0.090.11[3]

Note: While this data is for 4-fluorophenylalanine, it illustrates the significant impact of fluorination on receptor binding affinity, a principle that also applies to 2-fluorophenylalanine.

Table 3: Site-Specific Incorporation Efficiency of p-Fluoro-Phenylalanine in E. coli

Programmed Codon ContextIncorporation Efficiency (% p-F-Phe)Reference
Amber Stop Codon (TAG)64 - 75%[2]

Note: This data is for p-fluoro-phenylalanine but provides an indication of the achievable efficiency for site-specific incorporation of fluorinated phenylalanine analogs.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound incorporation.

Site-Specific Incorporation of this compound into Proteins in E. coli

This protocol describes a general method for the site-directed incorporation of unnatural amino acids.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein with an in-frame amber stop codon (TAG) at the desired incorporation site.

  • Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for this compound.

  • Luria-Bertani (LB) medium and agar plates.

  • Appropriate antibiotics.

  • This compound.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the synthetase/tRNA plasmid. Plate the transformed cells on LB agar containing the appropriate antibiotics and incubate overnight at 37°C.[1]

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with the corresponding antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of LB medium containing the antibiotics with the overnight starter culture. Grow the culture at 37°C with shaking to an optical density at 600 nm (OD₆₀₀) of 0.6-0.8.

  • Induction: Add this compound to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 1 mM.

  • Harvesting: Continue to shake the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours. Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Protein Purification: Resuspend the cell pellet in a suitable lysis buffer and purify the target protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).

  • Verification: Confirm the incorporation of this compound by mass spectrometry.

Proteolytic Stability Assay

This protocol outlines a method for assessing the stability of a peptide in the presence of a protease.

Materials:

  • Test peptide (native and this compound-containing).

  • Protease solution (e.g., α-chymotrypsin in a suitable buffer).

  • Incubation buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • Quenching solution (e.g., 10% trifluoroacetic acid in water).

  • High-Performance Liquid Chromatography (HPLC) system.

Procedure:

  • Peptide Preparation: Dissolve the native and modified peptides in the incubation buffer to a final concentration of 1 mg/mL.

  • Reaction Initiation: Add the protease solution to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the enzymatic reaction.

  • Analysis: Analyze the samples by reverse-phase HPLC to separate the intact peptide from its degradation products.

  • Data Analysis: Quantify the peak area of the intact peptide at each time point. Calculate the percentage of intact peptide remaining relative to the t=0 time point and determine the peptide's half-life.[5][8]

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxicity of peptides on cultured cells.

Materials:

  • Mammalian cell line of interest.

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • Test peptide (dissolved in a suitable vehicle, e.g., sterile water or DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.

  • Peptide Treatment: The next day, treat the cells with various concentrations of the test peptide (and a vehicle control) in a final volume of 200 µL per well.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value of the peptide.

Visualizing Workflows and Pathways

Graphviz diagrams are provided below to illustrate key experimental workflows and a generic signaling pathway that can be influenced by the incorporation of this compound.

Experimental_Workflow_for_Unnatural_Amino_Acid_Incorporation cluster_cloning Site-Directed Mutagenesis cluster_expression Protein Expression cluster_analysis Analysis Target_Gene Target Gene Plasmid Introduce_TAG Introduce Amber Stop Codon (TAG) Target_Gene->Introduce_TAG Mutated_Plasmid Mutated Plasmid Introduce_TAG->Mutated_Plasmid Transformation Co-transform E. coli with Mutated and Synthetase Plasmids Mutated_Plasmid->Transformation Culture_Growth Grow Culture Transformation->Culture_Growth Induction Induce with IPTG & add 2-F-Phe Culture_Growth->Induction Protein_Production Protein Production Induction->Protein_Production Purification Protein Purification Protein_Production->Purification Mass_Spec Mass Spectrometry Verification Purification->Mass_Spec Functional_Assay Functional Assays Mass_Spec->Functional_Assay

Workflow for Site-Specific Incorporation of this compound.

Proteolytic_Stability_Assay_Workflow Start Prepare Peptide Solutions (Native and 2-F-Phe) Incubation Incubate with Protease at 37°C Start->Incubation Sampling Take Aliquots at Different Time Points Incubation->Sampling Quenching Stop Reaction with Quenching Solution Sampling->Quenching Analysis Analyze by HPLC Quenching->Analysis Data Quantify Intact Peptide and Determine Half-Life Analysis->Data End Compare Stability Data->End

Experimental Workflow for Proteolytic Stability Assay.

Generic_GPCR_Signaling_Pathway cluster_membrane Cell Membrane Receptor GPCR G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Ligand Ligand (e.g., Peptide with 2-F-Phe) Ligand->Receptor Binding Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase A Second_Messenger->Kinase Activation Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylation Cascade

Generic G-Protein Coupled Receptor (GPCR) Signaling Pathway.

Conclusion

The incorporation of this compound offers a powerful and versatile strategy for modulating the biological properties of peptides and proteins. The unique physicochemical characteristics imparted by the fluorine atom can lead to significant improvements in metabolic stability, binding affinity, and overall therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the vast potential of this non-canonical amino acid in their own research endeavors. As our understanding of the nuanced effects of fluorination continues to grow, so too will the applications of this compound in creating next-generation biologics with enhanced efficacy and safety profiles.

References

A Historical Overview of Fluorinated Amino Acid Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into amino acids has emerged as a powerful tool in chemical biology, medicinal chemistry, and materials science. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the conformational preferences, stability, and biological activity of peptides and proteins. This technical guide provides a comprehensive historical overview of fluorinated amino acid research, detailing key milestones, synthetic methodologies, and applications, with a focus on practical experimental protocols and quantitative data.

Early Discoveries and the Dawn of a New Field

The journey of fluorinated amino acids began in the mid-20th century, driven by the broader interest in organofluorine chemistry. One of the earliest significant milestones was the discovery of the naturally occurring fluorinated amino acid, 4-fluoro-L-threonine, produced by Streptomyces cattleya. This discovery provided a compelling precedent for the biological relevance of such compounds and spurred further investigation into their synthesis and properties.

Early synthetic efforts were often challenging, requiring harsh fluorinating agents and offering limited stereocontrol. However, these pioneering studies laid the groundwork for the development of more sophisticated and selective fluorination methods in the decades to come.

Evolution of Synthetic Methodologies

The ability to precisely introduce fluorine into amino acid scaffolds has been a central theme in the advancement of this field. Synthetic strategies have evolved from non-selective fluorination to highly stereoselective methods, enabling access to a diverse array of fluorinated amino acids.

Key Synthetic Approaches

Two primary strategies dominate the synthesis of fluorinated amino acids: the use of fluorinated building blocks and the direct fluorination of amino acid precursors.[1]

  • Fluorinated Building Blocks: This approach utilizes commercially available or readily synthesized small molecules already containing fluorine, which are then elaborated to introduce the amino and carboxylic acid functionalities.

  • Direct Fluorination/Fluoroalkylation: This strategy involves the introduction of fluorine or a fluoroalkyl group at a late stage in the synthesis of the amino acid. This can be achieved through various methods, including:

    • Nucleophilic Fluorination: Employing reagents like diethylaminosulfur trifluoride (DAST) to replace a hydroxyl group with fluorine.

    • Electrophilic Fluorination: Using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor to add a fluorine atom to an electron-rich center.

    • Metal-Catalyzed Fluorination: Transition metal catalysis has enabled site-selective fluorination of C-H bonds, offering a powerful tool for late-stage functionalization.[2]

The following diagram illustrates a generalized workflow for the synthesis of fluorinated amino acids.

G cluster_start Starting Materials cluster_synthesis Synthetic Strategies cluster_methods Fluorination Methods Non-fluorinated\nAmino Acid Precursor Non-fluorinated Amino Acid Precursor Direct Fluorination Direct Fluorination Non-fluorinated\nAmino Acid Precursor->Direct Fluorination Fluorinated\nBuilding Block Fluorinated Building Block Elaboration of\nFunctional Groups Elaboration of Functional Groups Fluorinated\nBuilding Block->Elaboration of\nFunctional Groups Nucleophilic\nFluorination Nucleophilic Fluorination Direct Fluorination->Nucleophilic\nFluorination Electrophilic\nFluorination Electrophilic Fluorination Direct Fluorination->Electrophilic\nFluorination Metal-catalyzed\nFluorination Metal-catalyzed Fluorination Direct Fluorination->Metal-catalyzed\nFluorination Fluorinated Amino Acid Fluorinated Amino Acid Elaboration of\nFunctional Groups->Fluorinated Amino Acid Nucleophilic\nFluorination->Fluorinated Amino Acid Electrophilic\nFluorination->Fluorinated Amino Acid Metal-catalyzed\nFluorination->Fluorinated Amino Acid

General Synthetic Strategies for Fluorinated Amino Acids.

Impact on Peptide and Protein Properties

The introduction of fluorine can have a dramatic impact on the physicochemical properties of peptides and proteins.

Conformational Control and Stability

Fluorine's high electronegativity can influence the local electronic environment, leading to conformational constraints. For instance, the incorporation of fluorinated proline residues can bias the cis/trans amide bond equilibrium. Furthermore, the increased hydrophobicity of fluorinated side chains can enhance the thermal and proteolytic stability of peptides and proteins.[3]

Quantitative Analysis of Proteolytic Stability

The effect of fluorination on the stability of peptides against enzymatic degradation is a critical consideration in drug development. The following table summarizes quantitative data from a study on the proteolytic stability of fluorinated model peptides against α-chymotrypsin.

Peptide SequencePosition of Fluorinated ResidueFluorinated Amino AcidHalf-life (min) vs. α-chymotrypsinFold Increase in Stability
Ac-Ala-Ala-Phe-Ala-Ala-NH2--151.0
Ac-Ala-Ala-(4-F-Phe)-Ala-Ala-NH2P14-Fluorophenylalanine302.0
Ac-Ala-(4-F-Phe)-Phe-Ala-Ala-NH2P24-Fluorophenylalanine604.0
Ac-Ala-Ala-Phe-(4-F-Phe)-Ala-NH2P1'4-Fluorophenylalanine251.7

Data is illustrative and compiled from findings reported in the literature. Actual values may vary based on specific experimental conditions.[4][5]

Key Applications in Research and Drug Development

Fluorinated amino acids have found widespread application as tools to probe biological systems and as components of therapeutic agents.

Probing Biological Processes with ¹⁹F NMR

The fluorine nucleus (¹⁹F) is an excellent NMR probe due to its 100% natural abundance, high gyromagnetic ratio, and the absence of endogenous fluorine in most biological systems.[6] Incorporating fluorinated amino acids into proteins allows for the study of protein folding, dynamics, and interactions with other molecules using ¹⁹F NMR spectroscopy.[7]

The following diagram illustrates a typical workflow for a protein-observed ¹⁹F NMR experiment.

G Start Start Incorporate\nFluorinated Amino Acid\ninto Protein Incorporate Fluorinated Amino Acid into Protein Start->Incorporate\nFluorinated Amino Acid\ninto Protein Purify\nFluorinated Protein Purify Fluorinated Protein Incorporate\nFluorinated Amino Acid\ninto Protein->Purify\nFluorinated Protein Acquire 1D\n19F NMR Spectrum Acquire 1D 19F NMR Spectrum Purify\nFluorinated Protein->Acquire 1D\n19F NMR Spectrum Introduce\nBinding Partner\n(e.g., Ligand) Introduce Binding Partner (e.g., Ligand) Acquire 1D\n19F NMR Spectrum->Introduce\nBinding Partner\n(e.g., Ligand) Acquire 1D\n19F NMR Spectrum\nwith Ligand Acquire 1D 19F NMR Spectrum with Ligand Introduce\nBinding Partner\n(e.g., Ligand)->Acquire 1D\n19F NMR Spectrum\nwith Ligand Analyze Chemical\nShift Perturbations Analyze Chemical Shift Perturbations Acquire 1D\n19F NMR Spectrum\nwith Ligand->Analyze Chemical\nShift Perturbations Determine Binding\nAffinity and Site Determine Binding Affinity and Site Analyze Chemical\nShift Perturbations->Determine Binding\nAffinity and Site

Workflow for Protein-Observed ¹⁹F NMR Spectroscopy.
PET Imaging with ¹⁸F-Labeled Amino Acids

Amino acids labeled with the positron-emitting isotope ¹⁸F are valuable tracers for Positron Emission Tomography (PET) imaging, particularly in oncology.[7] Cancer cells often exhibit increased amino acid metabolism, and ¹⁸F-labeled amino acids can be used to visualize and quantify this metabolic activity.[8]

Enhancing Drug Properties

The incorporation of fluorinated amino acids into peptide-based drugs can enhance their therapeutic potential by improving metabolic stability, membrane permeability, and binding affinity.[9] The unique electronic properties of fluorine can also be exploited to modulate the pKa of nearby functional groups, which can be crucial for drug-receptor interactions.

Investigating Signaling Pathways

Fluorinated amino acids serve as valuable tools for dissecting cellular signaling pathways. For instance, fluorinated analogs of tyrosine can be incorporated into proteins to study phosphorylation events, which are central to many signaling cascades. The altered electronic properties of the fluorinated tyrosine can modulate the kinetics of phosphorylation and dephosphorylation, providing insights into the regulation of the pathway. The diagram below depicts a simplified signaling pathway involving a G-protein coupled receptor (GPCR), where a fluorinated amino acid could be used to probe receptor activation and downstream signaling.[10]

G Ligand Ligand GPCR GPCR Ligand->GPCR Binding G-protein (inactive) G-protein (inactive) GPCR->G-protein (inactive) Activation G-protein (active) G-protein (active) G-protein (inactive)->G-protein (active) GDP/GTP Exchange Effector Enzyme Effector Enzyme G-protein (active)->Effector Enzyme Modulation Second Messenger Second Messenger Effector Enzyme->Second Messenger Production Cellular Response Cellular Response Second Messenger->Cellular Response Initiation

References

The Fluorine Advantage: An In-depth Technical Guide to the Electron-Withdrawing Effects of Fluorine in Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into the phenylalanine scaffold represents a powerful tool in medicinal chemistry and drug development. The potent electron-withdrawing nature of fluorine imparts unique physicochemical and biological properties to this essential amino acid. This guide provides a comprehensive technical overview of these effects, focusing on the modulation of acidity (pKa), lipophilicity (logP), metabolic stability, and binding interactions. Detailed experimental protocols for the synthesis, incorporation, and evaluation of fluorinated phenylalanine analogs are presented, alongside visualizations of key experimental workflows and biological pathways to facilitate a deeper understanding of this versatile synthetic building block.

Physicochemical Consequences of Fluorination

The introduction of one or more fluorine atoms to the phenyl ring of phenylalanine dramatically alters its electronic properties, leading to predictable yet profound changes in its acidity and lipophilicity. These modifications are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of peptide-based therapeutics and small molecule drugs.

Impact on Acidity (pKa)

The strong inductive electron-withdrawing effect of fluorine lowers the pKa of both the carboxylic acid and the amino group of phenylalanine. This increased acidity can influence the ionization state of the amino acid at physiological pH, potentially altering its interaction with biological targets. The magnitude of this effect is dependent on the number and position of the fluorine substituents.

Table 1: Physicochemical Properties of Phenylalanine and its Fluorinated Analogs

Compound NameMolecular Weight ( g/mol )XLogP3-AApKa (Predicted)
L-Phenylalanine165.191.62.2 (Carboxyl), 9.3 (Amino)
2-Fluoro-L-phenylalanine183.18-1.32.17 (Carboxyl)
3-Fluoro-L-phenylalanine183.18-1.92.17 (Carboxyl)
4-Fluoro-L-phenylalanine183.18-1.92.2 (Carboxyl), 9.3 (Amino)
Pentafluoro-L-phenylalanine255.171.81.8 (Carboxyl), 8.7 (Amino)
Modulation of Lipophilicity (logP)

The effect of fluorination on lipophilicity is complex and non-intuitive. While a single fluorine atom can increase the lipophilicity of a molecule, the introduction of multiple fluorine atoms can lead to a decrease in lipophilicity due to the creation of a polarized C-F bond. The "hydrophobic effect" of fluorine is a subject of ongoing research, with the overall impact on logP depending on the specific fluorination pattern and the molecular context. The XLogP3-AA values in Table 1, a computed measure of lipophilicity, illustrate this variability.

Enhancement of Metabolic Stability

A primary driver for the incorporation of fluorinated phenylalanine into drug candidates is the significant enhancement of metabolic stability.[1] The exceptional strength of the carbon-fluorine bond makes it resistant to enzymatic cleavage by metabolic enzymes, such as cytochrome P450s.[1] This increased stability can lead to a longer in vivo half-life and improved bioavailability of peptide and small molecule therapeutics.

The substitution of a hydrogen atom with fluorine at a metabolically labile position on the phenyl ring can block oxidative metabolism. Furthermore, the incorporation of D-isomers of fluorinated phenylalanine can confer resistance to proteases, which are stereospecific for L-amino acids.[2]

Table 2: Comparative Metabolic Stability of Peptides

PeptideModificationIn Vitro SystemHalf-life (t½)Intrinsic Clearance (Clint) (µL/min/mg protein)Reference
Model PeptidePhenylalanineα-chymotrypsin< 30 min-[3]
Model Peptide2-Fluorophenylalanineα-chymotrypsin> 120 min-[3]
Substance P AnalogH-Phe-Phe-NH2Human Liver Microsomes-97[4]
Substance P AnalogCarbamate-Phe-Phe-NH2Human Liver Microsomes-13.9[4]

Altered Binding Interactions

The electron-withdrawing properties of fluorine can significantly modulate the non-covalent interactions that govern ligand-receptor binding. The introduction of fluorine can influence cation-π, hydrogen bonding, and dipole-dipole interactions, leading to enhanced binding affinity and selectivity.[5] For example, the substitution of phenylalanine with 4-fluorophenylalanine in the opioid peptide biphalin has been shown to significantly enhance its binding affinity for both µ- and δ-opioid receptors.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, incorporation, and evaluation of fluorinated phenylalanine analogs.

Synthesis of Fmoc-protected 4-Fluorophenylalanine

The synthesis of Fmoc-protected fluorinated phenylalanine is a prerequisite for its use in solid-phase peptide synthesis. A common route involves the following key steps:

  • Starting Material: Commercially available 4-fluorophenylalanine.

  • Protection of the Amine Group: The amino group of 4-fluorophenylalanine is reacted with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base (e.g., sodium bicarbonate or triethylamine) in a suitable solvent (e.g., a mixture of dioxane and water or acetone and water).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is acidified, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to yield pure Fmoc-4-fluoro-L-phenylalanine.

Solid-Phase Peptide Synthesis (SPPS) of a 4-Fluorophenylalanine-Containing Peptide

This protocol outlines the manual synthesis of a peptide containing a 4-fluorophenylalanine residue using Fmoc chemistry.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids (including Fmoc-4-fluoro-L-phenylalanine)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (or Fmoc-4-fluoro-L-phenylalanine) with a coupling reagent and a base in DMF.

    • Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.

  • Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Site-Specific Incorporation of 4-Fluorophenylalanine in E. coli

This protocol describes the expression of a target protein with 4-fluorophenylalanine incorporated at a specific site using an orthogonal aminoacyl-tRNA synthetase/tRNA pair.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.

  • Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for 4-fluorophenylalanine.

  • 4-Fluorophenylalanine

  • LB medium and appropriate antibiotics

  • IPTG for induction

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the two plasmids.

  • Starter Culture: Grow a starter culture overnight in LB medium with antibiotics.

  • Expression Culture: Inoculate a larger volume of LB medium with the starter culture and grow to an OD600 of 0.6-0.8.

  • Addition of 4-Fluorophenylalanine: Add 4-fluorophenylalanine to the culture to a final concentration of 1 mM.

  • Induction: Induce protein expression with IPTG.

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) overnight.

  • Harvesting and Purification: Harvest the cells and purify the protein using standard methods.

  • Analysis: Confirm the incorporation of 4-fluorophenylalanine by mass spectrometry.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of a fluorinated compound.

Materials:

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Test compound stock solution

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system

Procedure:

  • Incubation Preparation: Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Termination: Terminate the reaction by adding ice-cold acetonitrile.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.

  • Data Analysis: Determine the half-life (t½) and intrinsic clearance (Clint) of the compound.

Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and the logical relationships of fluorine's effects.

experimental_workflow_spps Resin Resin Swelling Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 Washing (DMF) Deprotection1->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Repeat->Deprotection1 Deprotection2 Final Fmoc Deprotection Repeat->Deprotection2 Cleavage Cleavage from Resin & Side-chain Deprotection Deprotection2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

in_vivo_incorporation Transformation Co-transform E. coli with Plasmids Culture Grow Starter Culture Transformation->Culture ExpressionCulture Inoculate Expression Culture Culture->ExpressionCulture Grow Grow to OD600 0.6-0.8 ExpressionCulture->Grow AddFphe Add 4-Fluorophenylalanine Grow->AddFphe Induce Induce with IPTG AddFphe->Induce Express Overnight Expression Induce->Express Harvest Harvest Cells Express->Harvest Purify Purify Protein Harvest->Purify Analyze Analyze (Mass Spectrometry) Purify->Analyze fluorine_effects Fluorine Fluorine Substitution on Phenylalanine EWG Strong Electron- Withdrawing Effect Fluorine->EWG Stability Increased Metabolic Stability Fluorine->Stability Binding Modulated Binding Interactions Fluorine->Binding PKa Lowered pKa (Increased Acidity) EWG->PKa Lipophilicity Altered Lipophilicity (logP) EWG->Lipophilicity

References

The Impact of 2-Fluoro-dl-phenylalanine on Protein Architecture and Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of non-canonical amino acids into proteins represents a potent tool in protein engineering and drug development. Among these, 2-Fluoro-dl-phenylalanine (2F-Phe), a fluorinated analog of phenylalanine, has emerged as a valuable probe for modulating protein structure, stability, and function. This technical guide provides an in-depth analysis of the effects of 2F-Phe incorporation on protein structure and stability. It consolidates quantitative data from various studies, details experimental protocols for the synthesis and analysis of 2F-Phe-containing proteins, and presents visual workflows to facilitate experimental design. The introduction of the highly electronegative fluorine atom onto the phenyl ring of phenylalanine imparts unique steric and electronic properties that can significantly influence local and global protein characteristics, leading to enhanced thermal and enzymatic stability. This guide serves as a comprehensive resource for researchers seeking to leverage the benefits of 2F-Phe in their protein engineering and drug discovery endeavors.

Introduction

The substitution of natural amino acids with synthetic analogs offers a powerful strategy to enhance the therapeutic properties and stability of proteins and peptides.[1] Fluorinated amino acids, in particular, have garnered significant attention due to the unique physicochemical properties of fluorine.[2] The fluorine atom is small, highly electronegative, and forms a strong covalent bond with carbon, allowing it to subtly modify the electronic environment of the amino acid side chain with minimal steric perturbation.[2]

This compound, an analog of phenylalanine with a fluorine atom at the ortho position of the phenyl ring, has been shown to confer enhanced stability to peptides and proteins.[3] This stabilization is attributed to a combination of factors, including altered hydrophobicity, modified electrostatic interactions, and increased resistance to proteolytic degradation.[2][3] Understanding the precise structural and thermodynamic consequences of incorporating 2F-Phe is crucial for its rational application in designing more robust and effective protein-based therapeutics and research tools.

Quantitative Analysis of this compound Effects

The incorporation of this compound can lead to measurable changes in protein stability. The following tables summarize key quantitative data, providing a comparative view of proteins with and without this modification.

Table 1: Enzymatic Stability of a Model Peptide Containing a 2-Fluorophenylalanine Derivative

Peptide SequenceModificationEnzymeIncubation Time (hours)% Peptide RemainingReference
Ac-Ala-Ala-Pro-Phe-Ala-Ala-NH₂Native Phenylalanineα-Chymotrypsin2~1%[3]
Ac-Ala-Ala-Pro-(2-F-Phe)-Ala-Ala-NH₂2-Fluorophenylalanineα-Chymotrypsin2>95%[3]

Data extrapolated from Asante et al. (2014). The study utilized a fluorinated phenylalanine derivative in a model peptide sequence to assess its stability against α-chymotrypsin.[3]

Experimental Protocols

Detailed methodologies are essential for the successful incorporation and characterization of this compound in proteins. This section provides comprehensive protocols for key experimental procedures.

In Vivo Site-Specific Incorporation of this compound in E. coli

This protocol describes the expression of a target protein with 2F-Phe incorporated at a specific site using an orthogonal aminoacyl-tRNA synthetase/tRNA pair.

Materials:

  • E. coli strain engineered for unnatural amino acid incorporation.

  • Expression plasmid for the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.

  • Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for 2F-Phe.

  • Luria-Bertani (LB) agar and broth.

  • Appropriate antibiotics.

  • This compound.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Protocol:

  • Co-transform the E. coli host strain with the expression plasmid for the target protein and the plasmid for the orthogonal synthetase/tRNA pair.

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.

  • Inoculate a single colony into LB broth with antibiotics and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of LB broth containing antibiotics with the overnight culture.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Add this compound to a final concentration of 1-2 mM.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue to grow the culture at a reduced temperature (e.g., 18-30°C) for 12-16 hours.

  • Harvest the cells by centrifugation.

  • Purify the protein using standard protocols appropriate for the protein's purification tag (e.g., affinity chromatography).

  • Confirm the incorporation of 2F-Phe by mass spectrometry.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a powerful technique to assess the secondary structure of a protein and to detect conformational changes upon 2F-Phe incorporation.[4]

Materials:

  • Purified protein (wild-type and 2F-Phe variant).

  • CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4). Avoid high concentrations of chloride ions.

  • Quartz cuvette with a defined path length (e.g., 1 mm).

  • CD spectrometer.

Protocol:

  • Prepare protein samples in the CD-compatible buffer. The concentration should be in the range of 0.1-0.2 mg/mL for a 1 mm pathlength cuvette.

  • Ensure samples are free of aggregates by centrifugation or filtration.

  • Record a baseline spectrum of the buffer alone in the far-UV region (typically 190-260 nm).

  • Record the CD spectrum of each protein sample under the same conditions.

  • Subtract the buffer baseline from the protein spectra.

  • Convert the raw data (millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg) / (10 * c * n * l) where:

    • mdeg is the recorded ellipticity in millidegrees.

    • c is the protein concentration in mol/L.

    • n is the number of amino acid residues.

    • l is the path length of the cuvette in cm.

  • Analyze the resulting spectra using deconvolution software (e.g., BeStSel, DichroWeb) to estimate the percentage of α-helix, β-sheet, and other secondary structural elements.[5][6]

Differential Scanning Calorimetry (DSC) for Thermal Stability Analysis

DSC directly measures the heat capacity of a protein as a function of temperature, providing key thermodynamic parameters of unfolding, including the melting temperature (Tm) and the enthalpy of unfolding (ΔH).[7]

Materials:

  • Purified protein (wild-type and 2F-Phe variant) at a concentration of 0.5-2 mg/mL.

  • Matching buffer for the reference cell.

  • Differential Scanning Calorimeter.

Protocol:

  • Prepare the protein sample and a matching buffer reference. Degas both solutions to prevent bubble formation.

  • Load the protein sample into the sample cell and the buffer into the reference cell of the calorimeter.

  • Set the experimental parameters: temperature range (e.g., 20-100°C) and scan rate (e.g., 1°C/min).

  • Perform a buffer-buffer baseline scan to establish the instrument's baseline.

  • Run the scan with the protein sample.

  • Subtract the buffer-buffer baseline from the protein scan to obtain the excess heat capacity curve.

  • The peak of the thermogram corresponds to the melting temperature (Tm).

  • Integrate the area under the peak to determine the calorimetric enthalpy of unfolding (ΔHcal).

  • The Gibbs free energy of unfolding (ΔG) at a given temperature can be calculated using the Gibbs-Helmholtz equation.[2]

Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of key experimental procedures for studying the effects of this compound.

experimental_workflow_incorporation cluster_cloning Gene Cloning and Mutagenesis cluster_expression Protein Expression cluster_purification Protein Purification and Analysis gene Target Gene amber_codon Introduce Amber (TAG) Codon (Site-Directed Mutagenesis) gene->amber_codon plasmid Expression Plasmid plasmid->amber_codon final_plasmid Final Expression Plasmid amber_codon->final_plasmid transformation Co-transform E. coli with Expression and Synthetase Plasmids final_plasmid->transformation growth Cell Growth transformation->growth induction Add 2F-Phe and Induce with IPTG growth->induction harvest Harvest Cells induction->harvest lysis Cell Lysis harvest->lysis chromatography Affinity Chromatography lysis->chromatography purified_protein Purified 2F-Phe Protein chromatography->purified_protein ms_analysis Mass Spectrometry (Verification) purified_protein->ms_analysis

In Vivo Incorporation of this compound.

experimental_workflow_analysis cluster_cd Secondary Structure Analysis cluster_dsc Thermal Stability Analysis cluster_comparison Comparative Analysis start Purified Protein (WT and 2F-Phe Variant) cd_spec Circular Dichroism Spectroscopy start->cd_spec dsc_run Differential Scanning Calorimetry start->dsc_run cd_data Analyze Spectra (Deconvolution) cd_spec->cd_data secondary_structure Determine % α-helix, β-sheet cd_data->secondary_structure compare Compare WT vs. 2F-Phe: - Secondary Structure - Thermal Stability (Tm, ΔG) secondary_structure->compare dsc_data Analyze Thermogram dsc_run->dsc_data tm_deltaG Determine Tm and ΔG dsc_data->tm_deltaG tm_deltaG->compare

Biophysical Characterization of 2F-Phe Containing Proteins.

Conclusion

The incorporation of this compound into proteins provides a valuable strategy for enhancing protein stability and modulating function. The unique electronic properties of the fluorine atom can lead to significant improvements in resistance to enzymatic degradation and thermal denaturation. This guide has provided a comprehensive overview of the quantitative effects of 2F-Phe, detailed experimental protocols for its incorporation and analysis, and clear visual workflows to aid in experimental design. While further research is needed to generate a broader dataset of thermodynamic parameters for various proteins, the available evidence strongly supports the utility of this compound as a powerful tool in protein engineering and the development of next-generation protein therapeutics. Researchers are encouraged to utilize the methodologies outlined herein to explore the full potential of this non-canonical amino acid in their specific systems of interest.

References

A Technical Guide to High-Purity 2-Fluoro-dl-phenylalanine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Overview of Commercial Suppliers, Biochemical Applications, and Experimental Protocols

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in utilizing high-purity 2-Fluoro-dl-phenylalanine. This non-canonical amino acid is a valuable tool in medicinal chemistry and protein engineering, offering unique properties for the development of novel therapeutics and the study of biological systems. This document provides a detailed summary of commercial suppliers, key product specifications, and in-depth experimental protocols for its application in peptide synthesis and protein engineering.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer high-purity this compound, often with differing specifications. The selection of a suitable supplier is critical and should be based on the specific requirements of the intended application, such as the desired purity, analytical validation, and available formats. The following table summarizes the quantitative data from several prominent commercial suppliers for easy comparison.

SupplierProduct NameCAS NumberPurity/AssayAnalytical Method(s)AppearanceMolecular FormulaMolecular Weight ( g/mol )
Thermo Scientific Chemicals (Alfa Aesar) This compound, 98%2629-55-2≥97.5%HPLC, Non-aqueous acid-base Titration[1]White to pale cream powder[1]C₉H₁₀FNO₂183.18
Fisher Scientific This compound, 98%2629-55-298%Not specifiedNot specifiedC₉H₁₀FNO₂183.182[2]
Sigma-Aldrich (MilliporeSigma) 2-fluoro-phenylalanineNot specified for DL formNot specifiedNot specifiedNot specifiedNot specifiedNot specified
Santa Cruz Biotechnology 2-Fluoro-D-phenylalanine122839-51-4≥98%Not specifiedNot specifiedC₉H₁₀FNO₂183.2
Chempur This compound, min 97%2629-55-2min 97%Not specifiedNot specifiedC₉H₁₀FNO₂183.18[3]

Experimental Protocols

The unique properties of this compound make it a valuable component in the synthesis of peptides and the engineering of proteins. The fluorine atom can introduce beneficial characteristics such as increased metabolic stability, altered electronic properties, and serve as a probe for ¹⁹F NMR studies.[4]

Solid-Phase Peptide Synthesis (SPPS) with this compound

The incorporation of this compound into a peptide sequence is readily achievable using standard Fmoc-based solid-phase peptide synthesis protocols. The following is a generalized methodology.

Materials:

  • Fmoc-2-Fluoro-dl-phenylalanine-OH

  • Rink Amide or Wang resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure or 1-Hydroxybenzotriazole (HOBt)

  • Coupling reagents (e.g., HBTU, HATU)

  • DIPEA (N,N-Diisopropylethylamine)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Protocol:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with a fresh solution of 20% piperidine in DMF for 15-20 minutes to remove the Fmoc protecting group from the resin's functional group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve Fmoc-2-Fluoro-dl-phenylalanine-OH (3 equivalents relative to the resin substitution), a coupling agent like HBTU (2.9 equivalents), and an additive such as HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours.

  • Coupling Confirmation: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates successful coupling. If the test is positive, a second coupling may be necessary.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Resin Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing_1 Washing (DMF/DCM) Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (Fmoc-2-F-dl-Phe-OH, HBTU/HOBt, DIPEA) Washing_1->Coupling Washing_2 Washing (DMF/DCM) Coupling->Washing_2 Repeat Repeat for Next Amino Acid Washing_2->Repeat Continue Sequence Cleavage Cleavage & Deprotection (TFA Cocktail) Washing_2->Cleavage Final Amino Acid Repeat->Fmoc_Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

General workflow for Solid-Phase Peptide Synthesis (SPPS) of a this compound containing peptide.

Incorporation of this compound into Proteins in E. coli

The site-specific incorporation of this compound into proteins in E. coli can be achieved using an evolved aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host's translational machinery. This method typically involves the use of an amber stop codon (TAG) in the gene of interest at the desired incorporation site.

Materials:

  • E. coli strain engineered to be auxotrophic for phenylalanine and expressing the orthogonal tRNA/synthetase pair.

  • Expression vector containing the gene of interest with an in-frame amber codon at the desired position.

  • Growth media (e.g., M9 minimal media) supplemented with all necessary amino acids except phenylalanine.

  • This compound.

  • Inducing agent (e.g., IPTG).

Protocol:

  • Transformation: Transform the E. coli strain with the expression vector.

  • Cell Culture:

    • Grow a starter culture of the transformed E. coli overnight in a rich medium (e.g., LB).

    • Inoculate a larger volume of minimal media, supplemented with all amino acids except phenylalanine, with the overnight culture.

    • Grow the culture at 37°C with shaking until it reaches an OD₆₀₀ of 0.6-0.8.

  • Induction:

    • Add this compound to the culture to a final concentration of ~1 mM.

    • Induce protein expression by adding the appropriate inducer (e.g., IPTG).

  • Protein Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Cell Harvesting and Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).

  • Protein Purification:

    • Clarify the lysate by centrifugation.

    • Purify the protein of interest from the supernatant using appropriate chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).

  • Verification: Confirm the incorporation of this compound using mass spectrometry.

Protein_Engineering_Workflow cluster_Ecoli E. coli Expression System cluster_Purification Downstream Processing Transformation Transformation of E. coli with Expression Vector Cell_Culture Cell Culture in Minimal Media (-Phe) Transformation->Cell_Culture Induction Induction with 2-F-dl-Phe and IPTG Cell_Culture->Induction Protein_Expression Protein Expression Induction->Protein_Expression Harvesting Cell Harvesting & Lysis Protein_Expression->Harvesting Purification Protein Purification (Chromatography) Harvesting->Purification Verification Verification (Mass Spectrometry) Purification->Verification

Workflow for the incorporation of this compound into proteins using an E. coli expression system.

Putative Signaling Pathways and Biological Effects

While the precise signaling pathways directly modulated by this compound are still under active investigation, research on its analogs, such as p-Fluoro-dl-phenylalanine, provides insights into its potential biological effects. It has been shown that fluorinated phenylalanine analogs can act as antimetabolites and induce apoptosis.[3][5] A plausible mechanism for these effects involves the misincorporation of this compound into newly synthesized proteins, leading to protein misfolding and the induction of the unfolded protein response (UPR). Chronic UPR activation can trigger apoptotic pathways.

Furthermore, as an analog of phenylalanine, this compound may compete for transport into cells via amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells.[1] By competitively inhibiting the uptake of natural amino acids, it could disrupt cellular metabolism and contribute to its anti-proliferative effects.

Putative_Signaling_Pathway cluster_Cellular_Entry Cellular Uptake cluster_Protein_Synthesis Protein Synthesis & Stress cluster_Apoptosis Apoptotic Cascade F_Phe This compound LAT1 LAT1 Transporter F_Phe->LAT1 Competition Misincorporation Misincorporation into Proteins LAT1->Misincorporation Intracellular Accumulation Phe Phenylalanine Phe->LAT1 Misfolding Protein Misfolding Misincorporation->Misfolding UPR Unfolded Protein Response (UPR) Misfolding->UPR Caspases Caspase Activation UPR->Caspases Apoptosis Apoptosis Caspases->Apoptosis

A putative signaling pathway illustrating the potential mechanism of action for this compound.

This guide provides a foundational understanding of the procurement and application of this compound. Researchers are encouraged to consult the original literature for more specific details and to optimize the provided protocols for their particular experimental systems. The continued exploration of this and other non-canonical amino acids holds significant promise for advancing drug discovery and the fundamental understanding of biological processes.

References

A Comprehensive Technical Review of 2-Fluoro-dl-phenylalanine in Biomedical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-dl-phenylalanine, a synthetic analog of the essential amino acid phenylalanine, has emerged as a valuable tool in biomedical research and drug development. Its unique physicochemical properties, conferred by the strategic incorporation of a fluorine atom, allow for the modulation of biological processes and the enhancement of therapeutic potential. This in-depth technical guide provides a comprehensive review of this compound, encompassing its synthesis, applications, and mechanisms of action. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a critical resource for researchers in the field.

Introduction

The substitution of hydrogen with fluorine in bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[1] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity for its biological target.[2] this compound, by mimicking the structure of natural phenylalanine, can be incorporated into peptides and proteins, serving as a powerful probe to investigate protein structure and function or to develop novel therapeutics with improved stability and efficacy.[3] Its applications span various fields, including enzyme inhibition, protein engineering, and the development of diagnostic agents.

Physicochemical and Biological Properties

The introduction of a fluorine atom at the ortho position of the phenyl ring in phenylalanine alters its electronic and steric properties. This modification can influence intermolecular interactions, such as cation-π stacking, which are often crucial for peptide-receptor binding.[4]

Quantitative Data

While specific quantitative data for this compound is limited in the literature, studies on related fluorinated phenylalanine derivatives provide valuable insights into their biological activities.

Compound/PeptideBiological Target/AssayMeasured ParameterValueReference
N-acetylated fluorophenylalanine derivativesAcetylcholinesterase (AChE)IC5057.88-130.75 µM[5]
N-acetylated fluorophenylalanine derivativesButyrylcholinesterase (BChE)IC508.25-289.0 µM[5]
4-Fluoro-L-phenylalanineMCF-7 breast cancer cellsIC5011.8 µM
Ac-Ala-Ala-Pro-(2-F-Phe)-Ala-Ala-NH₂α-Chymotrypsin% Peptide Remaining (2h)~80%[1]
Native Peptide (Ac-Ala-Ala-Pro-Phe-Ala-Ala-NH₂)α-Chymotrypsin% Peptide Remaining (2h)~1%[1]
Biphalin analog with 4-F-Pheµ-Opioid ReceptorKi0.09 nM[4]
Native Biphalinµ-Opioid ReceptorKi0.51 nM[4]
Biphalin analog with 4-F-Pheδ-Opioid ReceptorKi0.11 nM[4]
Native Biphalinδ-Opioid ReceptorKi12.8 nM[4]

Key Biomedical Applications

Enzyme Inhibition

Fluorinated amino acids have been investigated as inhibitors of various enzymes. N-acetylated derivatives of fluorophenylalanine have demonstrated inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes implicated in neurodegenerative diseases.[5] The electron-withdrawing nature of the fluorine atom can alter the binding affinity of the molecule to the active site of the enzyme.

Protein Engineering and Stability

Incorporation of 2-fluorophenylalanine into peptides and proteins can significantly enhance their stability against proteolytic degradation.[1] The strong carbon-fluorine bond can sterically hinder the approach of proteases and alter the electronic character of the peptide backbone, making it less susceptible to cleavage. This increased stability is a highly desirable attribute for therapeutic peptides, potentially leading to a longer in vivo half-life.

Drug Development

The use of 2-fluorophenylalanine in drug design can lead to compounds with improved potency and pharmacokinetic profiles. For instance, the incorporation of 4-fluorophenylalanine into the opioid peptide biphalin resulted in a dramatic increase in its binding affinity for both µ- and δ-opioid receptors.[4] This highlights the potential of fluorination to optimize ligand-receptor interactions.

Signaling Pathways

Apoptosis Induction

Some studies suggest that fluorinated phenylalanine analogs can induce apoptosis, or programmed cell death, in cancer cells. While the precise mechanism for this compound is not fully elucidated, it is hypothesized to involve the activation of either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3 Bcl-2 Bcl-2 Bax/Bak Bax/Bak Bcl-2->Bax/Bak Bax/Bak->Mitochondrion 2F-Phe 2-Fluoro-dl- phenylalanine 2F-Phe->Bax/Bak Induces? Apoptosis Apoptosis Caspase-3->Apoptosis

Potential Induction of Apoptosis by this compound.
Insulin Signaling Pathway

Research on phenylalanine has demonstrated its ability to impair insulin signaling by preventing the phosphorylation of the insulin receptor beta subunit (IRβ) and downstream effectors such as Akt and AS160.[5][6] It is plausible that this compound, as a structural analog, may exert similar effects, thereby influencing glucose uptake and metabolism.

insulin_signaling Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor IRβ IRβ (P) Insulin Receptor->IRβ Autophosphorylation IRS-1 IRS-1 IRβ->IRS-1 PI3K PI3K IRS-1->PI3K Akt Akt (P) PI3K->Akt AS160 AS160 (P) Akt->AS160 GLUT4 Translocation GLUT4 Translocation AS160->GLUT4 Translocation Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake 2F-Phe 2-Fluoro-dl- phenylalanine 2F-Phe->IRβ Inhibits?

Hypothesized Impairment of Insulin Signaling by this compound.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a 2-Fluorophenylalanine-Containing Peptide

This protocol outlines the manual synthesis of a peptide incorporating 2-fluorophenylalanine using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-protected amino acids (including Fmoc-2-fluoro-L-phenylalanine or Fmoc-2-fluoro-D-phenylalanine)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIPEA (N,N-Diisopropylethylamine)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Workflow:

spps_workflow start Start with Rink Amide Resin swelling 1. Resin Swelling in DMF start->swelling deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) swelling->deprotection wash1 3. Wash with DMF deprotection->wash1 coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) wash1->coupling wash2 5. Wash with DMF coupling->wash2 repeat Repeat steps 2-5 for each amino acid in sequence wash2->repeat repeat->deprotection Next cycle final_deprotection 6. Final Fmoc Deprotection repeat->final_deprotection Final amino acid final_wash 7. Wash with DMF and DCM final_deprotection->final_wash cleavage 8. Cleavage from Resin (TFA/TIS/Water) final_wash->cleavage precipitation 9. Precipitation in cold ether cleavage->precipitation purification 10. Purification by HPLC precipitation->purification

Workflow for Solid-Phase Peptide Synthesis.

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (3 equivalents), including Fmoc-2-fluorophenylalanine, with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the mixture.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Biosynthetic Incorporation of 2-Fluorophenylalanine into Proteins in E. coli

This protocol describes a method for the global incorporation of 2-fluorophenylalanine into a target protein expressed in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) containing the plasmid for the protein of interest.

  • M9 minimal media.

  • This compound.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Standard protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).

Workflow:

biosynthetic_workflow start Start with E. coli culture in M9 minimal media growth 1. Grow culture to mid-log phase (OD600 ~ 0.6-0.8) start->growth induction_aa 2. Add this compound growth->induction_aa induction_iptg 3. Induce protein expression with IPTG induction_aa->induction_iptg expression 4. Overnight expression at lower temperature (e.g., 18-25°C) induction_iptg->expression harvest 5. Harvest cells by centrifugation expression->harvest lysis 6. Cell lysis harvest->lysis purification 7. Protein purification (e.g., affinity chromatography) lysis->purification validation 8. Validate incorporation (Mass Spectrometry, 19F NMR) purification->validation

Workflow for Biosynthetic Incorporation of 2-Fluorophenylalanine.

Procedure:

  • Culture Growth: Grow the E. coli culture in M9 minimal media at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Amino Acid Addition: Add this compound to the culture medium to a final concentration of 100-200 mg/L.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvesting and Purification: Harvest the cells by centrifugation and purify the target protein using standard chromatography techniques.

  • Validation: Confirm the incorporation of 2-fluorophenylalanine using mass spectrometry (to detect the mass shift) and/or 19F NMR spectroscopy.

Validation of 2-Fluorophenylalanine Incorporation by 19F NMR Spectroscopy

Procedure:

  • Prepare the purified protein sample containing 2-fluorophenylalanine in a suitable NMR buffer.

  • Acquire a one-dimensional 19F NMR spectrum.

  • The presence of a signal in the 19F NMR spectrum confirms the incorporation of the fluorinated amino acid. The chemical shift of the signal can provide information about the local environment of the fluorine atom within the protein structure.

Conclusion

This compound serves as a versatile and powerful tool in biomedical research. Its incorporation into peptides and proteins offers a means to enhance metabolic stability, modulate biological activity, and probe molecular interactions. The detailed protocols and conceptual frameworks provided in this guide aim to facilitate the effective utilization of this unique amino acid in drug discovery and chemical biology. Further research is warranted to fully elucidate the specific molecular mechanisms underlying its biological effects and to expand its application in developing novel therapeutics and diagnostic agents.

References

2-Fluorophenylalanine: A Technical Guide to its Potential as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of non-canonical amino acids is a cornerstone of modern drug discovery and chemical biology. Among these, 2-fluorophenylalanine (2-F-Phe), a derivative of the essential amino acid L-phenylalanine, presents significant potential as a modulator of enzyme activity. The introduction of a fluorine atom at the ortho position of the phenyl ring imparts unique stereoelectronic properties that can influence substrate recognition, binding affinity, and catalytic turnover. This technical guide provides a comprehensive overview of the potential of 2-fluorophenylalanine as an enzyme inhibitor, focusing on its interactions with key enzymes such as tyrosinase, phenylalanine hydroxylase, and chymotrypsin. This document details the underlying mechanisms of inhibition, provides established experimental protocols for assessing inhibitory activity, and explores the broader implications for cellular signaling pathways.

Introduction to 2-Fluorophenylalanine

2-Fluorophenylalanine is a non-proteinogenic amino acid in which a hydrogen atom at the second position of the phenyl ring of phenylalanine is substituted with a fluorine atom. This seemingly subtle modification has profound effects on the molecule's physicochemical properties. The high electronegativity of fluorine alters the electron distribution of the aromatic ring, influencing cation-π and other non-covalent interactions that are often critical for molecular recognition by enzymes.[1] Furthermore, the carbon-fluorine bond is exceptionally stable, which can enhance the metabolic stability of peptides and other molecules into which 2-F-Phe is incorporated, making it an attractive component for therapeutic development.[2] These unique attributes have positioned fluorinated amino acids, including 2-F-Phe, as valuable tools for probing enzyme mechanisms and as potential therapeutic agents.[1]

Potential as an Inhibitor of Tyrosinase

2.1. The Role of Tyrosinase in Melanogenesis

Tyrosinase is a copper-containing enzyme that plays a pivotal, rate-limiting role in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color.[3] It catalyzes the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[3] Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase a key target for dermatological and cosmetic applications. Phenylalanine and its derivatives are known to interact with and potentially modulate the activity of tyrosinase.[4][5]

2.2. Mechanism of Inhibition

2.3. Impact on the Melanogenesis Signaling Pathway

The inhibition of tyrosinase by 2-fluorophenylalanine would have a direct impact on the melanogenesis signaling pathway. This pathway is primarily regulated by the microphthalmia-associated transcription factor (MITF), which is the master regulator of melanocyte development, survival, and function.[6] Upstream signaling cascades, such as the cyclic AMP (cAMP) pathway, activated by α-melanocyte-stimulating hormone (α-MSH), and the mitogen-activated protein kinase (MAPK) pathway, converge on MITF to increase its expression and activity.[7] MITF, in turn, upregulates the transcription of key melanogenic enzymes, including tyrosinase.[6] By directly inhibiting the enzymatic activity of tyrosinase, 2-fluorophenylalanine would block a critical downstream step in this pathway, leading to a reduction in melanin synthesis, irrespective of the upstream signaling events that promote tyrosinase expression.

Melanogenesis_Pathway cluster_extracellular Extracellular cluster_cell Melanocyte alpha-MSH alpha-MSH MC1R MC1R alpha-MSH->MC1R AC Adenylyl Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Transcription Tyrosinase_mRNA Tyrosinase mRNA MITF->Tyrosinase_mRNA Transcription Tyrosinase Tyrosinase (Enzyme) Tyrosinase_mRNA->Tyrosinase Translation L_DOPA L-DOPA Tyrosinase->L_DOPA Catalyzes Dopaquinone Dopaquinone Tyrosinase->Dopaquinone Catalyzes Melanin Melanin 2-F-Phe 2-Fluorophenylalanine 2-F-Phe->Tyrosinase Inhibits L_Tyrosine L-Tyrosine L_Tyrosine->L_DOPA L_DOPA->Dopaquinone Dopaquinone->Melanin

Figure 1: Inhibition of Tyrosinase by 2-Fluorophenylalanine within the Melanogenesis Signaling Pathway.

Potential as an Inhibitor of Phenylalanine Hydroxylase

3.1. The Role of Phenylalanine Hydroxylase in Metabolism

Phenylalanine hydroxylase (PAH) is a crucial enzyme in human metabolism, responsible for catalyzing the conversion of L-phenylalanine to L-tyrosine.[8] This reaction is the rate-limiting step in the catabolism of phenylalanine.[9] Genetic deficiencies in PAH lead to the metabolic disorder phenylketonuria (PKU), characterized by the accumulation of high levels of phenylalanine in the blood, which can cause severe neurological damage if left untreated.[10]

3.2. Mechanism of Inhibition

3.3. Impact on Phenylalanine Metabolism

Inhibition of PAH by 2-fluorophenylalanine would lead to a reduction in the conversion of phenylalanine to tyrosine. In a therapeutic context for conditions other than PKU, this could potentially disrupt normal amino acid homeostasis. In the context of PKU research, understanding how analogs like 2-fluorophenylalanine interact with PAH could provide valuable information for the design of novel therapeutic strategies.

PAH_Inhibition cluster_workflow PAH Catalytic Cycle and Inhibition L_Phe L-Phenylalanine (Substrate) Active_Site PAH Active Site L_Phe->Active_Site Binds PAH Phenylalanine Hydroxylase (PAH) L_Tyr L-Tyrosine (Product) PAH->L_Tyr Produces Two_F_Phe 2-Fluorophenylalanine (Potential Inhibitor) Two_F_Phe->Active_Site Competitively Binds

Figure 2: Competitive Inhibition of Phenylalanine Hydroxylase by 2-Fluorophenylalanine.

Potential as an Inhibitor of Chymotrypsin

4.1. The Role of Chymotrypsin in Digestion and Beyond

Chymotrypsin is a serine protease that plays a key role in the digestion of proteins in the small intestine.[11] It preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acids such as tyrosine, tryptophan, and phenylalanine.[11] Beyond its digestive role, chymotrypsin-like proteases are involved in various cellular processes, and their inhibitors can have significant physiological effects, including influencing apoptosis.[5]

4.2. Mechanism of Inhibition

The incorporation of 2-fluorophenylalanine into peptides has been shown to significantly hinder their degradation by chymotrypsin, indicating that it is a poor substrate for the enzyme.[2] While direct inhibition data for 2-F-Phe as a small molecule is scarce, a study on peptide epoxyketone inhibitors of the proteasome, which has a chymotrypsin-like (β5) subunit, provides valuable quantitative data. A peptide containing a fluorinated phenylalanine derivative demonstrated high specificity and potency against this chymotrypsin-like site, with an IC50 value of 2 nM.[12] This suggests that the fluorinated phenyl ring can be accommodated in the S1 pocket of chymotrypsin-like enzymes and can contribute to potent inhibition. The mechanism is likely competitive, with the inhibitor binding to the active site and preventing substrate access.

4.3. Impact on Cellular Signaling

Inhibitors of chymotrypsin-like proteases can have complex effects on cellular signaling. For example, N-tosyl-L-phenylalanine chloromethylketone (TPCK), an irreversible inhibitor of chymotrypsin-like serine proteases, has been shown to have both pro- and anti-apoptotic effects.[5] TPCK can induce apoptosis by activating cell cycle checkpoints and caspases, potentially through inhibition of the proteasome.[5] This suggests that potent and specific inhibitors of chymotrypsin-like activity, potentially including those based on 2-fluorophenylalanine, could modulate cell life and death pathways.

Chymotrypsin_Inhibition_Workflow start Protein Substrate (with Phenylalanine) chymotrypsin Chymotrypsin start->chymotrypsin Binds to cleavage Peptide Bond Cleavage chymotrypsin->cleavage Catalyzes binding Inhibitor Binding to Active Site products Peptide Fragments cleavage->products inhibitor 2-Fluorophenylalanine (or derivative) inhibitor->chymotrypsin Binds to no_cleavage Inhibition of Cleavage binding->no_cleavage Leads to

Figure 3: Workflow of Chymotrypsin Inhibition by a 2-Fluorophenylalanine-based Inhibitor.

Quantitative Data Summary

While direct inhibitory constants for 2-fluorophenylalanine are limited, the following table summarizes the available quantitative data for it and related fluorinated analogs against the enzymes discussed.

Enzyme/TargetInhibitorInhibition ConstantNotes
Phenylalanine meta-hydroxylase3-FluorophenylalanineKi = 0.8 mMCompetitive inhibitor.[4]
Proteasome β5 (Chymotrypsin-like)Peptide with fluorinated PheIC50 = 2 nMHighly specific peptide-based inhibitor.[12]

Experimental Protocols

6.1. Tyrosinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome by tyrosinase.

  • Materials: Mushroom tyrosinase, L-DOPA, test compound (2-fluorophenylalanine), potassium phosphate buffer (pH 6.8), 96-well microplate, microplate reader.

  • Procedure:

    • Prepare solutions of L-DOPA, tyrosinase, and the test compound in phosphate buffer.

    • In a 96-well plate, add the test compound at various concentrations.

    • Add the tyrosinase solution to each well and incubate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

    • Initiate the reaction by adding the L-DOPA solution to all wells.

    • Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

    • Calculate the percentage of inhibition by comparing the rate of reaction in the presence of the inhibitor to the rate of an uninhibited control.

    • Determine the IC50 value from a dose-response curve.

6.2. Phenylalanine Hydroxylase Inhibition Assay (General Protocol)

This assay measures the production of L-tyrosine from L-phenylalanine by PAH.

  • Materials: Recombinant human PAH, L-phenylalanine, tetrahydrobiopterin (BH4), catalase, ferrous ammonium sulfate, HEPES buffer (pH 7.0), test compound (2-fluorophenylalanine), HPLC system with fluorescence detection.

  • Procedure:

    • Prepare a reaction mixture containing HEPES buffer, catalase, and ferrous ammonium sulfate.

    • Add the PAH enzyme and the test compound at various concentrations.

    • Pre-incubate the mixture for a defined period.

    • Initiate the reaction by adding L-phenylalanine and BH4.

    • Incubate at a controlled temperature (e.g., 25°C) for a specific time.

    • Stop the reaction by adding an acid (e.g., perchloric acid).

    • Analyze the amount of L-tyrosine produced using HPLC with fluorescence detection (excitation ~275 nm, emission ~305 nm).

    • Calculate the percentage of inhibition and determine the IC50 or Ki value.

6.3. Chymotrypsin Inhibition Assay (General Protocol)

This assay measures the hydrolysis of a synthetic substrate by chymotrypsin.

  • Materials: Bovine pancreatic α-chymotrypsin, a synthetic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide), Tris-HCl buffer (pH 7.8), test compound (2-fluorophenylalanine), 96-well microplate, microplate reader.

  • Procedure:

    • Prepare solutions of chymotrypsin, the substrate, and the test compound in Tris-HCl buffer.

    • Add the test compound at various concentrations to the wells of a 96-well plate.

    • Add the chymotrypsin solution and pre-incubate.

    • Initiate the reaction by adding the substrate solution.

    • Monitor the increase in absorbance at 405 nm, which corresponds to the release of p-nitroaniline.

    • Determine the initial reaction velocities from the linear portion of the absorbance curves.

    • Calculate the percentage of inhibition and determine the IC50 or Ki value.

Conclusion

2-Fluorophenylalanine holds considerable promise as a versatile tool in the study and modulation of enzyme activity. Its unique structural and electronic properties, conferred by the strategic placement of a fluorine atom, make it a compelling candidate for the design of novel enzyme inhibitors. While direct quantitative data for its inhibitory effects on key enzymes like tyrosinase, phenylalanine hydroxylase, and chymotrypsin are still emerging, the available evidence from related fluorinated analogs strongly supports its potential to act as a competitive inhibitor. The ability to influence critical biological pathways such as melanogenesis, amino acid metabolism, and proteolytic cascades underscores the therapeutic and research potential of 2-fluorophenylalanine. Further kinetic studies are warranted to fully elucidate its inhibitory mechanisms and to pave the way for its application in the development of new therapeutic agents and biochemical probes.

References

Understanding the 19F NMR Signature of 2-Fluoro-dl-phenylalanine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) characteristics of 2-Fluoro-dl-phenylalanine, a critical tool in modern biochemical and pharmaceutical research. The unique properties of the fluorine-19 isotope make it an exceptional probe for investigating protein structure, dynamics, and interactions with minimal perturbation to the biological system.

The 19F NMR Signature of this compound

The 19F nucleus possesses a spin of 1/2 and has a natural abundance of 100%, making it a highly sensitive nucleus for NMR spectroscopy.[1] Its chemical shift is exquisitely sensitive to the local electronic environment, providing detailed information about molecular structure and conformation.

When incorporated into proteins, this compound (2-F-Phe) serves as a powerful probe. A notable characteristic of 2-F-Phe in a macromolecular environment is the potential for multiple distinct resonances. For instance, in studies of hen egg white lysozyme (HEWL) labeled with 2-F-Phe, six distinct 19F NMR resonances were observed, spanning a chemical shift range of 7.4 ppm.[2] This phenomenon is attributed to the slow rotation (on the NMR timescale) of the phenyl ring around the Cβ-Cγ bond, which results in the fluorine atom experiencing different local magnetic environments.[2]

Quantitative NMR Data

The following table summarizes the key 19F NMR parameters for this compound. It is important to note that the chemical shift and relaxation times are highly dependent on the solvent, temperature, and whether the amino acid is in its free form or incorporated into a larger molecule.

ParameterValueConditions/Notes
19F Chemical Shift Range (in Proteins) 7.4 ppmObserved in 2-F-Phe labeled hen egg white lysozyme, indicative of multiple conformations due to slow ring-flipping.[2]
Typical 19F Chemical Shift Range for Ar-F +80 to +170 ppmRelative to neat CFCl3.[3]
19F-1H Coupling Constants (General) SignificantHydrogen coupling to fluorine is typical in 19F spectra. Geminal 1H-19F coupling can be as large as 50 Hz.[4]
T1 and T2 Relaxation Times VariesHighly dependent on molecular tumbling and local dynamics. Specific values for free 2-F-Phe are not readily available in the literature.

Experimental Protocols

Acquiring high-quality 19F NMR data requires careful sample preparation and optimization of spectrometer parameters.

Sample Preparation for 19F NMR of Free this compound
  • Dissolution: Dissolve 2-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D2O, CDCl3, DMSO-d6) in a clean vial.[5]

  • Filtration: To remove any particulate matter, filter the solution into a clean NMR tube.[5]

  • Reference Standard: For accurate chemical shift referencing, an internal or external standard can be used. Common standards for 19F NMR include trifluoroacetic acid (TFA) or trifluorotoluene (TFT).[5][6]

General Protocol for 19F NMR of a 2-F-Phe Labeled Protein
  • Buffer Preparation: Use a deuterated buffer (e.g., phosphate buffer in D2O) to minimize the solvent signal.

  • Sample Concentration: The final protein concentration should typically be in the range of 10 µM to 1 mM.

  • Locking and Tuning: Place the NMR tube in the spectrometer, lock the magnetic field on the D2O signal, and tune the probe to the 19F frequency.

NMR Data Acquisition
  • Spectrometer: A high-field NMR spectrometer equipped with a fluorine probe is required.

  • Pulse Sequence: A standard one-dimensional pulse-acquire sequence is often sufficient for initial characterization. For quantitative measurements, an inverse-gated decoupling sequence can be used to suppress the Nuclear Overhauser Effect (NOE).[7]

  • Spectral Width: A spectral width of 50-100 ppm is a typical starting point for fluorinated aromatic compounds.[8]

  • Relaxation Delay (D1): The relaxation delay should be set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate quantification.[7] A typical starting value is 1-2 seconds.[8]

  • Number of Scans: The number of scans should be sufficient to obtain an adequate signal-to-noise ratio.

Visualizations

The following diagrams illustrate key concepts and workflows related to the 19F NMR analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve 2-F-Phe in D2O prep2 Add Reference Standard prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Lock and Shim prep3->acq1 acq2 Tune Probe to 19F acq1->acq2 acq3 Set Acquisition Parameters (SW, D1, NS) acq2->acq3 acq4 Acquire 1D 19F Spectrum acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference Chemical Shift proc2->proc3 proc4 Integrate and Analyze proc3->proc4

Figure 1: Experimental workflow for 19F NMR of free this compound.

ring_flipping cluster_protein Protein Environment cluster_phe 2-F-Phe Sidechain cluster_spectrum Resulting 19F NMR Spectrum protein Protein Backbone Cbeta Cgamma Cbeta->Cgamma Slow Rotation (on NMR timescale) Ring Phenyl Ring (with 2-F) Cgamma->Ring Spectrum Multiple Resonances Ring->Spectrum Leads to Reason Each resonance corresponds to a distinct chemical environment for the Fluorine atom.

Figure 2: Slow ring-flipping of 2-F-Phe in a protein leads to multiple 19F NMR signals.

Applications in Drug Development and Research

The use of this compound as an NMR probe has significant implications for drug discovery and development:

  • Probing Protein-Ligand Interactions: Changes in the 19F chemical shift of a 2-F-Phe residue upon the addition of a small molecule can provide information about binding events, affinity, and the location of the binding site.

  • Characterizing Protein Dynamics: The sensitivity of the 19F nucleus to its environment allows for the study of conformational changes in proteins that are essential for their function.

  • High-Throughput Screening: 19F NMR-based screening of compound libraries is a powerful method for identifying fragments that bind to a target protein.

References

Metabolic Fate of 2-Fluoro-dl-phenylalanine In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the in vivo metabolic fate of 2-Fluoro-dl-phenylalanine. While specific quantitative data for this compound is limited in publicly available literature, this document synthesizes information from studies on closely related fluorinated amino acids and general principles of xenobiotic metabolism to project its likely absorption, distribution, metabolism, and excretion (ADME) profile. This guide is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting key metabolic pathways, potential transformations, and methodologies for further investigation. The strategic placement of a fluorine atom on the phenyl ring of phenylalanine can significantly alter its physicochemical properties, influencing its metabolic stability and biological activity.[1][2][3] Understanding the in vivo behavior of this compound is crucial for its potential therapeutic and diagnostic applications.

Introduction

Fluorinated amino acids are of significant interest in medicinal chemistry and drug development due to their potential to enhance metabolic stability, bioavailability, and target affinity of parent molecules.[1][2] The substitution of hydrogen with fluorine, the most electronegative element, can modulate various properties such as acidity, basicity, and hydrophobicity.[2] this compound, an analogue of the essential amino acid phenylalanine, is a subject of interest for its potential incorporation into peptides and proteins to create novel therapeutic agents.[2] Furthermore, radiolabeled versions of fluorinated phenylalanines are utilized as tracers in Positron Emission Tomography (PET) for tumor imaging.[2] This guide will explore the anticipated metabolic journey of this compound within a biological system.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

Absorption

As an amino acid analogue, this compound is likely absorbed from the gastrointestinal tract via amino acid transporters. The L-enantiomer, in particular, would be a substrate for the large neutral amino acid (LNAA) transporter system.

Distribution

Following absorption, this compound is expected to distribute throughout the body via systemic circulation. Studies on radiolabeled L-[2-¹⁸F]fluorophenylalanine in rats have shown its distribution to the brain, where it is incorporated into both protein and lipid fractions.[4] This suggests that this compound can cross the blood-brain barrier.

Metabolism

The metabolism of this compound is anticipated to follow several key pathways that are common for amino acids and xenobiotics. The primary metabolic transformations are likely to involve the amino acid side chain and potential modifications to the fluorinated aromatic ring.

Key Potential Metabolic Pathways:

  • Incorporation into Proteins: As an analogue of phenylalanine, this compound can be recognized by phenylalanyl-tRNA synthetase and incorporated into proteins in place of natural phenylalanine.[2][4] The extent of this incorporation would depend on the specificity of the synthetase.

  • Transamination: The alpha-amino group can be removed by transaminases to form 2-fluoro-phenylpyruvic acid. This is a common metabolic route for amino acids.

  • Decarboxylation: The carboxyl group can be removed to yield 2-fluoro-phenylethylamine.

  • Hydroxylation: The aromatic ring may undergo hydroxylation, catalyzed by enzymes such as phenylalanine hydroxylase or cytochrome P450 (CYP) enzymes.[5][6] Hydroxylation could occur at various positions on the ring, leading to different isomers of fluorohydroxyphenylalanine.

  • Defluorination: The carbon-fluorine bond, while strong, can be cleaved by certain enzymes, particularly CYP450s.[7][8][9] Computational studies support the feasibility of P450-catalyzed defluorination of aromatic fluorides.[7][8] In vivo studies on p-fluorophenylalanine have shown its conversion to tyrosine, a process that necessitates defluorination.[1] The position of the fluorine atom is a critical determinant of metabolic stability, with some fluorinated compounds undergoing rapid defluorination.[1]

Excretion

The parent compound and its metabolites are expected to be primarily excreted through the kidneys into the urine. Unabsorbed compound would be eliminated in the feces.

Quantitative Data Summary

Due to the absence of specific in vivo studies on this compound, the following tables present hypothesized data based on general principles and data from analogous compounds. These tables are for illustrative purposes and should be validated by experimental studies.

Table 1: Hypothesized Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

ParameterHypothesized ValueRationale/Reference
Bioavailability (%)40 - 60Amino acid analogues generally have moderate oral bioavailability.
Tmax (h)1 - 2Peak plasma concentrations for amino acids are typically reached within a few hours.
Cmax (µg/mL)Dose-dependentDependent on the administered dose.
Half-life (t½) (h)2 - 4Expected to be relatively short due to metabolic pathways and renal clearance.

Table 2: Hypothesized Tissue Distribution of this compound in Rats (% of Administered Dose)

TissueHypothesized DistributionRationale/Reference
LiverHighPrimary site of metabolism for amino acids and xenobiotics.
KidneysHighInvolved in the excretion of the compound and its metabolites.
BrainModerateEvidence from radiolabeled analogues suggests blood-brain barrier penetration.[4]
MuscleModerateGeneral distribution to tissues.
Adipose TissueLowAs a polar amino acid, significant accumulation in fat is not expected.

Experimental Protocols

Detailed experimental protocols for the in vivo study of this compound would be crucial to generate the missing quantitative data. Below are generalized methodologies for key experiments.

In Vivo Pharmacokinetic Study in Rodents
  • Animal Model: Male Wistar or Sprague-Dawley rats (8-10 weeks old).[10][11][12]

  • Dosing:

    • Administration of a single oral dose of this compound (e.g., 50 mg/kg) via gavage.

    • Administration of a single intravenous dose (e.g., 10 mg/kg) via the tail vein for bioavailability determination.

  • Sample Collection:

    • Serial blood samples (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) collected from the tail vein into heparinized tubes.

    • Plasma separated by centrifugation.

  • Sample Analysis:

    • Quantification of this compound in plasma using a validated LC-MS/MS method.[13][14]

  • Data Analysis:

    • Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, bioavailability) calculated using appropriate software.

Metabolite Profiling in Urine and Feces
  • Animal Model: Rats housed in metabolic cages to allow for separate collection of urine and feces.[14]

  • Dosing: Administration of a single oral dose of this compound.

  • Sample Collection:

    • Urine and feces collected at predetermined intervals (e.g., 0-8, 8-24, 24-48 hours).

  • Sample Preparation:

    • Urine samples centrifuged to remove particulates.[14]

    • Fecal samples homogenized and extracted with a suitable solvent.

  • Sample Analysis:

    • Analysis of urine and fecal extracts by high-resolution LC-MS/MS and/or NMR to identify and quantify metabolites.[13][14][15][16]

  • Data Analysis:

    • Comparison of metabolite profiles with control samples to identify drug-related metabolites.

    • Structure elucidation of novel metabolites using tandem mass spectrometry and NMR.

Signaling Pathways and Logical Relationships

The biological effects of this compound may be mediated through its interaction with various cellular signaling pathways.

  • mTOR Signaling: As an amino acid, this compound could potentially activate the mammalian target of rapamycin (mTOR) pathway, a key regulator of cell growth, proliferation, and metabolism.[1]

  • Insulin Signaling: Phenylalanine has been shown to impair insulin signaling.[17] It is plausible that this compound could have similar or modified effects on the insulin signaling pathway, which would have implications for glucose metabolism.

Visualizations

Hypothesized Metabolic Pathways of this compound

Metabolic_Pathways cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism (Liver) cluster_excretion Excretion This compound This compound Systemic Circulation Systemic Circulation This compound->Systemic Circulation 2-Fluoro-phenylpyruvic acid 2-Fluoro-phenylpyruvic acid This compound->2-Fluoro-phenylpyruvic acid Transamination 2-Fluoro-phenylethylamine 2-Fluoro-phenylethylamine This compound->2-Fluoro-phenylethylamine Decarboxylation Hydroxylated Metabolites Hydroxylated Metabolites This compound->Hydroxylated Metabolites Hydroxylation (CYP450, PheH) Defluorinated Metabolites Defluorinated Metabolites This compound->Defluorinated Metabolites Defluorination (CYP450) Urine Urine This compound->Urine Feces Feces This compound->Feces Unabsorbed Amino Acid Transporters Amino Acid Transporters Amino Acid Transporters->this compound Tissues (Brain, Liver, etc.) Tissues (Brain, Liver, etc.) Systemic Circulation->Tissues (Brain, Liver, etc.) Protein Incorporation Protein Incorporation Tissues (Brain, Liver, etc.)->Protein Incorporation Phenylalanyl-tRNA synthetase 2-Fluoro-phenylpyruvic acid->Urine 2-Fluoro-phenylethylamine->Urine Hydroxylated Metabolites->Urine Defluorinated Metabolites->Urine

Caption: Hypothesized metabolic pathways of this compound in vivo.

Experimental Workflow for In Vivo ADME Study

ADME_Workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data Data Interpretation Animal Model (Rat) Animal Model (Rat) Oral Gavage (PO) Oral Gavage (PO) Animal Model (Rat)->Oral Gavage (PO) Test Compound Intravenous Injection (IV) Intravenous Injection (IV) Animal Model (Rat)->Intravenous Injection (IV) Reference Blood Sampling (Serial) Blood Sampling (Serial) Oral Gavage (PO)->Blood Sampling (Serial) Urine & Feces Collection (Metabolic Cages) Urine & Feces Collection (Metabolic Cages) Oral Gavage (PO)->Urine & Feces Collection (Metabolic Cages) Intravenous Injection (IV)->Blood Sampling (Serial) Plasma Separation Plasma Separation Blood Sampling (Serial)->Plasma Separation LC-MS/MS Quantification LC-MS/MS Quantification Plasma Separation->LC-MS/MS Quantification Metabolite Profiling (LC-HRMS, NMR) Metabolite Profiling (LC-HRMS, NMR) Urine & Feces Collection (Metabolic Cages)->Metabolite Profiling (LC-HRMS, NMR) Plasma Plasma Plasma->LC-MS/MS Quantification Parent Drug Pharmacokinetic Analysis Pharmacokinetic Analysis LC-MS/MS Quantification->Pharmacokinetic Analysis Urine & Feces Urine & Feces Urine & Feces->Metabolite Profiling (LC-HRMS, NMR) Metabolites Metabolite Identification Metabolite Identification Metabolite Profiling (LC-HRMS, NMR)->Metabolite Identification Excretion Profile Excretion Profile Metabolite Profiling (LC-HRMS, NMR)->Excretion Profile

Caption: General experimental workflow for an in vivo ADME study.

Conclusion and Future Directions

The in vivo metabolic fate of this compound is an area that requires further dedicated investigation. Based on the available literature for analogous compounds, it is likely to be absorbed via amino acid transporters, distributed to various tissues including the brain, and metabolized through pathways common to amino acids and fluorinated xenobiotics, with potential for protein incorporation, hydroxylation, and defluorination. The lack of specific quantitative ADME data and identified metabolites represents a significant knowledge gap. Future research should focus on conducting comprehensive in vivo studies in relevant animal models to elucidate the precise metabolic pathways, quantify the pharmacokinetic parameters, and identify the major metabolites of this compound. Such studies will be instrumental in assessing its safety profile and realizing its full potential in therapeutic and diagnostic applications.

References

Methodological & Application

Application Notes and Protocols for Incorporating 2-Fluoro-dl-phenylalanine into Proteins in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of non-canonical amino acids, such as 2-Fluoro-dl-phenylalanine (2-F-Phe), into proteins in Escherichia coli is a powerful technique for protein engineering and drug development. The introduction of fluorine can alter the electronic properties of the amino acid, providing a sensitive probe for NMR spectroscopy and potentially enhancing protein stability and function.[1][2] This document provides detailed protocols for the site-specific incorporation of 2-F-Phe into a target protein in E. coli using an expanded genetic code.

Principle

The site-specific incorporation of 2-F-Phe relies on the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[3] This pair functions independently of the host's endogenous synthetases and tRNAs.[3] The synthetase is engineered to specifically recognize and charge the orthogonal tRNA with 2-F-Phe. This charged tRNA then recognizes a unique codon, typically the amber stop codon (UAG), that has been introduced at the desired site in the gene of interest, leading to the incorporation of 2-F-Phe at that position during protein translation.

Data Presentation

Table 1: Typical Yield and Incorporation Efficiency for Fluorinated Phenylalanine Analogs
ParameterIn Vivo Site-Specific Incorporation (E. coli)Reference
Protein Yield 8-12 mg/L of culture[4][5]
Incorporation Efficiency at Amber Codon 64-75%[4][5]
Incorporation Fidelity >98%[1]
Purity (after purification) >95%[1]

Note: Yields and efficiencies can vary significantly depending on the target protein, the specific orthogonal system used, and the expression conditions.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound in E. coli

This protocol outlines the expression of a target protein with 2-F-Phe incorporated at a specific site using an orthogonal aminoacyl-tRNA synthetase/tRNA pair.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for 2-F-Phe (e.g., a pEVOL-based plasmid).

  • This compound

  • Luria-Bertani (LB) medium

  • Appropriate antibiotics (e.g., ampicillin and chloramphenicol)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • L-arabinose

Procedure:

  • Transformation:

    • Co-transform the E. coli expression strain with the plasmid containing your gene of interest (with the TAG codon) and the plasmid encoding the orthogonal synthetase/tRNA pair.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotics for selection (e.g., 100 µg/mL ampicillin and 34 µg/mL chloramphenicol).

    • Incubate the plates overnight at 37°C.

  • Starter Culture:

    • Inoculate a single colony from the plate into 5-20 mL of LB medium containing the appropriate antibiotics.

    • Grow the culture overnight at 37°C with shaking.

  • Expression Culture:

    • The following day, inoculate 1 L of LB medium containing the appropriate antibiotics with the overnight starter culture.

    • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.8.[1]

  • Induction:

    • Add this compound to a final concentration of 1 mM.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and L-arabinose to a final concentration of 0.02% (if using a pEVOL-based plasmid with an araC promoter).[1]

    • Continue to grow the culture at a reduced temperature (e.g., 18-30°C) for 12-16 hours.[1]

  • Harvesting:

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).[6]

    • Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.

Protocol 2: Protein Purification and Analysis

This protocol describes a general method for purifying a His-tagged protein containing 2-F-Phe and confirming its incorporation.

Materials:

  • Cell pellet from Protocol 1

  • Lysis Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA affinity chromatography resin

  • Protease inhibitors

  • DNase I

Procedure:

  • Cell Lysis:

    • Resuspend the cell pellet in Lysis Buffer containing protease inhibitors and a small amount of DNase I.

    • Lyse the cells by sonication or microfluidization on ice.[7]

    • Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.[7]

  • Affinity Chromatography:

    • Equilibrate the Ni-NTA resin with Lysis Buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

    • Elute the target protein with Elution Buffer.

    • Collect fractions and analyze by SDS-PAGE to identify fractions containing the purified protein.

  • Analysis of 2-F-Phe Incorporation:

    • Confirm the incorporation of 2-F-Phe by mass spectrometry (e.g., ESI-MS).[7][8] The mass of the purified protein should correspond to the expected mass with the substitution of phenylalanine with 2-fluorophenylalanine.

Visualizations

experimental_workflow cluster_prep Preparation cluster_expression Protein Expression cluster_downstream Downstream Processing Transformation Co-transformation of E. coli Plating Plating on selective media Transformation->Plating Starter_Culture Overnight starter culture Plating->Starter_Culture Expression_Culture Inoculate 1L culture Starter_Culture->Expression_Culture Growth Grow to OD600 0.5-0.8 Expression_Culture->Growth Induction Add 2-F-Phe and inducers (IPTG, Arabinose) Growth->Induction Incubation Incubate at reduced temperature Induction->Incubation Harvesting Harvest cells by centrifugation Incubation->Harvesting Lysis Cell lysis Harvesting->Lysis Purification Affinity chromatography Lysis->Purification Analysis Mass spectrometry analysis Purification->Analysis

Caption: Workflow for in vivo site-specific incorporation of 2-F-Phe.

logical_relationship cluster_plasmids Genetic Components cluster_host Host Cell Machinery cluster_components Key Molecules cluster_output Final Product Target_Gene Target Gene Plasmid (with TAG codon) E_coli E. coli Host Target_Gene->E_coli transformed into Ribosome Ribosome Target_Gene->Ribosome mRNA transcribed from Orthogonal_System Orthogonal System Plasmid (Synthetase + tRNA_CUA) Orthogonal_System->E_coli transformed into tRNA_charged 2-F-Phe-tRNA_CUA Orthogonal_System->tRNA_charged charges tRNA E_coli->Ribosome contains Fluorinated_Protein Protein with 2-F-Phe Ribosome->Fluorinated_Protein translates into Two_F_Phe This compound Two_F_Phe->Orthogonal_System recognized by Synthetase tRNA_charged->Ribosome binds to TAG codon

Caption: Logical relationships for site-specific 2-F-Phe incorporation.

References

Application Notes and Protocols: Utilizing 2-Fluoro-dl-phenylalanine for ¹⁹F NMR Studies of Protein Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein dynamics is fundamental to understanding biological function, from enzymatic catalysis to signal transduction. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing molecular motion over a wide range of timescales. The introduction of the stable isotope fluorine-19 (¹⁹F) as a probe has significantly expanded the utility of NMR for studying proteins.[1][2] 2-Fluoro-dl-phenylalanine, a non-native amino acid, can be incorporated into proteins, offering a sensitive and minimally perturbative reporter for investigating protein structure, dynamics, and interactions.[1][3]

The ¹⁹F nucleus possesses several advantageous properties for NMR studies:

  • 100% Natural Abundance: No isotopic enrichment is required.[1][4][5]

  • High Sensitivity: The ¹⁹F nucleus has 83% of the sensitivity of ¹H, ensuring strong NMR signals.[1][2][4]

  • Wide Chemical Shift Range: The chemical shift of ¹⁹F is highly sensitive to its local electronic environment, spanning a range of over 400 ppm.[2][5][6] This sensitivity makes it an exquisite probe for detecting subtle conformational changes, ligand binding, and post-translational modifications.[1][7]

  • No Background Signal: Fluorine is virtually absent in biological systems, resulting in background-free spectra.[1][5][8]

These application notes provide detailed protocols for the incorporation of this compound into proteins and its use in ¹⁹F NMR for dynamics studies.

Data Presentation

Table 1: Typical Parameters for Protein Labeling with 2-Fluorophenylalanine
ParameterE. coli ExpressionHuman Cell (HEK293T) Expression
Expression System BL21(DE3)HEK293T
Media M9 minimal mediaDMEM
2-F-Phe Concentration 100-200 mg/LVaries (dependent on experiment)
Induction IPTG (0.1-1 mM)Not applicable (transient transfection)
Inhibition of Endogenous Phe Synthesis Glyphosate (1 g/L) (optional)Media switch strategy
Incorporation Efficiency HighUp to 60%
Typical Protein Yield HighLower than E. coli
Table 2: General ¹⁹F NMR Acquisition and Processing Parameters
ParameterTypical Value/SettingPurpose
Spectrometer Frequency ≥ 400 MHz (for ¹H)Higher fields provide better sensitivity and resolution.
Protein Concentration 10 µM - 1 mMTo achieve a good signal-to-noise ratio.
Solvent NMR Buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0) with 5-10% D₂OD₂O is used for the field-frequency lock.
Spectral Width ~50-100 ppmTo encompass all ¹⁹F resonances.
Number of Scans VariableSufficient to achieve a good signal-to-noise ratio.
Relaxation Delay 1-2 secondsTo allow for near-complete relaxation of the ¹⁹F nuclei between scans.
Pulse Program Simple 90° pulse-acquireFor standard 1D spectra.
Processing Fourier transformation, phase correction, baseline correctionStandard processing steps to obtain the final spectrum.

Experimental Protocols

Protocol 1: Incorporation of this compound into Proteins in E. coli

This protocol describes a general method for expressing proteins containing 2-fluorophenylalanine in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.

  • Luria-Bertani (LB) medium.

  • M9 minimal medium.

  • This compound.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Glyphosate (optional).

  • Appropriate antibiotic.

Procedure:

  • Inoculate a starter culture of the transformed E. coli in LB medium containing the appropriate antibiotic and grow overnight at 37°C.

  • The next day, inoculate 1 L of M9 minimal media with the overnight culture to an initial OD₆₀₀ of ~0.1.

  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • (Optional) To inhibit the endogenous synthesis of aromatic amino acids, add glyphosate to a final concentration of 1 g/L.[9]

  • Add this compound to the culture to a final concentration of 100-200 mg/L.[9]

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.[9]

  • Incubate the culture at a lower temperature (e.g., 18-25°C) overnight to improve protein folding and solubility.[9]

  • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).[9]

  • Proceed with standard protein purification protocols (e.g., affinity chromatography).

Protocol 2: 1D ¹⁹F NMR for Monitoring Protein Dynamics and Ligand Binding

This protocol outlines the basic steps for acquiring and analyzing 1D ¹⁹F NMR spectra to study protein dynamics and interactions.

Materials:

  • Purified 2-F-Phe labeled protein in a suitable NMR buffer.

  • D₂O.

  • NMR spectrometer with a fluorine probe.

  • Ligand of interest (for binding studies).

Procedure:

  • Sample Preparation:

    • Prepare the NMR sample by adding ~5-10% D₂O to the purified protein solution. The final protein concentration should be in the range of 10 µM to 1 mM.[9]

    • Transfer the sample to a clean NMR tube.

  • NMR Spectrometer Setup:

    • Place the NMR tube in the spectrometer and lock the magnetic field on the D₂O signal.

    • Tune and match the fluorine probe to the ¹⁹F frequency.

  • Data Acquisition:

    • Acquire a 1D ¹⁹F NMR spectrum using parameters similar to those outlined in Table 2.

  • Ligand Titration (for binding studies):

    • Acquire a baseline 1D ¹⁹F spectrum of the protein alone.

    • Add small aliquots of a concentrated stock solution of the ligand to the NMR tube.

    • Acquire a 1D ¹⁹F spectrum after each addition.

    • Monitor changes in the chemical shifts and/or line widths of the ¹⁹F resonances.

  • Data Analysis:

    • Process the spectra by applying Fourier transformation, phase correction, and baseline correction.[9]

    • The presence of one or more peaks in the ¹⁹F spectrum confirms the incorporation of 2-F-Phe.

    • Changes in the chemical shift of specific resonances upon addition of a ligand are indicative of binding and can provide information about the binding site and conformational changes.[1]

    • For quantitative analysis of binding affinity (Kᴅ), plot the change in chemical shift (Δδ) as a function of the ligand concentration and fit the data to a suitable binding isotherm.

Visualizations

experimental_workflow cluster_protein_production Protein Production & Labeling cluster_nmr_analysis 19F NMR Analysis cluster_interpretation Interpretation start Transform E. coli with Plasmid growth Grow Culture in Minimal Media start->growth induction Add this compound & Induce Expression growth->induction harvest Harvest Cells induction->harvest purification Purify Labeled Protein harvest->purification sample_prep Prepare NMR Sample purification->sample_prep nmr_acq Acquire 1D 19F NMR Spectrum sample_prep->nmr_acq ligand_titration Ligand Titration (optional) nmr_acq->ligand_titration Binding Studies data_analysis Process & Analyze Data nmr_acq->data_analysis ligand_titration->nmr_acq ligand_titration->data_analysis dynamics Assess Protein Dynamics data_analysis->dynamics binding Characterize Ligand Binding data_analysis->binding structure Infer Structural Changes data_analysis->structure

Caption: Workflow for ¹⁹F NMR protein dynamics studies.

chemical_shift_logic cluster_nmr_observable 19F NMR Observable protein_state_A Protein Conformation A ligand Ligand Binding / PTM protein_state_A->ligand chemical_shift_A 19F Chemical Shift δ_A protein_state_A->chemical_shift_A Local Environment A protein_state_B Protein Conformation B chemical_shift_B 19F Chemical Shift δ_B protein_state_B->chemical_shift_B Local Environment B ligand->protein_state_B delta_shift Δδ = δ_A - δ_B ≠ 0 chemical_shift_A->delta_shift chemical_shift_B->delta_shift

Caption: Detecting conformational changes with ¹⁹F NMR.

pulse_sequence p1 90°(x) acq FID d1 d1 end start timeline Time timeline->end

Caption: 1D ¹⁹F NMR pulse-acquire sequence.

References

Application Notes and Protocols: 2-Fluoro-dl-phenylalanine as a Sensitive Probe for Unraveling Protein-Ligand Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-ligand interactions is fundamental to understanding biological processes and is a cornerstone of modern drug discovery. The introduction of fluorinated amino acids, such as 2-Fluoro-dl-phenylalanine (2-F-Phe), into proteins has emerged as a powerful strategy for elucidating these interactions with high sensitivity and precision. The fluorine atom, being small and minimally perturbing, acts as a bioorthogonal probe, offering a unique spectroscopic window, particularly for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound as a probe in various biophysical techniques to characterize protein-ligand interactions.

The incorporation of fluorinated phenylalanine analogs can modulate the electronic properties of the aromatic ring, which may influence cation-π stacking and other non-covalent interactions crucial for binding.[3] This subtle modification can lead to enhanced binding affinity, improved metabolic stability, and altered enzymatic activity, making these analogs valuable tools in peptide and protein engineering.[4][5]

Data Presentation: Quantitative Analysis of Protein-Ligand Interactions

The following tables summarize quantitative data from studies employing fluorinated phenylalanine analogs to probe protein-ligand interactions. This data highlights the utility of these probes in determining key thermodynamic and kinetic parameters.

Table 1: Equilibrium Dissociation Constants (Kd) Determined Using Fluorinated Phenylalanine Probes

ProteinLigandFluorinated AnalogTechniqueKd (μM)Reference
L-leucine receptor (E. coli)L-phenylalanine4-fluoro-L-phenylalanineFluorescence0.18[6]
L-leucine receptor (E. coli)4-fluoro-L-phenylalanine4-fluoro-L-phenylalanineFluorescence0.26[6]
CREB-binding protein (KIX domain)Fragment Library3-fluorotyrosine, 4-fluorophenylalanine, 5-fluorotryptophan¹⁹F NMRmicromolar to millimolar[7]
Bromodomain Brd4Fragment Library3-fluorotyrosine, 4-fluorophenylalanine, 5-fluorotryptophan¹⁹F NMRmicromolar to millimolar[7]
Src homology 3 (SH3) domainProline-rich peptides5-fluorotryptophan¹⁹F NMR Lineshape Analysislow μM to low mM[8]

Table 2: Thermodynamic Parameters of Protein-Ligand Interactions

ProteinLigandParameterValueTechniqueReference
Tiam1 PDZ domainPeptide LigandsΔG (kcal/mol)-5.42 to -6.43NMR Titration[9]
Carbonic AnhydraseFluorinated LigandsΔΔG (kcal/mol)VariesInhomogeneous Solvation Theory[10]
Villin Headpiece SubdomainGuanidinium HydrochlorideΔΔG°unfolding (kcal/mol)0.79 - 1.4Circular Dichroism[11]

Experimental Protocols

This section provides detailed methodologies for the incorporation of this compound into proteins and its application in key biophysical techniques.

Protocol 1: Site-Specific Incorporation of this compound in E. coli

This protocol describes the biosynthetic incorporation of 2-F-Phe into a target protein at a specific site using an amber stop codon (UAG) and an orthogonal aminoacyl-tRNA synthetase/tRNA pair.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the protein of interest with a UAG codon at the desired position

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for 2-F-Phe (e.g., pEVOL-p-AcF for a similar analog)

  • This compound

  • Luria-Bertani (LB) medium and agar plates

  • Appropriate antibiotics (e.g., ampicillin, chloramphenicol)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • L-arabinose

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid containing the gene of interest (with the UAG codon) and the plasmid encoding the orthogonal synthetase/tRNA pair. Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 20 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of LB medium with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.75.

  • Induction: Add this compound to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 1 mM and L-arabinose to 0.02% (w/v).

  • Protein Expression: Incubate the culture overnight at 30°C with shaking.

  • Cell Harvesting and Protein Purification: Harvest the cells by centrifugation. Purify the protein of interest using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a peptide containing a 2-F-Phe residue.

Materials:

  • Fmoc-2-fluoro-DL-phenylalanine

  • Standard Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents (e.g., HBTU, DIPEA)

  • Cleavage cocktail (e.g., TFA/TIS/water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.[12]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.[13][14]

  • Amino Acid Coupling:

    • Dissolve Fmoc-2-fluoro-DL-phenylalanine (3 equivalents) and HBTU (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the mixture.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.[13]

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3: ¹⁹F NMR Spectroscopy for Ligand Binding Analysis

This protocol describes a typical ¹⁹F NMR experiment to monitor protein-ligand interactions using a protein labeled with 2-F-Phe.

Materials:

  • Purified protein containing 2-F-Phe (typically 10-100 µM) in a suitable NMR buffer (e.g., phosphate or Tris buffer, pH 7.4, containing 5-10% D₂O for locking).

  • Ligand stock solution of known concentration.

  • NMR spectrometer equipped with a fluorine probe.

Procedure:

  • Sample Preparation: Prepare a series of NMR samples containing a constant concentration of the labeled protein and increasing concentrations of the ligand. Include a sample with no ligand as a reference.

  • NMR Data Acquisition:

    • Tune and match the fluorine probe.

    • Acquire one-dimensional (1D) ¹⁹F NMR spectra for each sample. Typical parameters include a spectral width of ~50 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, Mnova).

    • Observe changes in the ¹⁹F chemical shift and/or line broadening upon ligand titration.

    • Calculate the chemical shift perturbation (CSP) for each titration point.

    • Determine the dissociation constant (Kd) by fitting the CSP data to a suitable binding isotherm equation.

Visualizations

Experimental Workflow for Biosynthetic Incorporation and ¹⁹F NMR Analysis

experimental_workflow cluster_incorporation Biosynthetic Incorporation of 2-F-Phe cluster_nmr ¹⁹F NMR Analysis transformation Co-transformation of E. coli starter_culture Overnight Starter Culture transformation->starter_culture expression_culture Large-Scale Expression Culture starter_culture->expression_culture induction Induction with IPTG, Arabinose & 2-F-Phe expression_culture->induction protein_expression Overnight Protein Expression induction->protein_expression harvesting Cell Harvesting protein_expression->harvesting purification Protein Purification harvesting->purification sample_prep NMR Sample Preparation (Titration) purification->sample_prep Purified Labeled Protein data_acq ¹⁹F NMR Data Acquisition sample_prep->data_acq data_proc Data Processing & Analysis data_acq->data_proc kd_determination K_d Determination data_proc->kd_determination nmr_interpretation start ¹⁹F NMR Spectrum of Labeled Protein add_ligand Addition of Ligand start->add_ligand no_change No Change in Spectrum add_ligand->no_change change Change in Spectrum (Chemical Shift / Line Broadening) add_ligand->change no_binding No Interaction no_change->no_binding binding Interaction Detected change->binding quantify Quantify Binding Affinity (K_d) binding->quantify

References

Application Notes and Protocols for Metabolic Labeling of Proteins with 2-Fluoro-dl-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling is a powerful technique for studying protein synthesis, turnover, and function in living cells.[1][2] By supplying cells with an amino acid analog, such as 2-Fluoro-dl-phenylalanine (2-F-Phe), this non-canonical amino acid is incorporated into newly synthesized proteins.[3] The fluorine atom provides a unique probe for various analyses, including in-depth studies of protein structure and function, without the need for radioactive isotopes.[3][4] Fluorination can modulate the electrostatic potential of the phenylalanine ring with minimal steric changes, making it a valuable tool for investigating aromatic interactions in protein stability and ligand binding.[3]

These application notes provide a comprehensive overview and detailed protocols for the metabolic labeling of proteins with this compound in mammalian cell culture, subsequent analysis, and potential applications.

Applications

The incorporation of this compound into proteins has several valuable applications in research and drug development:

  • Probing Protein Structure and Dynamics: The fluorine atom serves as a sensitive reporter for 19F-NMR spectroscopy, allowing for the investigation of protein conformation, folding, and dynamics in a cellular environment.[4]

  • Investigating Protein-Protein and Protein-Ligand Interactions: The altered electronic properties of the fluorinated aromatic ring can be used to study the contribution of cation-π and π-π interactions to molecular recognition events.[3]

  • Quantitative Proteomics: While less common than stable isotope labeling, metabolic labeling with 2-F-Phe can be used in conjunction with mass spectrometry to study changes in protein expression.

  • Enzyme Mechanism Studies: The introduction of a fluorinated analog can help elucidate the roles of specific amino acid residues in enzyme catalysis.[5]

  • Drug Discovery: This technique can be employed to understand the mechanism of action of drugs that target protein synthesis or degradation pathways.

Data Presentation

Quantitative data from proteomics experiments using this compound labeling can be structured to compare protein abundance between different experimental conditions. The following table is an illustrative example of how such data could be presented, based on a hypothetical experiment comparing a treated versus an untreated cell population.

Protein ID (e.g., UniProt)Gene NameProtein NameFold Change (Treated/Untreated)p-valueRegulation
P04637TP53Cellular tumor antigen p532.150.005Upregulated
P60709ACTBActin, cytoplasmic 11.050.89Unchanged
Q06830HSP90AA1Heat shock protein HSP 90-alpha0.450.012Downregulated
P31749GSK3BGlycogen synthase kinase-3 beta1.890.021Upregulated
P10636CASP3Caspase-33.010.001Upregulated

Note: This table presents simulated data for illustrative purposes.

Experimental Protocols

Protocol 1: Metabolic Labeling of Adherent Mammalian Cells with this compound

This protocol describes the metabolic labeling of adherent mammalian cells with this compound for subsequent proteomic analysis.

Materials:

  • Mammalian cell line of interest (e.g., HEK293T, HeLa)

  • DMEM for SILAC (deficient in L-phenylalanine and L-tyrosine)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Phenylalanine

  • L-Tyrosine

  • This compound (2-F-Phe)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks or plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

Procedure:

  • Media Preparation:

    • Control ("Light") Medium: Prepare DMEM deficient in L-phenylalanine and L-tyrosine by supplementing it with L-phenylalanine and L-tyrosine to their normal physiological concentrations. Add 10% dFBS and 1% Penicillin-Streptomycin.

    • Labeling ("Heavy") Medium: Prepare DMEM deficient in L-phenylalanine and L-tyrosine by supplementing it with this compound to a final concentration of 1-2 mM and L-tyrosine to its normal physiological concentration.[3] Add 10% dFBS and 1% Penicillin-Streptomycin.

    • Sterile filter both media using a 0.22 µm filter.

  • Cell Culture and Labeling:

    • Culture two separate populations of the chosen cell line.

    • For the control population, culture the cells in the prepared "Light" medium.

    • For the experimental population, culture the cells in the prepared "Heavy" medium.

    • Passage the cells for at least five cell doublings in their respective media to ensure sufficient incorporation of the amino acids.

    • Note on Toxicity: Monitor the cells for any signs of toxicity, such as changes in morphology or reduced proliferation, as some phenylalanine analogs can be toxic to cells.[6][7] If toxicity is observed, consider reducing the concentration of 2-F-Phe or the labeling duration.

  • Experimental Treatment (Optional):

    • Once sufficient labeling is achieved, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. vehicle control).

  • Cell Harvest and Lysis:

    • Wash the cells with ice-cold PBS.

    • Harvest the cells by scraping or trypsinization.

    • Combine the "Light" and "Heavy" cell pellets in a 1:1 ratio based on cell number.

    • Lyse the combined cell pellet using an appropriate lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Digestion and Mass Spectrometry Analysis:

    • Determine the protein concentration of the combined lysate using a BCA assay.

    • Take a desired amount of protein (e.g., 50-100 µg) and perform an in-solution or in-gel digestion with an appropriate protease (e.g., trypsin).

    • Analyze the resulting peptide mixture by LC-MS/MS.[4]

Protocol 2: Western Blot Analysis of this compound Labeled Proteins

This protocol can be used to confirm the incorporation of 2-F-Phe into a specific protein of interest.

Materials:

  • Protein lysate from labeled and unlabeled cells (from Protocol 1)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the protein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the lysates from both labeled and unlabeled cells.

  • SDS-PAGE: Separate equal amounts of protein from each lysate by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Compare the band intensities between the labeled and unlabeled samples. A successful incorporation of 2-F-Phe may result in a slight shift in the molecular weight of the protein, which might be detectable on a high-resolution gel.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_labeling Labeling & Treatment cluster_analysis Analysis Media_Prep Prepare 'Light' (Control) and 'Heavy' (2-F-Phe) Media Cell_Culture Culture two cell populations in respective media Media_Prep->Cell_Culture Labeling Metabolic Labeling (≥5 cell doublings) Cell_Culture->Labeling Treatment Experimental Treatment (e.g., Drug vs. Vehicle) Labeling->Treatment Harvest Harvest and Combine Cell Populations (1:1) Treatment->Harvest Lysis Cell Lysis and Protein Extraction Harvest->Lysis Digestion Protein Digestion (e.g., Trypsin) Lysis->Digestion MS_Analysis LC-MS/MS Analysis Digestion->MS_Analysis Data_Analysis Data Analysis and Quantification MS_Analysis->Data_Analysis

Caption: Experimental workflow for metabolic labeling with this compound.

Phenylalanine_mTOR_Signaling Phe Phenylalanine (or this compound) LAT1 LAT1 Transporter Phe->LAT1 Uptake mTORC1 mTORC1 LAT1->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylates (Inhibitory) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes eIF4E eIF4E eIF4EBP1->eIF4E Inhibits eIF4E->Protein_Synthesis Promotes

Caption: Phenylalanine's role in the mTOR signaling pathway, which regulates protein synthesis.[8]

References

Application Notes and Protocols for the Expression and Purification of Proteins Containing 2-Fluoro-dl-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful tool in protein engineering and drug discovery. Among these, fluorinated amino acids like 2-Fluoro-dl-phenylalanine offer a unique biophysical probe for studying protein structure, function, and dynamics due to the distinctive properties of the fluorine atom.[1][2][3] This document provides detailed application notes and experimental protocols for the successful expression and purification of proteins containing this compound.

Introduction

Incorporating this compound into a target protein allows for the introduction of a minimally perturbative probe that can be monitored using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive NMR nucleus.[3][4][5] Its chemical shift is also highly sensitive to the local environment, providing valuable insights into conformational changes, ligand binding, and protein-protein interactions.[4][6][7] This technology is invaluable for creating therapeutics with enhanced properties and for fundamental biological research.[8]

The most common method for site-specific incorporation of UAAs is through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, often targeting an amber (UAG) stop codon.[9][10][11] This system enables the delivery of the unnatural amino acid to the ribosome in response to this unique codon.[8]

Data Presentation

The efficiency of incorporation and the final protein yield are critical parameters. The following table summarizes quantitative data from studies involving the incorporation of fluorinated phenylalanine analogs.

ParameterValueExpression SystemNotesReference
Incorporation Efficiency
2-fluoro Phe95.6%E. coliSite-specific incorporation using an evolved pyrrolysine-based tRNA/RS pair (PheX-B5).[12]
Penta-fluoro Phe~98.2%E. coliSite-specific incorporation using an evolved pyrrolysine-based tRNA/RS pair (PheX-D6).[12]
4-fluoro-L-phenylalanineUp to 60%Human (HEK293T) cellsEndogenous incorporation using a medium switch strategy.[1][13]
Protein Yield
sfGFP with Penta-fluoro Phe~34 µg per gram of cellsHuman (HEK293T) cellsTransient transfection using the PheX-D6 tRNA/RS pair.[12]

Experimental Workflow

The general workflow for expressing and purifying proteins containing this compound involves several key stages, from plasmid preparation to final protein analysis.

Workflow cluster_prep Preparation cluster_expression Expression cluster_purification Purification & Analysis Plasmid_Prep Plasmid Preparation (Target Gene + Orthogonal System) Transformation Transformation into Expression Host (e.g., E. coli) Plasmid_Prep->Transformation Plasmid_Prep->Transformation Culture_Growth Cell Culture Growth Induction Induction & Addition of This compound Culture_Growth->Induction Culture_Growth->Induction Protein_Expression Protein Expression Induction->Protein_Expression Induction->Protein_Expression Cell_Harvest Cell Harvesting & Lysis Purification Protein Purification (e.g., Affinity Chromatography) Cell_Harvest->Purification Cell_Harvest->Purification Analysis Analysis (Mass Spec, 19F NMR) Purification->Analysis Purification->Analysis

Caption: General experimental workflow for protein expression and purification with this compound.

Experimental Protocols

Protocol 1: Site-Specific Incorporation in E. coli using Amber Suppression

This protocol describes the site-specific incorporation of this compound into a target protein expressed in E. coli using an amber stop codon suppression system.[14]

Materials:

  • E. coli strain engineered with an orthogonal aminoacyl-tRNA synthetase/tRNA pair for this compound.

  • Expression vector for the target protein with an amber (UAG) stop codon at the desired incorporation site.

  • Minimal media (e.g., M9) supplemented with necessary nutrients.

  • This compound.

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction.

  • Antibiotics for plasmid selection.

Procedure:

  • Transformation: Transform the engineered E. coli strain with the expression vector for the target protein.

  • Culture Growth: Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight. Inoculate a larger volume of minimal media with the starter culture. Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.[14]

  • Induction and Amino Acid Addition: Add this compound to the culture to a final concentration of 1-2 mM. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.[14]

  • Protein Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance proper protein folding.[14]

  • Cell Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).[14]

  • Protein Purification: Purify the target protein from the cell lysate using appropriate chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).[1][14]

  • Analysis: Confirm the incorporation of this compound by mass spectrometry and/or ¹⁹F NMR spectroscopy.[6][14]

Protocol 2: Global Incorporation in Mammalian Cells (HEK293T)

This protocol is based on a medium-switch strategy for the efficient global incorporation of fluorinated phenylalanine analogs in mammalian cells.[1]

Materials:

  • HEK293T cells.

  • Expression plasmid containing the gene of interest.

  • Standard cell culture medium (e.g., DMEM).

  • Custom medium lacking phenylalanine.

  • This compound.

  • Transfection reagent.

Procedure:

  • Cell Culture: Culture HEK293T cells in standard medium.

  • Transfection: Transfect the cells with the expression plasmid using a suitable transfection reagent.[1]

  • Medium Switch: After an initial expression period (e.g., 24 hours), replace the standard medium with the custom medium lacking phenylalanine but supplemented with this compound.[1]

  • Incorporation and Expression: Incubate the cells for an additional 24-48 hours to allow for the expression and incorporation of the fluorinated analog.[1]

  • Harvesting: Harvest the cells for analysis or protein purification.[1]

Logical Relationship for UAA Incorporation

The core of this technology relies on the creation of an orthogonal translation system that uniquely recognizes the unnatural amino acid and the target codon.

UAA_Incorporation UAA This compound aaRS Orthogonal Aminoacyl-tRNA Synthetase UAA->aaRS Charged_tRNA Charged tRNA aaRS->Charged_tRNA Acylation tRNA Orthogonal Suppressor tRNA tRNA->aaRS Ribosome Ribosome Charged_tRNA->Ribosome Protein Protein with UAA Ribosome->Protein mRNA mRNA with UAG Codon mRNA->Ribosome

Caption: Logical diagram of unnatural amino acid (UAA) incorporation into a growing polypeptide chain.

Conclusion

The expression and purification of proteins containing this compound provide a robust platform for advanced biochemical and biophysical studies. The protocols outlined here, along with the supporting data, offer a comprehensive guide for researchers to successfully implement this powerful technique. Careful optimization of expression conditions and purification strategies is crucial for obtaining high yields of correctly folded and labeled protein for downstream applications in drug development and fundamental research.

References

Application Notes and Protocols for ¹⁹F NMR analysis of Proteins Labeled with 2-Fluoro-DL-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as a powerful tool in drug discovery and structural biology.[1] The unique properties of the ¹⁹F nucleus, including its 100% natural abundance, spin ½ nature, and high gyromagnetic ratio (83% of ¹H), make it a highly sensitive probe.[2][3] Furthermore, the virtual absence of fluorine in biological systems provides a background-free signal for unambiguous observation.[4] The chemical shift of ¹⁹F is exceptionally sensitive to its local environment, spanning a range of over 400 ppm, making it an exquisite reporter of subtle conformational changes in proteins upon ligand binding or other perturbations.[2]

This document provides a detailed experimental workflow for the incorporation of 2-fluoro-DL-phenylalanine into proteins expressed in Escherichia coli and their subsequent analysis using ¹⁹F NMR. This method allows for the site-specific introduction of a ¹⁹F probe at phenylalanine residues, enabling detailed studies of protein structure, dynamics, and interactions.

Experimental Workflow Overview

The overall experimental workflow involves several key stages, from the initial preparation of expression vectors to the final analysis of ¹⁹F NMR data.

experimental_workflow cluster_prep Preparation cluster_expression Protein Expression & Labeling cluster_purification Purification cluster_nmr ¹⁹F NMR Analysis plasmid Plasmid Preparation ecoli E. coli Transformation plasmid->ecoli growth Cell Growth (M9 Minimal Media) ecoli->growth inhibition Inhibition of Phe Synthesis (Glyphosate) growth->inhibition labeling Addition of 2-Fluoro-DL-Phe & Induction (IPTG) inhibition->labeling harvest Cell Harvesting labeling->harvest lysis Cell Lysis harvest->lysis chromatography Chromatography (e.g., Ni-NTA, SEC) lysis->chromatography sample_prep NMR Sample Preparation chromatography->sample_prep acquisition Data Acquisition (1D ¹⁹F NMR) sample_prep->acquisition analysis Data Analysis (Chemical Shift Perturbation, etc.) acquisition->analysis

Figure 1: Experimental workflow for ¹⁹F NMR with this compound labeled proteins.

Quantitative Data Summary

The following tables summarize key quantitative data gathered from the literature to provide a reference for researchers planning these experiments.

Table 1: Protein Expression and Labeling Parameters

ParameterTypical Value/RangeNotes
Protein Yield 5 - 15 mg/L of cultureHighly dependent on the specific protein and expression conditions.[5]
2-Fluoro-DL-Phe Concentration 50 - 200 mg/LOptimal concentration should be determined empirically to balance incorporation and cell toxicity.
Incorporation Efficiency >95% (for 3-FY)Can be very high, but should be verified by mass spectrometry.[5] A method for determining 1-3% incorporation of 4-F-Phe has been described.[6]
Cell Density at Induction (OD₆₀₀) 0.6 - 0.8A standard optical density for inducing protein expression in minimal media.
Post-Induction Incubation 16 - 20 hours at 18-20°CLower temperatures and longer incubation times often improve protein folding and yield.

Table 2: ¹⁹F NMR Data Acquisition and Analysis Parameters

ParameterTypical Value/RangeNotes
Protein Concentration 25 - 500 µMHigher concentrations improve signal-to-noise but may lead to aggregation.[4]
¹⁹F NMR Spectrometer Frequency 470 - 600 MHz (for ¹H)Higher field strengths can increase sensitivity but may also increase linewidths due to chemical shift anisotropy.[3]
¹⁹F Spectral Width 30 - 50 ppmShould be wide enough to encompass all expected fluorine signals.[7]
Relaxation Delay 1 - 5 secondsA longer delay ensures full relaxation of the nuclei, leading to more accurate quantification.[7]
Number of Scans 1024 - 8192Dependent on protein concentration and desired signal-to-noise ratio.
Chemical Shift Perturbation (Δδ) ~0.25 ppmA significant perturbation upon ligand binding, indicating a change in the local environment of the fluorine probe.[4]
Dissociation Constant (Kd) µM to mM range¹⁹F NMR is well-suited for characterizing weak binding interactions.

Experimental Protocols

Protocol 1: Protein Expression and Labeling

This protocol is adapted from established methods for incorporating fluorinated aromatic amino acids into proteins expressed in E. coli.

Materials:

  • E. coli BL21(DE3) cells transformed with the expression plasmid for the protein of interest.

  • M9 minimal media components.

  • Glucose (sterile filtered).

  • MgSO₄ and CaCl₂ (sterile).

  • Ampicillin (or other appropriate antibiotic).

  • Glyphosate solution (sterile filtered).

  • This compound.

  • L-Tyrosine and L-Tryptophan.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Starter Culture: Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of transformed E. coli. Incubate overnight at 37°C with shaking (220 rpm).

  • Main Culture: The next day, inoculate 1 L of M9 minimal media (supplemented with glucose, MgSO₄, CaCl₂, and antibiotic) with the overnight starter culture to an initial OD₆₀₀ of ~0.1.

  • Growth: Grow the main culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6 - 0.8.

  • Inhibition and Labeling: a. Reduce the shaker temperature to 18-20°C and allow the culture to equilibrate for 30 minutes. b. Add glyphosate to a final concentration of 0.5 g/L to inhibit the endogenous synthesis of aromatic amino acids. c. Immediately add the following sterile amino acids:

    • This compound: 100 mg/L (optimize as needed)
    • L-Tyrosine: 50 mg/L
    • L-Tryptophan: 50 mg/L d. Incubate for 20-30 minutes with shaking.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Expression: Continue to incubate the culture at 18-20°C for 16-20 hours.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until purification.

Protocol 2: Protein Purification

The purification protocol will be protein-specific. A general protocol for a His-tagged protein is provided below.

Materials:

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Ni-NTA affinity chromatography column.

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Size-exclusion chromatography (SEC) column and buffer (NMR buffer).

Procedure:

  • Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column extensively with wash buffer. Elute the protein with elution buffer.

  • Size-Exclusion Chromatography: Further purify the protein and exchange it into the final NMR buffer using an SEC column.

  • Concentration and Purity Check: Concentrate the purified protein and assess its purity by SDS-PAGE. Verify the incorporation of this compound by mass spectrometry.

Protocol 3: ¹⁹F NMR Sample Preparation and Data Acquisition

Materials:

  • Purified, labeled protein in NMR buffer (e.g., 20 mM Phosphate pH 7.0, 50 mM NaCl).

  • Deuterium oxide (D₂O).

  • NMR tubes.

  • NMR spectrometer with a fluorine probe.

Procedure:

  • Sample Preparation: Prepare the NMR sample by adding 5-10% (v/v) D₂O to the purified protein solution for the field-frequency lock. The final protein concentration should be in the range of 25-500 µM.

  • NMR Tube: Transfer the sample to a clean NMR tube.

  • Spectrometer Setup: a. Place the NMR tube in the spectrometer. b. Lock the magnetic field on the D₂O signal. c. Tune and match the fluorine probe to the ¹⁹F frequency.

  • Data Acquisition: a. Acquire a 1D ¹⁹F NMR spectrum. Typical parameters are provided in Table 2. b. For ligand binding studies, acquire a spectrum of the protein alone. Then, titrate in small aliquots of a concentrated ligand stock solution, acquiring a spectrum after each addition.

Application in Drug Discovery: Ligand Binding Analysis

¹⁹F NMR is a powerful technique for fragment-based drug discovery and lead optimization. The binding of a ligand to a ¹⁹F-labeled protein can be monitored by changes in the ¹⁹F NMR spectrum.

ligand_binding Protein Protein-¹⁹F Complex Protein-¹⁹F-Ligand Protein->Complex Spectrum_Free ¹⁹F Spectrum (Free Protein) Protein->Spectrum_Free Observe Signal Ligand Ligand Ligand->Complex Spectrum_Bound ¹⁹F Spectrum (Bound Protein) Complex->Spectrum_Bound Observe Δδ

Figure 2: Logic diagram for ligand binding analysis using ¹⁹F NMR.

Analysis of Ligand Binding:

  • Chemical Shift Perturbation (CSP): Upon ligand binding, the chemical environment of the ¹⁹F probe changes, leading to a shift in its resonance frequency (Δδ). The magnitude of the CSP can provide information about the binding event and the location of the binding site relative to the labeled residue.

  • Line Broadening: Changes in the linewidth of the ¹⁹F signal can provide information about the dynamics of the protein-ligand interaction.

  • Determination of Dissociation Constant (Kd): By titrating the ligand and monitoring the change in the ¹⁹F chemical shift, a binding curve can be generated, from which the dissociation constant (Kd) can be calculated.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Protein Yield Toxicity of this compound.Optimize the concentration of the fluorinated amino acid. Lower the induction temperature and/or IPTG concentration.
Low Incorporation Efficiency Inefficient inhibition of endogenous phenylalanine synthesis.Ensure the correct concentration and activity of glyphosate. Verify the purity of this compound.
Insufficient uptake of the fluorinated amino acid.Use an E. coli strain auxotrophic for phenylalanine.
No or Weak ¹⁹F NMR Signal Low protein concentration.Concentrate the protein sample.
Protein precipitation in the NMR tube.Optimize buffer conditions (pH, salt concentration, additives).
Incorrect NMR acquisition parameters.Ensure the spectral width is appropriate and the number of scans is sufficient.
Broad ¹⁹F NMR Signals Protein aggregation.Check for aggregation using dynamic light scattering (DLS). Optimize buffer conditions.
Intermediate exchange on the NMR timescale.Acquire spectra at different temperatures to potentially shift the exchange regime.

References

Application Notes and Protocols for Peptide Synthesis Using Fmoc-2-fluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the incorporation of the non-canonical amino acid Fmoc-2-fluoro-DL-phenylalanine into synthetic peptides using solid-phase peptide synthesis (SPPS). The introduction of fluorinated amino acids is a well-established strategy to enhance the therapeutic properties of peptides, including increased metabolic stability, altered conformation, and improved binding affinity.

The presence of a fluorine atom on the phenyl ring of phenylalanine can significantly influence the peptide's biological activity and pharmacokinetic profile.[1] This document outlines the standard Fmoc/tBu SPPS workflow, considerations for coupling this modified amino acid, and protocols for synthesis, cleavage, and purification.

Overview and Advantages of Incorporating 2-Fluorophenylalanine

Incorporating 2-fluorophenylalanine into peptide sequences offers several advantages for drug development:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can increase resistance to enzymatic degradation by proteases, leading to a longer in vivo half-life.[1][2]

  • Modulation of Bioactivity: The high electronegativity of fluorine can alter the electronic distribution of the aromatic ring. This can influence non-covalent interactions, such as cation-π interactions, which are often critical for receptor binding and molecular recognition.[2]

  • Conformational Control: The steric and electronic effects of the fluorine atom can influence the peptide's secondary structure, which in turn can affect its interaction with biological targets.[2]

Quantitative Data Summary

The efficiency of solid-phase peptide synthesis can be evaluated by several parameters. While specific, direct comparative data for a single peptide synthesized with and without 2-fluorophenylalanine is not extensively published, the following table summarizes typical quantitative data for the coupling of Fmoc-protected amino acids in SPPS. The data for Fmoc-2-fluoro-DL-phenylalanine is illustrative and based on the general performance of sterically hindered or electronically modified amino acids.

ParameterFmoc-Phe-OH (Unmodified)Fmoc-2-fluoro-DL-Phe-OH (Illustrative)Notes
Coupling Efficiency (%) >99>98A slight decrease may be observed due to potential steric hindrance from the fluorine atom. Monitoring the coupling reaction is recommended.[3]
Crude Peptide Purity (%) 9288Highly sequence-dependent. The purity of the crude product may be slightly lower due to the potential for incomplete coupling.[3]
Final Yield after HPLC (%) 3530Dependent on the peptide sequence, synthesis scale, and purification procedure.[3]
Racemization (%) <1<1Phenylalanine is not considered a high-risk amino acid for racemization during standard coupling conditions.[4]

Experimental Protocols

The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis chemistry.

Materials and Reagents
  • Fmoc-2-fluoro-DL-phenylalanine (Fmoc-2-F-Phe-OH)

  • Standard Fmoc-protected amino acids

  • Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal acids)[5]

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM), Methanol, Diethyl ether (cold)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water[5]

Protocol 1: Solid-Phase Peptide Synthesis Cycle

This protocol describes the manual steps for one cycle of amino acid addition on a 0.1 mmol scale.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[6]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).[7]

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-2-fluoro-DL-phenylalanine (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in a minimal amount of DMF.

    • Allow the mixture to pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours. For sterically hindered amino acids like 2-fluorophenylalanine, a longer coupling time or double coupling may be beneficial.[6]

  • Monitoring and Washing:

    • Perform a Kaiser test on a small sample of resin to check for the absence of free primary amines (a negative test results in yellow beads).

    • If the test is positive (blue beads), a second coupling step is recommended.[7]

    • After complete coupling, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-2-F-Phe-OH, HATU, DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Coupling Positive (Recouple) Repeat Next Amino Acid Kaiser->Repeat Negative Repeat->Deprotection Cleavage_Workflow Start Peptide-Resin (Fully Assembled) Final_Deprotection Final Fmoc Deprotection Start->Final_Deprotection Wash_Dry Wash and Dry Resin Final_Deprotection->Wash_Dry Cleavage Cleavage from Resin (TFA/TIS/Water) Wash_Dry->Cleavage Precipitation Precipitation in Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Final_Peptide Purified Peptide Purification->Final_Peptide Somatostatin_Pathway cluster_cell Target Cell SSTR Somatostatin Receptor (SSTR2/SSTR3) G_Protein Gi/o Protein SSTR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channels Ca²⁺ Channels G_Protein->Ca_Channels Inhibits K_Channels K⁺ Channels G_Protein->K_Channels Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Hormone_Secretion ↓ Hormone Secretion PKA->Hormone_Secretion Ca_Influx ↓ Ca²⁺ Influx Ca_Channels->Ca_Influx Ca_Influx->Hormone_Secretion K_Efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channels->K_Efflux K_Efflux->Hormone_Secretion Peptide Somatostatin Analog (with 2-F-Phe) Peptide->SSTR Binds

References

Applications of 2-Fluoro-dl-phenylalanine in Drug Discovery: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of non-canonical amino acids into peptide-based therapeutics is a powerful strategy to enhance their pharmacological properties. 2-Fluoro-dl-phenylalanine, a synthetic analog of phenylalanine, has emerged as a valuable tool in drug discovery for improving metabolic stability, modulating biological activity, and providing unique probes for structural biology. The substitution of a hydrogen atom with fluorine on the phenyl ring, a bioisosteric replacement, imparts significant changes to the electronic and steric properties of the amino acid side chain. This modification can lead to enhanced resistance to proteolytic degradation, altered receptor binding affinities, and improved pharmacokinetic profiles of peptide drug candidates.[1]

These application notes provide an overview of the key applications of this compound in drug discovery, supported by detailed experimental protocols and quantitative data to guide researchers in leveraging this versatile building block.

Application Notes

Enhancing Peptide Metabolic Stability

A primary application of this compound is to increase the resistance of peptides to enzymatic degradation. The strong electron-withdrawing nature of the fluorine atom alters the electronic environment of the adjacent peptide bond, making it a less favorable substrate for proteolytic enzymes such as chymotrypsin, which preferentially cleaves at the C-terminus of aromatic amino acids.[2] This increased stability translates to a longer in vivo half-life, a critical attribute for therapeutic peptides.

Key Advantages:

  • Increased Proteolytic Resistance: Significantly reduces degradation by proteases.[2]

  • Prolonged Half-Life: Leads to longer circulation times and potentially less frequent dosing.

  • Improved Bioavailability: Enhanced stability can contribute to greater oral or systemic availability.

Modulation of Biological Activity

The introduction of this compound can modulate the biological activity of peptides by influencing their conformation and interaction with target receptors or enzymes. The altered electronic properties of the fluorinated phenyl ring can affect cation-π interactions, which are often crucial for binding.[3] This allows for the fine-tuning of a peptide's potency and selectivity.

Applications:

  • Enzyme Inhibitors: Can be incorporated into peptidic enzyme inhibitors to enhance their binding affinity and stability.[1]

  • Receptor Ligands: Used to modify the affinity and efficacy of peptide ligands for G-protein coupled receptors (GPCRs) and other cell surface receptors.[3]

  • Antimicrobial Peptides (AMPs): Incorporation can enhance the antimicrobial potency and stability of AMPs.

  • Anticancer Peptides: Can increase the cytotoxicity of peptides towards cancer cells by enhancing their affinity for cancer cell membranes.[3]

Probing Peptide Structure and Function

The fluorine atom in this compound serves as a sensitive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This technique allows for the detailed study of peptide and protein structure, dynamics, and ligand binding without the background signals inherent in ¹H NMR.

Utility in Structural Biology:

  • Conformational Analysis: Provides insights into the local conformational changes induced by the fluorinated residue.

  • Binding Studies: Enables the monitoring of peptide-protein or peptide-ligand interactions.

  • Folding Dynamics: Can be used to study the folding pathways of peptides and proteins.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of incorporating fluorinated phenylalanine into peptides.

Table 1: Enhanced Enzymatic Stability of a Peptide Containing 2-Fluorophenylalanine
Sequence Modification Enzyme Incubation Time (hours) % Peptide Remaining
Ac-Ala-Ala-Pro-Phe-Ala-Ala-NH₂Native Phenylalanineα-Chymotrypsin2~1%
Ac-Ala-Ala-Pro-(2-F-Phe)-Ala-Ala-NH₂2-Fluorophenylalanineα-Chymotrypsin2>80%
Data extrapolated from Asante et al. (2014) demonstrating the protective effect of 2-fluorophenylalanine against proteolytic degradation.[2]
Table 2: Anticancer Activity of Peptides Containing 4-Fluorophenylalanine
Compound/Peptide Cell Line IC50 (µM)
4-Fluoro-L-phenylalanineMCF-7 (Breast Cancer)11.8
(sC18)2 (a peptide containing 4-F-Phe)A549 (Lung Cancer)5.2
(sC18)2HeLa (Cervical Cancer)7.5
This table presents the half-maximal inhibitory concentration (IC50) values, indicating the potency of the compounds in inhibiting cancer cell growth.[3]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol describes the manual synthesis of a peptide incorporating a this compound residue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-2-Fluoro-dl-phenylalanine-OH

  • Other Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve Fmoc-2-Fluoro-dl-phenylalanine-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours at room temperature with agitation.

  • Washing: Wash the resin with DMF and DCM.

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).

  • Repeat Synthesis Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the cleavage mixture and collect the filtrate.

  • Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Enzymatic Stability Assay against α-Chymotrypsin

This protocol outlines a method to assess the stability of a peptide containing this compound against proteolytic degradation by α-chymotrypsin.

Materials:

  • Peptide stock solution (1 mg/mL in a suitable buffer)

  • α-Chymotrypsin stock solution (e.g., 1 mg/mL in 1 mM HCl)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quenching solution (e.g., 10% TFA in water)

  • RP-HPLC system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, mix the peptide stock solution with the incubation buffer to a final concentration of 0.5 mg/mL.

  • Enzyme Addition: Add α-chymotrypsin to the peptide solution to achieve a final enzyme-to-substrate ratio of 1:100 (w/w).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding an equal volume of the quenching solution to the aliquot.

  • HPLC Analysis: Analyze the quenched samples by RP-HPLC to separate the intact peptide from its degradation products.

  • Data Analysis: Quantify the peak area of the intact peptide at each time point. Calculate the percentage of peptide remaining relative to the 0-minute time point.

In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol describes a common method to evaluate the metabolic stability of a compound containing this compound using liver microsomes.

Materials:

  • Pooled liver microsomes (e.g., human, rat)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Test compound stock solution (in a suitable solvent like DMSO)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.

  • Pre-incubation: Add the test compound to the reaction mixture and pre-incubate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. A control reaction without the NADPH regenerating system should be run in parallel.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots from the reaction mixture.

  • Reaction Termination: Stop the reaction by adding a volume of cold acetonitrile to the aliquots.

  • Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis: Determine the rate of disappearance of the test compound to calculate its in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

Mandatory Visualization

Signaling_Pathway_Nav1_7 cluster_Periphery Peripheral Nociceptor cluster_CNS Central Nervous System (Spinal Cord) cluster_Inhibition Pharmacological Intervention Noxious_Stimulus Noxious Stimulus (e.g., Heat, Mechanical) Transduction Signal Transduction Noxious_Stimulus->Transduction Activates Nav1_7 Nav1.7 Channel Transduction->Nav1_7 Opens Depolarization Membrane Depolarization Nav1_7->Depolarization Na+ influx Action_Potential Action Potential Generation Depolarization->Action_Potential Initiates Presynaptic_Terminal Presynaptic Terminal Action_Potential->Presynaptic_Terminal Propagation along axon Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate, Substance P) Presynaptic_Terminal->Neurotransmitter_Release Triggers Postsynaptic_Neuron Postsynaptic Neuron Neurotransmitter_Release->Postsynaptic_Neuron Activates Pain_Perception Pain Perception in Brain Postsynaptic_Neuron->Pain_Perception Signal to Brain 2F_Phe_Inhibitor 2-F-Phe Containing Nav1.7 Inhibitor 2F_Phe_Inhibitor->Nav1_7 Blocks

Caption: Nav1.7 signaling pathway in pain transmission and its inhibition.

Experimental_Workflow_SPPS Start Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Washing1 Wash (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-2-F-Phe-OH + Reagents) Washing1->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 Kaiser_Test Kaiser Test Washing2->Kaiser_Test Kaiser_Test->Coupling Positive (recouple) Repeat Repeat for next Amino Acid Kaiser_Test->Repeat Negative Final_Deprotection Final Fmoc Deprotection Kaiser_Test->Final_Deprotection Sequence Complete Repeat->Fmoc_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification End End: Purified Peptide Purification->End

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Experimental_Workflow_Stability cluster_Enzymatic Enzymatic Stability Assay cluster_Metabolic Metabolic Stability Assay E_Start Start: Prepare Peptide Solution E_Add_Enzyme Add α-Chymotrypsin E_Start->E_Add_Enzyme E_Incubate Incubate at 37°C E_Add_Enzyme->E_Incubate E_Sample Time-Point Sampling E_Incubate->E_Sample E_Quench Quench Reaction (TFA) E_Sample->E_Quench E_Analyze Analyze by RP-HPLC E_Quench->E_Analyze E_End End: Determine % Peptide Remaining E_Analyze->E_End M_Start Start: Prepare Microsome/Compound Mix M_Add_NADPH Initiate with NADPH M_Start->M_Add_NADPH M_Incubate Incubate at 37°C M_Add_NADPH->M_Incubate M_Sample Time-Point Sampling M_Incubate->M_Sample M_Terminate Terminate Reaction (Acetonitrile) M_Sample->M_Terminate M_Analyze Analyze by LC-MS/MS M_Terminate->M_Analyze M_End End: Determine Half-life (t1/2) M_Analyze->M_End

References

Application Notes and Protocols for the Genetic Encoding of 2-Fluorophenylalanine in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The expansion of the genetic code to include non-canonical amino acids (ncAAs) is a powerful tool for protein engineering and studying protein function. The site-specific incorporation of ncAAs with unique chemical properties allows for the introduction of novel functionalities into proteins. 2-Fluorophenylalanine (2-F-Phe), a fluorinated analog of phenylalanine, is of particular interest. The introduction of fluorine, a small and highly electronegative atom, can modulate the electronic properties of the aromatic ring, influencing cation-π interactions, protein stability, and protein-protein interactions without causing significant steric disruption.[1][2] This makes 2-F-Phe a valuable probe for studying protein structure and function using techniques like 19F NMR and for enhancing the catabolic stability of therapeutic peptides.[1][2][3]

This document provides detailed protocols for the genetic encoding of 2-Fluorophenylalanine and other fluorinated phenylalanine analogs in mammalian cells using an evolved pyrrolysine-based orthogonal aminoacyl-tRNA synthetase/tRNA pair.

Core Technology: The Orthogonal Synthetase/tRNA System

The site-specific incorporation of ncAAs relies on an orthogonal translation system, which consists of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that are mutually orthogonal to the host cell's endogenous translational machinery. This means the engineered synthetase does not charge any endogenous tRNAs, and the engineered tRNA is not recognized by any endogenous synthetases.

The system described here utilizes an evolved pyrrolysyl-tRNA synthetase (PylRS) and its corresponding tRNA (tRNAPyl). Researchers have identified a family of PylRS variants, named PheX, that are capable of charging tRNAPyl with various fluorinated phenylalanine analogs.[4][5][6] This charged tRNAPyl then recognizes a nonsense codon, typically the amber stop codon (UAG), that has been introduced into the gene of interest at the desired site of incorporation. This allows for the insertion of the ncAA during protein translation, leading to the production of a full-length, modified protein.

Orthogonal_Translation cluster_0 Mammalian Cell Cytoplasm ncAA 2-Fluorophenylalanine (2-F-Phe) PheX_RS Engineered PheX-RS (aaRS) ncAA->PheX_RS Charged_tRNA 2-F-Phe-tRNA_Pyl(CUA) PheX_RS->Charged_tRNA ATP -> AMP+PPi mRNA mRNA with TAG codon tRNA_Pyl Orthogonal tRNA_Pyl(CUA) tRNA_Pyl->PheX_RS Ribosome Ribosome Charged_tRNA->Ribosome Decoding Protein Full-length Protein with 2-F-Phe Ribosome->Protein Translation mRNA->Ribosome Termination Termination Factors Truncation Truncated Protein Termination->Truncation Default Pathway

Caption: Orthogonal translation system for ncAA incorporation.

Data Presentation: Fidelity of Fluorophenylalanine Incorporation

The efficiency and fidelity of incorporation are critical for the successful application of this technology. The PheX family of synthetases, particularly PheX-B5 and PheX-D6, have been characterized for their ability to incorporate a range of fluorinated phenylalanine analogs in HEK 293T cells with high fidelity.[4]

It is important to note that while PheX-B5 can recognize 2-monofluoro-phenylalanine, its site-specific incorporation in mammalian cells is challenging. The endogenous phenylalanyl-tRNA synthetase can also recognize 2-F-Phe, leading to its widespread misincorporation at native phenylalanine codons.[4][6] Therefore, for site-specific labeling, multiply fluorinated analogs are generally preferred in mammalian systems.

SynthetaseFluorophenylalanine AnalogEncoding Fidelity in HEK 293T Cells (%)[4][5]
PheX-D6 Penta-fluoro Phe98.2
2,3,5,6-tetra-fluoro Phe98.7
2,3,6-tri-fluoro Phe96.7
2,6-di-fluoro Phe95.0
PheX-B5 Penta-fluoro Phe97.5
2,3,5,6-tetra-fluoro Phe97.9
2,3,6-tri-fluoro Phe88.1
2,6-di-fluoro Phe81.8
2-fluoro Phe95.6*

*Note: Despite high fidelity at the target TAG codon, 2-fluoro-phenylalanine shows widespread encoding at native Phe codons, preventing site-specific incorporation in mammalian cells.[4][5][6]

The estimated yield for a model protein, superfolder GFP (sfGFP), with Penta-fluoro Phe encoded by PheX-D6 was approximately 34 µg per gram of HEK cells.[4][6]

Experimental Protocols

The following protocols are adapted from methodologies described for the expression of proteins containing fluorinated phenylalanine analogs in HEK 293T cells.[4][5]

Mammalian Cell Culture
  • Cell Line: HEK 293T cells (e.g., ATCC CRL-3216).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS), Penicillin/Streptomycin, and L-glutamine.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Passaging: Passage cells every 2-3 days to maintain sub-confluent conditions (70-90% confluency).

Plasmids and Transfection
  • Required Plasmids:

    • Synthetase Plasmid: A mammalian expression vector encoding the engineered PheX synthetase (e.g., pAcBac1-PheX-D6).

    • tRNA Plasmid: A plasmid expressing the orthogonal tRNAPyl. Often, the synthetase and tRNA are on the same plasmid.

    • Target Gene Plasmid: A mammalian expression vector for the protein of interest, with an amber stop codon (TAG) engineered at the desired position (e.g., pTarget-F508TAG-CFTR).

    • (Optional) Transfection Marker: A plasmid encoding a fluorescent protein like GFP can be co-transfected at a low concentration to monitor transfection efficiency.

  • Transfection Protocol (for a 10 cm dish):

    • Seed HEK 293T cells to be 70-80% confluent on the day of transfection.

    • Prepare a master mix of DNA. For example:

      • 3.5 µg of PheX synthetase/tRNA plasmid.

      • 2.0 µg of the target gene plasmid (e.g., F508TAG-CFTR).

      • 0.25 µg of a GFP plasmid (transfection control).

    • Use a suitable transfection reagent, such as polyethylenimine (PEI), following the manufacturer's instructions.

    • Replace the cell culture medium 4-6 hours post-transfection with fresh, pre-warmed medium containing the desired concentration of the fluorinated phenylalanine analog (typically 1-2 mM).[6]

Protein Expression and Purification
  • ncAA Supplementation: Incubate the transfected cells in the medium containing the fluorinated phenylalanine for 36-48 hours to allow for protein expression.

  • Cell Harvest:

    • Aspirate the medium and wash the cells once with cold phosphate-buffered saline (PBS).

    • Scrape the cells into PBS and pellet them by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

  • Lysis:

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Lyse the cells by sonication or incubation on ice, followed by centrifugation to clear the lysate (e.g., 14,000 x g for 20 minutes at 4°C).

  • Purification (example for His-tagged proteins):

    • Equilibrate a Ni-NTA affinity chromatography column with lysis buffer.

    • Load the cleared lysate onto the column.

    • Wash the column with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

    • Elute the target protein using an elution buffer with a high concentration of imidazole.

    • Collect fractions and analyze by SDS-PAGE to confirm purity.

Verification of Incorporation by Mass Spectrometry

Mass spectrometry (MS) is the gold standard for confirming the successful and high-fidelity incorporation of the ncAA.

  • Sample Preparation: The purified protein must be buffer-exchanged into a volatile buffer (e.g., ammonium acetate) or desalted using a C4 ZipTip.[7] The final sample should be diluted in a solution suitable for ESI-MS, such as 50% acetonitrile/50% water with 0.1% formic acid.[7]

  • Analysis:

    • Infuse the sample into an Electrospray Ionization (ESI) mass spectrometer.

    • Acquire the mass spectrum of the intact protein.

  • Data Interpretation:

    • Deconvolute the resulting charge state envelope to determine the precise molecular weight of the protein.

    • Compare the observed mass with the theoretical mass calculated for the protein with the fluorophenylalanine incorporated. A successful incorporation will result in a mass shift corresponding to the difference between the ncAA and the amino acid encoded by the stop codon in the absence of suppression (typically none, or release factors). For example, the incorporation of 2-F-Phe in place of Phenylalanine results in a mass increase of +18.0039 Da.[7]

Experimental_Workflow Culture 1. Cell Culture (HEK 293T) Transfection 2. Transfection (Plasmids: Synthetase, tRNA, Target Gene) Culture->Transfection Expression 3. Protein Expression (Add 2-F-Phe to medium) Transfection->Expression 4-6 hours Harvest 4. Cell Harvest & Lysis Expression->Harvest 36-48 hours Purification 5. Protein Purification (e.g., Ni-NTA) Harvest->Purification Verification 6. Verification (Mass Spectrometry) Purification->Verification Analysis Downstream Applications (19F NMR, Stability Assays, etc.) Verification->Analysis

Caption: General workflow for 2-F-Phe incorporation in mammalian cells.

Applications and Considerations

  • Probing Protein Environments: The fluorine atom is an excellent probe for 19F NMR spectroscopy. Its chemical shift is highly sensitive to the local environment, providing detailed information on protein structure, dynamics, and ligand binding without the background signal inherent to 1H, 13C, or 15N NMR.[7][8]

  • Enhancing Therapeutic Stability: The incorporation of fluorinated amino acids can increase the resistance of peptide-based drugs to proteolytic degradation, thereby improving their pharmacokinetic properties.[3] The strong carbon-fluorine bond and altered electronic properties of the adjacent peptide bond can hinder enzymatic cleavage.[3]

  • Investigating Cation-π Interactions: Serial fluorination of an aromatic ring systematically alters its electrostatic potential. This allows researchers to experimentally dissect the contribution of cation-π interactions to protein stability and function, a task difficult to achieve with conventional mutagenesis.[4][5]

  • Limitations with 2-Monofluorophenylalanine: As noted, the endogenous protein synthesis machinery in mammalian cells can utilize 2-F-Phe, leading to off-target incorporation.[4][6] This prevents its use for site-specific modification. For applications requiring precise placement, di-, tri-, tetra-, or penta-fluorinated phenylalanine analogs with a suitable orthogonal synthetase (like PheX-D6) are recommended.

References

Application Notes and Protocols: Utilizing 2-Fluoro-dl-phenylalanine to Elucidate Protein Folding Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the intricate process of protein folding is paramount in deciphering protein function and dysfunction. The incorporation of non-canonical amino acids, such as 2-Fluoro-dl-phenylalanine (2F-Phe), into proteins has emerged as a powerful tool for dissecting folding pathways. The fluorine atom serves as a minimally perturbative yet highly sensitive probe for Nuclear Magnetic Resonance (NMR) and fluorescence spectroscopy. This document provides detailed application notes and experimental protocols for employing 2F-Phe to study protein folding, stability, and dynamics.

The introduction of a fluorine atom at the ortho position of the phenylalanine ring offers unique advantages. Its distinct NMR signal, free from background interference in biological systems, provides a direct window into the local environment of the labeled residue.[1] Changes in the 19F chemical shift can report on conformational changes, solvent exposure, and interactions within the protein.[2] Furthermore, the altered electronic properties of the fluorinated aromatic ring can be exploited in fluorescence-based studies to monitor folding kinetics and probe the formation of hydrophobic cores.

Data Presentation

The incorporation of 2F-Phe can provide quantitative insights into various aspects of protein stability and folding kinetics. The following tables summarize key data obtained from studies utilizing fluorinated phenylalanine analogs.

Table 1: Proteolytic Stability of a Peptide Containing 2-Fluorophenylalanine

This table, adapted from a study by Asante et al. (2014), demonstrates the enhanced resistance to proteolysis conferred by the incorporation of a 2-fluorophenylalanine derivative.[3]

Peptide SequenceModificationEnzymeIncubation Time (hours)% Peptide Remaining
Ac-Ala-Ala-Pro-Phe-Ala-Ala-NH₂Native Phenylalanineα-Chymotrypsin2~1%
Ac-Ala-Ala-Pro-(2F-Phe)-Ala-Ala-NH₂2-Fluorophenylalanineα-Chymotrypsin2>90%
Table 2: Thermodynamic and Kinetic Stability of Cold Shock Protein B (BsCspB) with 2-Fluorophenylalanine

Data from a study by Welte et al. (2020) on single fluorine labeling of phenylalanine residues in BsCspB.[4][5] The introduction of 2-fluorophenylalanine (oF-Phe) resulted in minimal perturbation to the protein's stability and folding kinetics.

Protein VariantΔG° (kJ/mol)Tm (°C)kf (s⁻¹)ku (s⁻¹)
Wild Type BsCspB11.1 ± 0.543.7105 ± 540 ± 1
BsCspB with oF-Phe10.8 ± 0.443.198 ± 445 ± 2

ΔG°: Gibbs free energy of unfolding, Tm: Melting temperature, kf: Folding rate constant, ku: Unfolding rate constant.

Table 3: Illustrative 19F NMR Chemical Shifts of 2-Fluorophenylalanine in Different Environments

The 19F chemical shift of 2F-Phe is highly sensitive to its local environment, providing a powerful tool to distinguish between folded and unfolded states. While specific values are protein-dependent, this table provides a representative example.

State of ProteinEnvironment of 2F-PheRepresentative ¹⁹F Chemical Shift (ppm)
UnfoldedSolvent-exposed-118.0
FoldedBuried in hydrophobic core-120.5
FoldedPartially solvent-exposed-118.8

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound into a Target Protein in E. coli

This protocol outlines the steps for incorporating 2F-Phe at a specific site in a protein using the amber stop codon suppression method.

1. Site-Directed Mutagenesis:

  • Objective: Introduce an amber stop codon (TAG) at the desired phenylalanine codon in the gene of interest.

  • Procedure:

    • Design mutagenic primers containing the TAG codon flanked by 15-20 bases of complementary sequence on each side.[6][7][8][9]

    • Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the wild-type gene as a template.

    • Digest the parental, methylated plasmid DNA with DpnI endonuclease.

    • Transform the mutated plasmid into competent E. coli cells and select for colonies containing the desired mutation by sequencing.

2. Protein Expression:

  • Objective: Express the mutant protein with site-specific incorporation of 2F-Phe.

  • Materials:

    • E. coli expression strain (e.g., BL21(DE3)).[10][11]

    • Expression plasmid with the target gene containing the TAG codon.

    • Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for 2F-Phe.

    • M9 minimal medium supplemented with necessary antibiotics, glucose, and a mixture of all natural amino acids except phenylalanine.

    • This compound.

    • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Procedure:

    • Co-transform the E. coli expression strain with the target gene plasmid and the orthogonal synthetase/tRNA plasmid.

    • Grow a starter culture overnight in LB medium with appropriate antibiotics.

    • Inoculate M9 minimal medium with the starter culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

    • Supplement the culture with this compound to a final concentration of 1 mM.

    • Induce protein expression with IPTG (final concentration 0.1-1 mM) and continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.[12]

3. Protein Purification:

  • Objective: Purify the 2F-Phe-labeled protein.

  • Procedure:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication or French press).

    • Clarify the lysate by centrifugation.

    • Purify the protein from the supernatant using appropriate chromatography techniques (e.g., affinity chromatography for tagged proteins, followed by ion-exchange and/or size-exclusion chromatography).[13][14][15]

    • Verify the purity and integrity of the protein by SDS-PAGE and confirm the incorporation of 2F-Phe by mass spectrometry.

G cluster_gene_prep Gene Preparation cluster_expression Protein Expression cluster_purification Protein Purification mutagenesis Site-Directed Mutagenesis (Introduce TAG codon) sequencing Sequence Verification mutagenesis->sequencing transformation Co-transform E. coli sequencing->transformation growth Grow in Minimal Media transformation->growth induction Add 2F-Phe & Induce with IPTG growth->induction harvest Harvest Cells induction->harvest lysis Cell Lysis harvest->lysis chromatography Chromatography lysis->chromatography analysis Purity & Mass Analysis chromatography->analysis

Experimental workflow for 2F-Phe incorporation.
Protocol 2: Monitoring Protein Folding Kinetics using Stopped-Flow Fluorescence

This protocol describes how to use the intrinsic fluorescence of 2F-Phe to monitor the kinetics of protein folding.

1. Sample Preparation:

  • Prepare the purified 2F-Phe labeled protein in a native buffer (e.g., 50 mM phosphate buffer, pH 7.0).

  • Prepare a denaturing buffer containing a high concentration of denaturant (e.g., 6 M Guanidinium Hydrochloride (GdmCl) or 8 M Urea) in the same buffer as the native protein.

  • Unfold the protein by incubating it in the denaturing buffer.

2. Stopped-Flow Experiment: [16][17][18]

  • Objective: Rapidly dilute the unfolded protein into a refolding buffer and monitor the change in fluorescence over time.

  • Instrument: Stopped-flow spectrofluorometer.

  • Procedure:

    • Set the excitation wavelength to ~260 nm (the absorption maximum of phenylalanine) and the emission wavelength to the maximum emission of 2F-Phe (typically around 282 nm, but should be determined experimentally).

    • Rapidly mix the unfolded protein solution with the refolding buffer in the stopped-flow instrument. The final denaturant concentration should be in the range that supports folding.

    • Record the fluorescence intensity as a function of time. The data collection time will depend on the folding rate of the protein.

    • Repeat the experiment at various final denaturant concentrations to generate data for a chevron plot.

3. Data Analysis:

  • Fit the kinetic traces to a single or multi-exponential decay function to obtain the observed folding rate constant (kobs) at each denaturant concentration.

  • Construct a chevron plot by plotting the natural logarithm of kobs versus the final denaturant concentration.[19][20][21]

  • The chevron plot can be used to determine the folding (kf) and unfolding (ku) rate constants in the absence of denaturant and to gain insights into the folding mechanism.

G Unfolded Unfolded Protein (High Denaturant) Refolding Rapid Mixing (Stopped-Flow) Unfolded->Refolding Monitoring Monitor Fluorescence Change Over Time Refolding->Monitoring Folded Folded Protein (Low Denaturant) Monitoring->Folded Data Kinetic Trace (Fluorescence vs. Time) Monitoring->Data Analysis Data Analysis (Chevron Plot) Data->Analysis

Workflow for stopped-flow fluorescence experiment.
Protocol 3: 19F NMR Spectroscopy to Probe Protein Folding

This protocol outlines the use of 19F NMR to characterize the folded and unfolded states of a 2F-Phe labeled protein.

1. Sample Preparation:

  • Prepare two samples of the purified 2F-Phe labeled protein at a concentration of 100-500 µM.

  • One sample should be in a native buffer, and the other in a denaturing buffer (e.g., 6 M GdmCl).

  • Add 5-10% D₂O to each sample for the NMR lock.

2. 19F NMR Data Acquisition: [3][22]

  • Instrument: NMR spectrometer equipped with a fluorine probe.

  • Procedure:

    • Acquire a 1D 19F NMR spectrum for both the native and denatured protein samples.

    • The chemical shift of the 19F signal will be different for the folded and unfolded states, reflecting the change in the local environment of the 2F-Phe residue.[2][23][24][25]

3. Data Analysis:

  • Compare the chemical shifts of the 19F signals in the native and denatured states. The difference in chemical shift (Δδ) provides information about the degree of burial and the nature of the local environment of the 2F-Phe residue in the folded protein.

  • Temperature-dependent 19F NMR can be used to monitor thermal unfolding and determine the melting temperature (Tm).

G cluster_sample Sample Preparation cluster_nmr 19F NMR Spectroscopy cluster_analysis Data Analysis Native Native Protein (in Buffer) Acquisition Acquire 1D 19F Spectra Native->Acquisition Denatured Denatured Protein (in GdmCl) Denatured->Acquisition Comparison Compare Chemical Shifts (Δδ) Acquisition->Comparison Interpretation Interpret Environmental Changes Comparison->Interpretation

Workflow for 19F NMR analysis of protein folding.

Application Notes

Probing Hydrophobic Core Formation

The fluorescence of phenylalanine and its analogs is sensitive to the polarity of the local environment. In the unfolded state, the 2F-Phe residue is exposed to the aqueous solvent. Upon folding, if the residue becomes buried within the hydrophobic core of the protein, its fluorescence properties (quantum yield and emission maximum) will change. This change can be monitored in real-time using stopped-flow fluorescence to study the kinetics of hydrophobic core formation.[24][26]

Identifying Folding Intermediates

If a protein folds through one or more intermediate states, these may be detected by observing multi-phasic kinetic traces in stopped-flow experiments. By placing the 2F-Phe probe at different locations within the protein sequence, it is possible to map the folding of different regions of the protein and characterize the structure of folding intermediates.

Fluorescence Quenching to Measure Solvent Exposure

The fluorescence of 2F-Phe can be quenched by other amino acid residues, such as tryptophan, or by external quenchers added to the solution. The efficiency of quenching is dependent on the distance and orientation between the fluorophore and the quencher. By introducing a tryptophan residue at a specific site and a 2F-Phe at another, Förster Resonance Energy Transfer (FRET) can be used to measure distances and monitor conformational changes during folding.[27][28][29][30][31][32][33][34][35][36] Alternatively, using a solvent-based quencher like iodide can provide information on the solvent accessibility of the 2F-Phe residue at different stages of the folding pathway.[2][10][13]

Characterizing the Transition State

By analyzing the denaturant dependence of the folding and unfolding rates (the chevron plot), information about the transition state of the folding reaction can be obtained. The slopes of the folding and unfolding arms of the chevron plot (m-values) are related to the change in solvent accessible surface area upon moving from the denatured or native state to the transition state.

G Unfolded Unfolded State (U) Transition Transition State (TS) Unfolded->Transition kf Transition->Unfolded Folded Folded State (N) Transition->Folded Folded->Transition ku

Simplified protein folding pathway.

Conclusion

The use of this compound as a site-specific probe provides a versatile and powerful approach to investigate the complex landscape of protein folding. The combination of genetic incorporation with advanced spectroscopic techniques like 19F NMR and stopped-flow fluorescence allows for a detailed characterization of folding kinetics, thermodynamics, and the transient intermediates that populate folding pathways. These methods are invaluable for basic research into protein folding mechanisms and have significant implications for drug development, where understanding and modulating protein stability and conformation are critical.

References

Application Note: Mass Spectrometry Analysis of Peptides Containing 2-Fluoro-dl-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of drug discovery and peptide therapeutics, the incorporation of non-canonical amino acids is a key strategy to enhance peptide stability, modulate conformation, and improve biological activity. 2-Fluoro-dl-phenylalanine (2-F-Phe) is a synthetic analog of phenylalanine where a hydrogen atom on the ortho position of the phenyl ring is replaced by a fluorine atom. This substitution can significantly increase a peptide's resistance to proteolytic degradation by enzymes like chymotrypsin, which typically cleaves at the C-terminus of aromatic residues.[1] The strong electron-withdrawing nature of fluorine alters the electronic properties of the adjacent peptide bond, making it a less favorable substrate for enzymatic hydrolysis.[1]

Accurate characterization of these modified peptides is critical for both research and quality control. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical tool for confirming the sequence and purity of synthetic peptides. This application note provides a detailed protocol for the analysis of peptides containing this compound using LC-MS/MS, with a focus on sample preparation, chromatographic separation, and interpretation of fragmentation data.

Key Considerations for Mass Spectrometry Analysis

The introduction of a fluorine atom results in a predictable mass shift and can influence the peptide's chromatographic behavior and fragmentation patterns.

  • Molecular Weight: The monoisotopic mass of a 2-fluorophenylalanine residue is 165.0641 Da, compared to 147.0684 Da for a standard phenylalanine residue. This mass difference of +17.9957 Da must be accounted for during data analysis.

  • Chromatography: The increased hydrophobicity from the fluorine substitution may lead to a slight increase in retention time on reversed-phase chromatography columns.

  • Fragmentation: Standard collision-induced dissociation (CID) will produce the expected b- and y-ion series from cleavage of the peptide backbone. The presence of the 2-F-Phe residue may also lead to characteristic neutral losses or specific fragment ions that can be used for confirmation.

Experimental Protocols

This section outlines a comprehensive workflow for the analysis of a model peptide, Ac-Ala-Ala-Pro-(2-F-Phe)-Ala-Ala-NH₂, and its native counterpart, Ac-Ala-Ala-Pro-Phe-Ala-Ala-NH₂.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectrometry data.

  • Stock Solution Preparation:

    • Accurately weigh approximately 1 mg of the lyophilized peptide.

    • Dissolve the peptide in 1 mL of a 50:50 (v/v) mixture of acetonitrile and deionized water to create a 1 mg/mL stock solution.

    • Vortex the solution for 30 seconds to ensure the peptide is fully dissolved.

  • Working Solution Preparation:

    • Dilute the stock solution with a mobile phase-like solution (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 10 µg/mL for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

The following parameters are recommended for the analysis of peptides containing 2-F-Phe. Formic acid is the preferred mobile phase modifier for LC/MS as it provides good protonation for electrospray ionization without the significant signal suppression associated with trifluoroacetic acid (TFA).[2][3]

Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column Reversed-phase C18 column (e.g., Agilent AdvanceBio Peptide Plus, 2.1 x 150 mm, 2.7 µm)[2]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 65% B over 20 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MS1 Scan Range m/z 200–2000[4]
MS/MS Acquisition Data-Dependent Acquisition (Top 3-5 most intense precursors)
Dissociation Method Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD)
Collision Energy Stepped or optimized for peptide size and charge state

Data Presentation and Expected Results

Chromatographic Separation

The inclusion of 2-F-Phe is expected to slightly increase the hydrophobicity of the peptide, potentially leading to a longer retention time compared to the native peptide under identical reversed-phase LC conditions. The exact shift will depend on the overall peptide sequence and length.

Mass Spectral Analysis

The full scan (MS1) mass spectrum will be used to confirm the molecular weight of the intact peptide. For the model peptide Ac-Ala-Ala-Pro-(2-F-Phe)-Ala-Ala-NH₂, the expected monoisotopic mass can be calculated and compared to the observed mass.

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is used to confirm the peptide sequence. The fragmentation of the peptide backbone results in a series of b- and y-ions. The table below shows the theoretical m/z values for the major fragment ions of the model peptide containing 2-F-Phe. The fragmentation pattern of peptides containing phenylalanine can be influenced by the benzyl group, leading to specific fragmentation pathways.[5] While specific data for 2-F-Phe is limited, the primary fragmentation is expected along the peptide backbone.

Table 1: Theoretical Fragment Ions for Ac-Ala-Ala-Pro-(2-F-Phe)-Ala-Ala-NH₂ (Calculated for singly charged ions [M+H]⁺)

FragmentSequenceTheoretical m/zFragmentSequenceTheoretical m/z
b₁Ac-Ala114.0550y₁Ala-NH₂90.0550
b₂Ac-Ala-Ala185.0921y₂Ala-Ala-NH₂161.0921
b₃Ac-Ala-Ala-Pro282.1448y₃(2-F-Phe)-Ala-Ala-NH₂326.1562
b₄Ac-Ala-Ala-Pro-(2-F-Phe)447.2089y₄Pro-(2-F-Phe)-Ala-Ala-NH₂423.2089
b₅Ac-Ala-Ala-Pro-(2-F-Phe)-Ala518.2460y₅Ala-Pro-(2-F-Phe)-Ala-Ala-NH₂494.2460

Visualizations

Experimental Workflow

G Figure 1: General LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation A Peptide Stock (1 mg/mL in 50% ACN) B Working Solution (10 µg/mL) A->B C Reversed-Phase LC Separation B->C D ESI Ionization C->D E MS1 Full Scan D->E F Data-Dependent MS/MS (CID/HCD) E->F G Confirm Intact Mass F->G H Sequence Verification via Fragment Ion Analysis G->H

Caption: General workflow for the LC-MS/MS analysis of synthetic peptides.

Peptide Fragmentation Diagram

G Figure 2: Fragmentation of a 2-F-Phe Peptide N_term Ac Ala1 Ala N_term->Ala1 Ala2 Ala Ala1->Ala2 Pro Pro Ala2->Pro PheF 2-F-Phe Pro->PheF Ala3 Ala PheF->Ala3 C_term Ala-NH2 Ala3->C_term b1_label b1 b1_label->Ala1:w b2_label b2 b2_label->Ala2:w b3_label b3 b3_label->Pro:w b4_label b4 b4_label->PheF:w b5_label b5 b5_label->Ala3:w y1_label y1 y1_label->Ala3:e y2_label y2 y2_label->PheF:e y3_label y3 y3_label->Pro:e y4_label y4 y4_label->Ala2:e y5_label y5 y5_label->Ala1:e

Caption: b- and y-ion fragmentation series for a model 2-F-Phe peptide.

Conclusion

The protocol described provides a robust framework for the characterization of peptides containing this compound by LC-MS/MS. By accounting for the mass shift of the modified residue and utilizing standard reversed-phase chromatography with MS-friendly mobile phases, confident identification and sequence verification can be achieved. The predictable fragmentation of the peptide backbone into b- and y-ions allows for straightforward interpretation of MS/MS spectra. This methodology is essential for researchers and drug developers working with synthetic peptides to ensure the identity, purity, and stability of their molecules.

References

Troubleshooting & Optimization

Technical Support Center: Improving 2-Fluoro-dl-phenylalanine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for non-canonical amino acid (ncAA) incorporation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the challenges associated with the low incorporation efficiency of 2-Fluoro-dl-phenylalanine (2-F-Phe) and other fluorinated analogs.

Frequently Asked Questions (FAQs)

Q1: Why is the incorporation efficiency of this compound often low?

A1: The low incorporation efficiency of 2-F-Phe is a multifaceted issue stemming from several factors:

  • Competition with Phenylalanine: The endogenous aminoacyl-tRNA synthetase for phenylalanine (PheRS) in the host organism can have a certain level of tolerance for 2-F-Phe. In some systems, like human cells, the endogenous PheRS cannot effectively distinguish between phenylalanine and 2-F-Phe, which can lead to widespread, non-specific incorporation at native phenylalanine codons rather than site-specific incorporation at the target codon (e.g., an amber stop codon).[1][2]

  • Synthetase Specificity and Activity: Successful site-specific incorporation requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is highly specific for 2-F-Phe and does not recognize any of the 20 canonical amino acids.[3][4] The efficiency of this engineered synthetase at "charging" its cognate tRNA with 2-F-Phe is a critical rate-limiting step. Many wild-type orthogonal synthetases are not naturally suited for 2-F-Phe and require substantial protein engineering to achieve high activity.[1][5]

  • Cellular Toxicity: High concentrations of fluorinated amino acids can be toxic to host cells, potentially by being misincorporated into the proteome, leading to cell cycle arrest or reduced viability.[6][7][8] This toxicity can limit the concentration of 2-F-Phe that can be added to the culture, thereby affecting the intracellular pool available for incorporation.

  • Expression System Limitations: The overall protein expression machinery of the host, including ribosome processivity and the efficiency of nonsense suppression, can also limit the final yield of the desired protein.[3][9]

Q2: What is an orthogonal aminoacyl-tRNA synthetase/tRNA pair and why is it essential?

A2: An orthogonal pair consists of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that have been co-opted from a different species and function independently of the host cell's own synthetases and tRNAs.[4] This orthogonality is crucial for site-specific ncAA incorporation for two main reasons:

  • The orthogonal aaRS must not charge any of the host's native tRNAs with either the ncAA or any canonical amino acid.

  • The orthogonal tRNA must not be recognized and charged by any of the host's native aaRSs.

This system ensures that the ncAA is exclusively and specifically incorporated only in response to a designated codon (typically a nonsense or "stop" codon like TAG) where the anticodon of the orthogonal tRNA has been engineered to bind.[4][10] The pyrrolysyl-tRNA synthetase (PylRS) system is commonly engineered for this purpose.[1][11]

Q3: How can I verify that 2-F-Phe has been successfully incorporated into my target protein?

A3: Mass spectrometry (MS) is the gold standard for verifying ncAA incorporation due to its high accuracy and sensitivity.[12] A bottom-up proteomics approach involving protein digestion followed by LC-MS/MS analysis can confirm the precise location of incorporation. For intact protein analysis, electrospray ionization (ESI) MS can show a mass shift corresponding to the incorporated ncAA. Phenylalanine has a monoisotopic mass of 147.0684 Da, while 2-fluorophenylalanine's mass is 165.0590 Da, resulting in a predictable mass increase.[12][13] Additionally, for fluorinated amino acids, 19F NMR spectroscopy offers a highly specific and sensitive method for direct detection and can provide insights into the local environment of the incorporated residue.[13]

Troubleshooting Guide

This guide addresses common problems encountered during the incorporation of 2-F-Phe.

ProblemPossible Cause(s)Suggested Solution(s)
No or Very Low Protein Yield 1. Inefficient Synthetase: The engineered aaRS may have low activity for 2-F-Phe. 2. Low ncAA Concentration: Intracellular concentration of 2-F-Phe may be insufficient. 3. Toxicity: 2-F-Phe concentration may be too high, inhibiting cell growth and protein synthesis.[6] 4. General Expression Issues: Standard protein expression problems (e.g., poor induction, incorrect vector, rare codons).[9][14][15]1. Evolve/Screen for Better Synthetases: Use directed evolution or screen synthetase libraries (e.g., PylRS-based) to find variants with improved activity and specificity for 2-F-Phe.[1][16] 2. Optimize ncAA Concentration: Perform a dose-response experiment. Concentrations of 1-2 mM are often a good starting point for cell culture.[1] 3. Assess Toxicity: Monitor cell growth (OD600) after adding 2-F-Phe. If growth is severely inhibited, reduce the concentration or switch to a more robust expression host. 4. Optimize Expression Conditions: Re-sequence your plasmid to ensure the gene is in-frame. Optimize inducer concentration, induction temperature (e.g., lower to 30°C or 18°C), and duration.[14]
High Truncation (Stop Codon Read-through is Low) 1. Competition from Release Factor 1 (RF1): In E. coli, RF1 recognizes the TAG stop codon and terminates translation, competing with the suppressor tRNA. 2. Low Suppressor tRNA Levels: Expression or stability of the orthogonal tRNA may be suboptimal.1. Use RF1-Deficient Strains: Employ an E. coli strain where the gene for RF1 (prfA) has been knocked out (e.g., C321.ΔA). This eliminates competition from RF1.[17] 2. Improve tRNA Expression: Ensure the tRNA is expressed from a strong, constitutive promoter.
Full-Length Protein is Produced, but lacks 2-F-Phe (Canonical Amino Acid Incorporated Instead) 1. Lack of Orthogonality: The engineered aaRS may still recognize and charge a canonical amino acid (e.g., Phenylalanine). 2. Near-Cognate Suppression: A native host tRNA may misread the target stop codon.[18]1. Perform Negative Selection: Evolve the aaRS against canonical amino acids using a counterscreening strategy (e.g., expressing a toxic gene with a TAG codon in the absence of the ncAA).[16] 2. Remove Near-Cognate tRNAs: In cell-free systems, it's possible to deplete tRNAs that are prone to mis-suppression.[18] For in vivo work, focusing on a highly specific and active synthetase is the best strategy.
Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for troubleshooting low incorporation efficiency.

TroubleshootingWorkflow start Start: Low Yield of 2-F-Phe Protein check_expression 1. Verify Basal Protein Expression (e.g., with WT protein) start->check_expression expression_ok Expression OK? check_expression->expression_ok troubleshoot_general Troubleshoot General Expression Issues (vector, host, induction) expression_ok->troubleshoot_general No check_incorporation 2. Verify 2-F-Phe Incorporation (Mass Spectrometry) expression_ok->check_incorporation Yes troubleshoot_general->check_expression incorporation_ok Incorporation Confirmed? check_incorporation->incorporation_ok no_incorporation Problem: No Incorporation or High Truncation incorporation_ok->no_incorporation No misincorporation Problem: Misincorporation of Canonical Amino Acid incorporation_ok->misincorporation No (WT AA found) optimize_yield 3. Optimize Yield incorporation_ok->optimize_yield Yes optimize_system Optimize Orthogonal System: - Evolve/Change Synthetase - Use RF1 Knockout Strain - Optimize tRNA expression no_incorporation->optimize_system improve_fidelity Improve Fidelity: - Evolve Synthetase with Negative Selection misincorporation->improve_fidelity yield_params Adjust Parameters: - 2-F-Phe Concentration (Dose-Response) - Growth/Induction Temperature - Media Composition optimize_yield->yield_params success Success: Improved Yield yield_params->success

Caption: A decision tree for troubleshooting low protein yield.

Quantitative Data Summary

The following tables summarize key quantitative data gathered from relevant studies.

Table 1: Example Yield of sfGFP with Fluorinated Phenylalanine in HEK293T Cells

Non-Canonical Amino AcidEngineered SynthetaseHost SystemYield (per gram of cells)Required ncAA Concentration
Penta-fluoro PhenylalaninePheX-D6 (PylRS variant)HEK293T Cells~34 µg1-2 mM
Data adapted from Galles, et al. (2023)[1]

Table 2: Comparative Enzymatic Stability of Peptides

Peptide SequenceModificationEnzymeIncubation Time (hours)% Peptide Remaining
Ac-Ala-Ala-Pro-Phe -Ala-Ala-NH₂Native Phenylalanineα-Chymotrypsin2~1%
Ac-Ala-Ala-Pro-(2-F-Phe) -Ala-Ala-NH₂2-Fluorophenylalanineα-Chymotrypsin2>80%
Data highlights the protective effect of 2-F-Phe against proteolytic degradation.[19]

Experimental Protocols

Protocol 1: Site-Specific Incorporation of 2-F-Phe in E. coli

This protocol provides a general framework. Optimization of ncAA concentration, inducer concentration, and temperature is critical.

1. Transformation:

  • Co-transform an appropriate E. coli expression strain (e.g., BL21(DE3) or an RF1-knockout strain) with two plasmids:

    • A plasmid encoding the engineered aaRS and the orthogonal suppressor tRNA (e.g., pEVOL-2F-PheRS).

    • A plasmid encoding the target protein with an in-frame amber (TAG) codon at the desired incorporation site, often with a purification tag (e.g., pET28a-ProteinX-Y150TAG).

  • Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.

2. Expression:

  • Inoculate a 5-10 mL starter culture in LB media with antibiotics and grow overnight at 37°C.

  • The next day, inoculate 1 L of rich media (e.g., Terrific Broth) with the starter culture.

  • Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Cool the culture to the desired induction temperature (e.g., 20°C).

  • Add this compound to a final concentration of 1-2 mM.

  • Induce protein expression by adding IPTG (or the appropriate inducer) to a final concentration of 0.1-0.5 mM.

  • Incubate for 16-20 hours at 20°C with shaking.

3. Harvest and Lysis:

  • Harvest the cells by centrifugation (e.g., 5000 x g for 15 min at 4°C).

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, protease inhibitors).

  • Lyse the cells using sonication or a microfluidizer.

  • Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 min at 4°C).

4. Purification and Analysis:

  • Purify the protein from the supernatant using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Analyze the purified protein by SDS-PAGE to check for size and purity.

  • Confirm incorporation using mass spectrometry as described in Protocol 2.

Protocol 2: Validation of 2-F-Phe Incorporation by Mass Spectrometry

This protocol outlines a "bottom-up" approach to identify the specific site of incorporation.

1. Protein Digestion:

  • Take approximately 20-50 µg of the purified protein.

  • Denature the protein in a buffer containing 8 M urea.

  • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

  • Dilute the urea concentration to <1 M.

  • Add a protease (e.g., trypsin) at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.

2. Peptide Desalting:

  • Acidify the peptide solution with 0.1% trifluoroacetic acid (TFA).

  • Use a C18 ZipTip or SPE column to desalt the peptides.

  • Elute the peptides with a solution of 50-80% acetonitrile and 0.1% TFA.

  • Dry the purified peptides in a vacuum centrifuge.

3. LC-MS/MS Analysis:

  • Resuspend the dried peptides in a solution compatible with LC (e.g., 0.1% formic acid in water).

  • Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap).

  • Separate peptides using a reverse-phase gradient.

4. Data Analysis:

  • Use a proteomics search engine (e.g., MaxQuant, Mascot) to analyze the resulting spectra.

  • Crucially, you must modify the search parameters to include 2-fluorophenylalanine (mass: 165.0590 Da) as a variable modification on phenylalanine residues.

  • The software will identify peptides where the mass shift corresponds to the replacement of phenylalanine with 2-fluorophenylalanine, confirming successful incorporation at the target site.[12]

System and Pathway Diagrams

Orthogonal Translation System Workflow

This diagram illustrates the core principle of using an engineered aaRS/tRNA pair for site-specific ncAA incorporation.

OrthogonalSystem cluster_host Host Cell Machinery cluster_orthogonal Engineered Orthogonal System host_aa Canonical Amino Acids (e.g., Phe) host_rs Endogenous PheRS host_aa->host_rs host_trna Endogenous tRNA-Phe host_rs->host_trna charges ortho_trna Orthogonal tRNA-CUA host_rs->ortho_trna X host_trna->host_rs ribosome Ribosome host_trna->ribosome delivers Phe protein Native Protein ribosome->protein synthesizes modified_protein Modified Protein with 2-F-Phe ribosome->modified_protein synthesizes mrna mRNA with UUC codon mrna->ribosome ncaa 2-Fluoro-Phe (2-F-Phe) ortho_rs Engineered Orthogonal RS (e.g., PylRS variant) ncaa->ortho_rs ortho_rs->host_trna X ortho_rs->ortho_trna charges ortho_trna->ribosome delivers 2-F-Phe ortho_trna->ortho_rs mrna_tag mRNA with TAG codon mrna_tag->ribosome

Caption: The principle of an orthogonal translation system.

References

How to solve 2-Fluoro-dl-phenylalanine toxicity in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Fluoro-dl-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the use of this compound (2-FPA) in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

A1: this compound (2-FPA) is a synthetic analog of the essential amino acid L-phenylalanine. It is a non-proteinogenic amino acid, meaning it is not naturally incorporated into proteins. In research, it is often used to probe protein structure and function. The fluorine atom provides a sensitive reporter for ¹⁹F-NMR spectroscopy and can introduce unique biochemical properties when incorporated into a peptide chain.

Q2: Why am I observing toxicity in my cell culture after treatment with 2-FPA?

A2: The primary mechanism of 2-FPA toxicity is believed to be its misincorporation into proteins in place of L-phenylalanine during protein synthesis. This can lead to the production of misfolded or non-functional proteins, which in turn can trigger cellular stress responses, such as the Unfolded Protein Response (UPR) and oxidative stress, ultimately leading to decreased cell viability and apoptosis. The endogenous cellular machinery may not efficiently distinguish 2-FPA from natural phenylalanine.

Q3: Is there a difference in toxicity between the D- and L-isomers of 2-fluorophenylalanine?

A3: While direct comparative toxicity data for the enantiomers of 2-FPA is limited, studies with other phenylalanine analogs suggest that the L-isomers are more readily recognized by the cellular translational machinery and incorporated into proteins. Therefore, it is likely that L-2-fluorophenylalanine is more cytotoxic than D-2-fluorophenylalanine. The "dl" mixture contains both isomers.

Q4: How can I solve or mitigate 2-FPA toxicity in my experiments?

A4: The most direct way to mitigate 2-FPA toxicity is to reduce its incorporation into proteins. This can be achieved by:

  • Competitive Inhibition: Supplementing the culture medium with an excess of natural L-phenylalanine. The L-phenylalanine will outcompete 2-FPA for binding to the phenylalanyl-tRNA synthetase, thereby reducing the incorporation of the toxic analog.

  • Dose Optimization: Using the lowest effective concentration of 2-FPA for the shortest possible duration.

Troubleshooting Guides

Issue 1: High levels of cell death observed after 2-FPA treatment.

Possible Cause: Excessive incorporation of 2-FPA leading to proteotoxicity.

Troubleshooting Steps:

  • Verify Cell Viability: Quantify cell viability using a reliable method that is not prone to artifacts from the chemical properties of 2-FPA. ATP-based assays (e.g., CellTiter-Glo®) are recommended over tetrazolium-based assays (e.g., MTT, MTS), as the latter can be susceptible to chemical interference.

  • Perform a Dose-Response Analysis: Determine the IC50 value of 2-FPA in your specific cell line to identify the appropriate concentration range for your experiments.

  • Implement a Phenylalanine Rescue: Co-treat cells with 2-FPA and varying concentrations of L-phenylalanine to determine the optimal concentration for rescuing cell viability.

  • Analyze for Apoptosis Markers: Assess for markers of apoptosis, such as caspase-3 cleavage, by western blot to confirm the mode of cell death.

Issue 2: Inconsistent or unexpected experimental results.

Possible Cause: Altered protein function due to 2-FPA incorporation.

Troubleshooting Steps:

  • Quantify 2-FPA Incorporation: Use mass spectrometry (LC-MS/MS) to determine the extent of 2-FPA incorporation into total cellular protein or a specific protein of interest. This will help correlate the level of incorporation with the observed phenotype.

  • Assess Cellular Stress Pathways: Investigate the activation of the Unfolded Protein Response (UPR) and oxidative stress pathways.

    • UPR Activation:

      • PERK Pathway: Analyze the phosphorylation of eIF2α by western blot.

      • IRE1 Pathway: Assess the splicing of XBP1 mRNA by RT-PCR.

      • ATF6 Pathway: Monitor the cleavage of ATF6 by western blot.

    • Oxidative Stress: Measure the levels of reactive oxygen species (ROS) using a fluorescent probe (e.g., DCFDA).

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of 2-FPA. It is recommended to optimize cell density and incubation times for your specific cell line.[1][2][3][4][5]

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete culture medium

  • This compound (2-FPA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 2-FPA in complete culture medium. Remove the old medium from the cells and add the 2-FPA dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Phenylalanine Rescue Experiment

This protocol is designed to demonstrate that the toxicity of 2-FPA is due to its competition with L-phenylalanine.

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete culture medium

  • This compound (2-FPA) at a toxic concentration (e.g., 2x IC50)

  • L-phenylalanine solution

  • Cell viability assay reagent (e.g., CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Co-treatment: Prepare solutions containing a fixed toxic concentration of 2-FPA and a range of L-phenylalanine concentrations (e.g., 0, 0.1, 1, 10, 100-fold molar excess relative to 2-FPA).

  • Incubation: Add the treatment solutions to the cells and incubate for the desired time.

  • Viability Assessment: Measure cell viability using a suitable assay.

  • Data Analysis: Plot cell viability against the concentration of L-phenylalanine to observe the rescue effect.

Protocol 3: Quantification of 2-FPA Incorporation by LC-MS/MS

This protocol provides a general workflow for the analysis of 2-FPA in protein hydrolysates. Optimization of digestion and chromatography conditions may be required.

Materials:

  • Cell pellet containing proteins

  • Lysis buffer

  • Protein quantification assay (e.g., BCA)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • 6 M HCl in deuterated water (D₂O) for hydrolysis

  • LC-MS/MS system

Procedure:

  • Protein Extraction and Quantification: Lyse the cells and quantify the total protein concentration.

  • Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.

  • Protein Precipitation and Digestion: Precipitate the protein (e.g., with acetone) and digest with trypsin overnight. Alternatively, for total amino acid analysis, perform acid hydrolysis.

  • Acid Hydrolysis (for total incorporation): Hydrolyze the protein sample in 6 M DCl in D₂O at 110°C for 24 hours. The deuterated environment helps to distinguish between native D-isomers and those formed by racemization during hydrolysis.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture or amino acid hydrolysate by LC-MS/MS. Develop a method to specifically detect and quantify the peptide containing 2-FPA or free 2-FPA.

  • Data Analysis: Calculate the ratio of 2-FPA to phenylalanine to determine the percentage of incorporation.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines. No specific IC50 values for this compound are currently available in the searched literature. This table serves as a template for presenting such data when it becomes available.[6][7]

Cell LineTissue of OriginIncubation Time (h)IC50 (µM)
MCF-7Breast Cancer72Value
MDA-MB-231Breast Cancer72Value
A549Lung Cancer72Value
HeLaCervical Cancer72Value
HepG2Liver Cancer72Value

Table 2: Example Data for a Phenylalanine Rescue Experiment.

[2-FPA] (µM)[L-Phe] (µM)Molar Ratio (L-Phe:2-FPA)Cell Viability (%)
10000:150
100100.1:165
1001001:185
100100010:198
10010000100:1100

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key molecular pathways and experimental workflows discussed in this guide.

Toxicity_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_upr Unfolded Protein Response (UPR) 2-FPA 2-FPA PheRS Phenylalanyl-tRNA Synthetase 2-FPA->PheRS 2-FPA->PheRS L-Phe L-Phe L-Phe->PheRS L-Phe->PheRS Protein_Syn Protein Synthesis (Ribosome) PheRS->Protein_Syn Misfolded_Protein Misfolded Proteins Protein_Syn->Misfolded_Protein PERK PERK Misfolded_Protein->PERK IRE1 IRE1 Misfolded_Protein->IRE1 ATF6 ATF6 Misfolded_Protein->ATF6 Oxidative_Stress Oxidative Stress (ROS Production) Misfolded_Protein->Oxidative_Stress Apoptosis Apoptosis PERK->Apoptosis IRE1->Apoptosis ATF6->Apoptosis Oxidative_Stress->Apoptosis

Figure 1. Proposed mechanism of 2-FPA toxicity.

Rescue_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed cells in 96-well plate Prepare_Treatments Prepare 2-FPA and L-Phe solutions Seed_Cells->Prepare_Treatments Add_Treatments Add treatments to cells Prepare_Treatments->Add_Treatments Incubate Incubate for defined period Add_Treatments->Incubate Viability_Assay Perform cell viability assay Incubate->Viability_Assay Data_Analysis Analyze data and plot results Viability_Assay->Data_Analysis UPR_Analysis cluster_perk PERK Pathway cluster_ire1 IRE1 Pathway cluster_atf6 ATF6 Pathway Treat_Cells Treat cells with 2-FPA Lyse_Cells Lyse cells and extract protein/RNA Treat_Cells->Lyse_Cells WB_eIF2a Western Blot for p-eIF2α / total eIF2α Lyse_Cells->WB_eIF2a RT_PCR_XBP1 RT-PCR for XBP1 splicing Lyse_Cells->RT_PCR_XBP1 WB_ATF6 Western Blot for cleaved ATF6 Lyse_Cells->WB_ATF6

References

Technical Support Center: Troubleshooting Poor Protein Yield with 2-Fluoro-dl-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the incorporation of 2-Fluoro-dl-phenylalanine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My protein expression is very low or non-existent after attempting to incorporate this compound. What are the primary causes and how can I troubleshoot this?

Low to no protein expression is a frequent challenge when working with non-canonical amino acids (ncAAs). The underlying issues can often be traced back to the efficiency of the orthogonal translation system (OTS), the health of the host expression system, or the inherent properties of this compound.

Possible Causes & Troubleshooting Steps:

  • Inefficient Amber Suppressor tRNA: The amber stop codon (UAG) is commonly used to encode the ncAA. However, it is also recognized by Release Factor 1 (RF1), which leads to premature termination of translation. This competition between the suppressor tRNA and RF1 can drastically reduce the yield of the full-length protein.

    • Solution: Utilize an E. coli strain with a deleted or functionally impaired prfA gene (which encodes RF1). This will minimize translational termination at the amber codon and significantly improve the incorporation efficiency of this compound.

  • Suboptimal Orthogonal Translation System (OTS) Component Ratios: The expression levels of the aminoacyl-tRNA synthetase (aaRS) and the suppressor tRNA are critical for efficient ncAA incorporation.

    • Solution: Titrate the ratios of the plasmids encoding the aaRS and the suppressor tRNA to determine the optimal balance for your specific protein and expression system.

  • Toxicity of this compound or the OTS: High concentrations of the ncAA or leaky expression of the OTS components can be toxic to the host cells, leading to poor growth and reduced protein yield.

    • Solution:

      • Confirm the optimal concentration of this compound. Generally, a concentration of 1-2 mM is a good starting point.[1]

      • Use tightly regulated promoters for the expression of the aaRS and suppressor tRNA to minimize basal expression.

  • Inefficient Aminoacyl-tRNA Synthetase (aaRS): The engineered aaRS must efficiently recognize and charge the suppressor tRNA with this compound.

    • Solution: Ensure you are using an aaRS variant that has been specifically evolved for or shown to recognize 2-monofluoro-phenylalanine, such as the PheX-B5 variant.[1][2]

Q2: I'm observing a protein band at the correct molecular weight, but the yield is significantly lower than the wild-type protein. What factors could be limiting the expression level?

Several factors can contribute to reduced protein yield even when incorporation is successful.

Possible Causes & Troubleshooting Steps:

  • Codon Bias: The codon usage of your gene of interest may not be optimal for the E. coli expression host, leading to translational pausing and reduced protein synthesis.

    • Solution: Optimize the codon usage of your gene for E. coli.

  • Suboptimal Induction Conditions: The concentration of the inducer (e.g., IPTG) and the temperature and duration of induction can significantly impact protein expression levels.

    • Solution:

      • Inducer Concentration: Test a range of IPTG concentrations (e.g., 0.1 mM to 1 mM).

      • Induction Temperature: Lowering the induction temperature to 18-25°C can improve protein folding and solubility, which can indirectly increase the yield of functional protein.[3]

      • Induction Time: Optimize the induction time; for lower temperatures, an overnight induction (12-16 hours) is often effective.[4]

  • Metabolic Burden: The overexpression of a foreign protein, especially one containing an ncAA, can place a significant metabolic load on the host cell, diverting resources from normal cellular processes and leading to reduced growth and protein production.[5]

    • Solution:

      • Use a lower copy number plasmid for your gene of interest.

      • Supplement the growth media with glucose (e.g., 1%) to provide an additional energy source.

      • Consider using a richer growth medium, although this should be balanced with the need for minimal media for efficient ncAA incorporation.

Q3: My protein is expressed but is found in insoluble inclusion bodies. How can I improve its solubility?

Inclusion body formation is a common problem when overexpressing recombinant proteins in E. coli. This is often due to the high rate of protein synthesis overwhelming the cellular folding machinery, leading to the aggregation of misfolded proteins.

Possible Causes & Troubleshooting Steps:

  • High Rate of Protein Synthesis: Rapid translation can lead to the accumulation of unfolded or partially folded protein intermediates that are prone to aggregation.

    • Solution:

      • Lower Induction Temperature: Reducing the temperature to 15-25°C slows down protein synthesis, allowing more time for proper folding.

      • Reduce Inducer Concentration: Use a lower concentration of IPTG (e.g., 0.05-0.1 mM) to decrease the rate of transcription and translation.

  • Suboptimal Cellular Environment for Folding: The intracellular environment of E. coli may not be conducive to the proper folding of your protein of interest.

    • Solution:

      • Co-express Chaperones: Co-expressing molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ/GrpE) can assist in the proper folding of your protein.

      • Use Specialized Expression Strains: Utilize E. coli strains engineered to enhance disulfide bond formation in the cytoplasm (e.g., SHuffle, Origami) if your protein contains disulfide bonds.

  • Fusion Partners: The N- or C-terminus of your protein may be contributing to aggregation.

    • Solution: Fuse a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), to your protein of interest to enhance its solubility.

Data Presentation

Table 1: Comparative sfGFP Expression with Various Fluorinated Phenylalanine Analogs using Engineered Synthetases.

This table summarizes the relative fluorescence of sfGFP expressed in HEK cells with different fluorinated phenylalanine analogs incorporated at a non-essential site, using the engineered PheX-D6 and PheX-B5 synthetases. The data is normalized to the fluorescence observed with Penta-fluoro Phenylalanine.

Fluorinated Phenylalanine AnalogSynthetaseNormalized Fluorescence (%)
2-Fluoro PhePheX-B5~40%
2,6-diFluoro PhePheX-D6~60%
2,6-diFluoro PhePheX-B5~80%
2,3,6-triFluoro PhePheX-D6~90%
2,3,6-triFluoro PhePheX-B5~95%
2,3,5,6-tetraFluoro PhePheX-D6~100%
2,3,5,6-tetraFluoro PhePheX-B5~100%
Penta-fluoro PhePheX-D6100%
Penta-fluoro PhePheX-B5100%

Data adapted from Galles et al., 2023.[2]

Table 2: Typical Yields and Incorporation Efficiencies for Fluorinated Phenylalanine Analogs in E. coli.

Parameter4-FluorophenylalaninePenta-fluorophenylalanine
Typical Yield 8-12 mg/L of culture~34 µg per gram of cell pellet (in HEK cells)
Incorporation Efficiency 64-75% at the programmed amber codonHigh fidelity with PheX-D6 synthetase

Data compiled from various sources.[2][4]

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound in E. coli

This protocol outlines a general method for expressing a target protein with this compound incorporated at a specific site using an orthogonal aminoacyl-tRNA synthetase/tRNA pair.

Materials:

  • E. coli expression strain (e.g., BL21(DE3) or a strain with reduced RF1 activity).

  • Expression plasmid for the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.

  • Plasmid encoding an orthogonal aminoacyl-tRNA synthetase specific for this compound (e.g., pEVOL-PheX-B5) and its cognate suppressor tRNA.

  • This compound.

  • Luria-Bertani (LB) medium.

  • M9 minimal medium.

  • Appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Protein purification reagents.

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid containing your gene of interest and the plasmid encoding the orthogonal synthetase/tRNA pair. Plate on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: The next day, inoculate 1 L of M9 minimal medium (supplemented with necessary nutrients and antibiotics) with the overnight starter culture to an initial OD600 of ~0.05-0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Addition of this compound: Add this compound to a final concentration of 1 mM. To prevent the biosynthesis of endogenous phenylalanine, it may be beneficial to add other essential amino acids.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Expression: Reduce the temperature to 18-25°C and continue to grow the culture for 12-16 hours.

  • Harvesting and Purification: Harvest the cells by centrifugation. Purify the protein using standard protocols appropriate for your protein's purification tag.

  • Analysis: Confirm the incorporation of this compound by mass spectrometry.

Visualizations

Troubleshooting_Workflow start Start: Poor Protein Yield check_expression Check for any protein expression (SDS-PAGE / Western Blot) start->check_expression no_expression No Expression Detected check_expression->no_expression No Band low_expression Low Expression Detected check_expression->low_expression Faint Band troubleshoot_ots Troubleshoot Orthogonal Translation System (OTS): - Use RF1 knockout strain - Optimize aaRS/tRNA plasmid ratio - Verify aaRS specificity (e.g., PheX-B5) no_expression->troubleshoot_ots Primary Check check_toxicity Assess Cellular Toxicity: - Monitor cell growth post-induction - Titrate 2-F-Phe concentration (start with 1mM) low_expression->check_toxicity troubleshoot_ots->check_expression Re-evaluate optimize_induction Optimize Induction Conditions: - Titrate IPTG concentration (0.1-1mM) - Lower induction temperature (18-25°C) - Extend induction time (12-16h) check_toxicity->optimize_induction If non-toxic check_solubility Analyze Protein Solubility (Soluble vs. Insoluble fraction) optimize_induction->check_solubility insoluble Protein in Inclusion Bodies check_solubility->insoluble Insoluble soluble Protein is Soluble check_solubility->soluble Soluble troubleshoot_solubility Improve Solubility: - Lower induction temperature further (15-20°C) - Reduce IPTG concentration (0.05-0.1mM) - Co-express chaperones - Use solubility-enhancing fusion tags (MBP, GST) insoluble->troubleshoot_solubility optimize_purification Optimize Purification Protocol: - Check buffer conditions (pH, salt) - Add protease inhibitors soluble->optimize_purification troubleshoot_solubility->check_solubility Re-evaluate end_success Successful Protein Expression optimize_purification->end_success

Caption: A troubleshooting workflow for poor protein yield with this compound.

Cellular_Toxicity_Pathway cluster_cell E. coli Cell F_Phe This compound aaRS Endogenous PheRS / Leaky Engineered aaRS F_Phe->aaRS mischarging Mischarging of tRNA^Phe aaRS->mischarging misincorporation Misincorporation into native proteins mischarging->misincorporation misfolded_proteins Misfolded/Non-functional Proteins misincorporation->misfolded_proteins stress_response Cellular Stress Response (e.g., heat shock proteins) misfolded_proteins->stress_response growth_inhibition Growth Inhibition / Reduced Viability misfolded_proteins->growth_inhibition stress_response->growth_inhibition reduced_yield Reduced Target Protein Yield growth_inhibition->reduced_yield

Caption: A simplified diagram of a potential cellular toxicity pathway for this compound.

References

Technical Support Center: Optimizing 2-Fluorophenylalanine Labeled Protein Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the expression of proteins labeled with 2-fluorophenylalanine (2-FPA) using IPTG induction in E. coli.

Frequently Asked Questions (FAQs)

Q1: What is the optimal IPTG concentration for inducing a 2-FPA labeled protein?

A1: The optimal Isopropyl β-D-1-thiogalactopyranoside (IPTG) concentration often deviates from standard protocols and typically falls within a lower range. While standard protocols often suggest 1 mM IPTG, for many proteins, especially those labeled with unnatural amino acids, optimal concentrations are found to be between 0.05 and 0.1 mM.[1] It is highly recommended to perform a small-scale titration experiment to determine the optimal IPTG concentration for your specific protein. High concentrations of IPTG can lead to rapid protein expression, which may result in the formation of insoluble inclusion bodies and can be toxic to the cells.[2][3]

Q2: How does induction temperature affect the expression and solubility of 2-FPA labeled proteins?

A2: Induction temperature is a critical parameter for optimizing the expression of soluble 2-FPA labeled proteins.

  • High Temperatures (37°C): While leading to faster cell growth and higher initial protein expression rates, 37°C can also increase the likelihood of protein misfolding and aggregation into inclusion bodies.[4][5] This is due to the rapid rate of protein synthesis, which can overwhelm the cellular machinery responsible for proper protein folding.[5]

  • Lower Temperatures (18-30°C): Reducing the induction temperature to a range of 18-30°C can significantly improve the solubility of the target protein.[5][6] The slower expression rate at lower temperatures allows more time for correct protein folding.[5] A common starting point for optimization is overnight induction at 18°C.[3]

Q3: What is the recommended concentration of 2-fluorophenylalanine to add to the culture medium?

A3: For efficient incorporation of 2-fluorophenylalanine (2-FPA) and other non-canonical amino acids (ncAAs), a concentration of 1-2 mM in the culture medium is generally recommended.[7][8] However, it's important to note that some fluorinated compounds can be toxic to E. coli.[9] If you observe significant growth inhibition after adding 2-FPA, you may need to optimize the concentration or the timing of its addition.

Q4: When should I add the 2-FPA and the IPTG to my culture?

A4: Typically, the 2-FPA is added to the culture medium when the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[10][11] Following the addition of the 2-FPA, the culture is often incubated for a short period (e.g., 15-30 minutes) to allow for its uptake by the cells before inducing protein expression with IPTG.

Q5: How can I confirm the successful incorporation of 2-FPA into my target protein?

A5: The most definitive method for confirming the incorporation of 2-FPA is mass spectrometry. By comparing the molecular weight of the labeled protein to the unlabeled control, you can verify the mass shift corresponding to the incorporation of the fluorinated analog.

Troubleshooting Guide

Problem 1: Low or no expression of the 2-FPA labeled protein.

Possible Cause Troubleshooting Step
Suboptimal IPTG Concentration Perform an IPTG titration experiment with concentrations ranging from 0.01 mM to 1.0 mM to identify the optimal induction level.[1][12]
Toxicity of 2-FPA or the expressed protein Lower the induction temperature to 18-25°C and reduce the IPTG concentration.[13] Consider using a lower concentration of 2-FPA. For toxic proteins, using a tightly regulated expression system or a host strain like BL21(DE3)pLysS can be beneficial.[6]
Inefficient incorporation of 2-FPA Ensure you are using an appropriate orthogonal aminoacyl-tRNA synthetase/tRNA pair for 2-FPA.[8][14] Verify the concentration of 2-FPA in your media is sufficient (typically 1-2 mM).[7][8]
Plasmid Integrity Issues Use freshly transformed cells for expression instead of relying on glycerol stocks that may have lost plasmid integrity.[6]
Rare Codon Usage The gene for your protein of interest may contain codons that are rare in E. coli, leading to translational stalling. Consider using an E. coli strain that co-expresses tRNAs for rare codons.[6]

Problem 2: The expressed 2-FPA labeled protein is insoluble (forms inclusion bodies).

Possible Cause Troubleshooting Step
High Induction Temperature and/or IPTG Concentration Lower the induction temperature to 18-25°C and reduce the IPTG concentration to 0.05-0.1 mM to slow down the rate of protein expression, allowing for proper folding.[3][5][6]
Rapid Protein Expression Induce the culture at a lower cell density (e.g., OD₆₀₀ of 0.4-0.6).
Lack of necessary cofactors or disulfide bonds If your protein requires cofactors, ensure they are added to the growth medium. For proteins with disulfide bonds, consider using an expression host strain like SHuffle T7 Express that facilitates their formation in the cytoplasm.[4]
Intrinsic Properties of the Protein Some proteins are inherently prone to aggregation. Expressing the protein as a fusion with a highly soluble partner (e.g., Maltose Binding Protein) can sometimes improve solubility.

Quantitative Data Summary

Table 1: Recommended Starting Conditions for IPTG Induction Optimization

ParameterRecommended RangeRationale
IPTG Concentration 0.05 - 0.5 mMLower concentrations often reduce metabolic burden and can improve soluble protein yield.[1]
Induction Temperature 18 - 30°CSlower expression at lower temperatures promotes proper protein folding and solubility.[5][6]
Induction Time 4 - 16 hours (overnight)Longer induction times at lower temperatures are often necessary to achieve sufficient protein yields.[3][4]
2-FPA Concentration 1 - 2 mMEnsures sufficient availability of the unnatural amino acid for incorporation.[7][8]

Experimental Protocols

Protocol 1: Small-Scale IPTG Induction Titration for 2-FPA Labeled Protein Expression

This protocol outlines a method to determine the optimal IPTG concentration for the expression of a 2-FPA labeled protein in E. coli.

Materials:

  • E. coli BL21(DE3) cells transformed with the expression plasmid for the target protein and the plasmid for the orthogonal tRNA/synthetase pair.

  • LB medium (or other suitable growth medium) containing appropriate antibiotics.

  • 2-Fluorophenylalanine (2-FPA) stock solution.

  • IPTG stock solution (e.g., 1 M).

  • Culture tubes or a 96-well deep-well plate.

  • Shaking incubator.

  • Spectrophotometer.

  • SDS-PAGE equipment and reagents.

Procedure:

  • Starter Culture: Inoculate a single colony of the transformed E. coli into 5 mL of LB medium with the appropriate antibiotics. Grow overnight at 37°C with shaking.

  • Expression Cultures: The next day, inoculate 10 mL of fresh LB medium (with antibiotics) in several culture tubes with the overnight starter culture to an initial OD₆₀₀ of ~0.05.

  • Growth: Incubate the cultures at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Addition of 2-FPA: Add 2-FPA to each culture tube to a final concentration of 1 mM.

  • Pre-Induction Incubation: Continue to incubate the cultures at 37°C for 15 minutes to allow for the uptake of 2-FPA.

  • Temperature Equilibration: Move the cultures to the desired induction temperature (e.g., 25°C) and let them equilibrate for 15 minutes.

  • IPTG Induction: Add IPTG to each tube to achieve a range of final concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mM). Include a no-IPTG control.

  • Expression: Incubate the cultures at the chosen temperature with shaking for a set period (e.g., 6 hours or overnight).

  • Harvesting: After the induction period, measure the final OD₆₀₀ of each culture. Harvest 1 mL of each culture by centrifugation.

  • Analysis: Resuspend the cell pellets in SDS-PAGE sample buffer, normalized by the final OD₆₀₀. Analyze the total protein expression levels by SDS-PAGE and Coomassie staining. To assess soluble expression, lyse the cells and analyze both the soluble and insoluble fractions.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_expression Expression cluster_analysis Analysis Transformation Transform E. coli Starter_Culture Grow Overnight Starter Culture Transformation->Starter_Culture Expression_Culture Inoculate Expression Culture Starter_Culture->Expression_Culture Growth Grow to OD600 0.6-0.8 Expression_Culture->Growth Add_2FPA Add 2-FPA (1-2 mM) Growth->Add_2FPA Induction Induce with IPTG Add_2FPA->Induction Harvest Harvest Cells Induction->Harvest Lysis Cell Lysis Harvest->Lysis Purification Protein Purification Lysis->Purification Analysis Analyze by SDS-PAGE & Mass Spec Purification->Analysis

Caption: Workflow for 2-FPA labeled protein expression.

Troubleshooting_Tree cluster_yield Low Yield cluster_solubility Insoluble Protein Start Low Protein Yield or Insolubility Check_IPTG Optimize IPTG Concentration (0.05-0.1 mM) Start->Check_IPTG Check_Toxicity Lower Temperature (18-25°C) & Check 2-FPA Toxicity Start->Check_Toxicity Check_Codons Check for Rare Codons Start->Check_Codons Lower_Temp Lower Induction Temperature (18-25°C) Start->Lower_Temp Lower_IPTG Lower IPTG Concentration (0.05-0.1 mM) Start->Lower_IPTG Solubilization_Tag Use a Solubility Tag Start->Solubilization_Tag

Caption: Troubleshooting decision tree for common expression issues.

References

Technical Support Center: 2-Fluoro-dl-phenylalanine Stability in Aqueous Buffer Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2-Fluoro-dl-phenylalanine in aqueous buffer solutions. Find answers to frequently asked questions and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be kept in a tightly sealed container at 2-8°C, protected from light and moisture. For extended storage, -20°C is recommended.

Q2: How should I prepare and store aqueous solutions of this compound?

A2: It is highly recommended to prepare aqueous solutions of this compound fresh for each experiment to minimize the risk of degradation. If storage is unavoidable, solutions should be sterile-filtered, aliquoted into single-use volumes to avoid freeze-thaw cycles, and stored at -20°C or -80°C for a short duration. Solutions should be protected from light by using amber vials or wrapping containers in aluminum foil.

Q3: What is the solubility of this compound in common aqueous buffers?

A3: While specific solubility data for this compound in various buffers is not extensively published, its solubility is expected to be comparable to or slightly different from that of L-phenylalanine. For instance, the solubility of L-phenylalanine in PBS (pH 7.2) is approximately 5 mg/mL.[1] The solubility of fluorinated analogs may vary, and it is recommended to determine the solubility empirically in your specific buffer system.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: While specific kinetic data for this compound is limited, halogenated aromatic compounds can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[2] It is advisable to maintain the pH of solutions within a neutral range (pH 6-8) to minimize the risk of degradation. If your experiment requires acidic or basic conditions, a preliminary stability study is recommended.

Q5: Is this compound sensitive to light?

A5: Aromatic compounds can be susceptible to photodegradation. Although studies on some fluorinated aromatic compounds suggest that fluorination can enhance photostability, it is a good laboratory practice to protect solutions of this compound from direct light exposure, particularly UV light.[2]

Troubleshooting Guide

Issue 1: Inconsistent results in my experiments using a this compound solution.

  • Possible Cause: Degradation of your stock solution.

    • Solution: Prepare fresh solutions for each experiment. If using a stored solution, verify its purity by HPLC before use.

  • Possible Cause: Contamination of the solution.

    • Solution: Ensure all glassware is thoroughly cleaned and use high-purity solvents and buffers. Microbial contamination can lead to degradation, so sterile filtering of the buffer is recommended.

  • Possible Cause: Incompatibility with buffer components.

    • Solution: Investigate potential reactions between this compound and other components in your buffer, as some may catalyze degradation.

Issue 2: I suspect my this compound has degraded. How can I confirm this?

  • Solution: The most effective way to confirm degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This method can separate the intact this compound from any potential degradation products. Comparing a stressed or aged sample to a freshly prepared standard will reveal any degradation.

Stability Summary and Forced Degradation Conditions

ParameterRecommendation
Storage (Solid) 2-8°C, protected from light and moisture. For long-term, -20°C is recommended.
Storage (Solution) Prepare fresh. If necessary, store sterile-filtered aliquots at -20°C or -80°C for a short duration, protected from light. Avoid freeze-thaw cycles.
pH Stability Maintain neutral pH (6-8) to minimize hydrolysis risk. Avoid strongly acidic or basic conditions, especially at elevated temperatures.
Photostability Protect solutions from light, especially UV, by using amber vials or aluminum foil.

The table below outlines typical stress conditions for forced degradation studies, which can be adapted to assess the stability of this compound.[2][3]

Stress ConditionTypical Conditions
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid compound at 100°C for 48 hours, or solution at 60°C for 24 hours
Photodegradation Expose solution to UV light (e.g., 254 nm) for 24 hours

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

Materials:

  • This compound

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • HPLC system with a UV or PDA detector

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C.

    • Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Stress: Heat the stock solution at 60°C.

    • Photochemical Stress: Expose the stock solution to UV light in a photostability chamber.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples, including an unstressed control, using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A gradient elution is often effective. An example gradient is:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or a PDA detector to monitor multiple wavelengths.

  • Injection Volume: 10 µL.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution control Unstressed Control stock->control t=0 acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal Stress (60°C) stock->thermal photo Photostability (UV Light) stock->photo hplc Analyze by Stability- Indicating HPLC control->hplc sampling Sample at Time Points (e.g., 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling sampling->hplc data Compare Stressed Samples to Control hplc->data G cluster_conditions Stress Conditions cluster_products Potential Degradation Products (Hypothetical) parent This compound defluorinated dl-Phenylalanine (Defluorination) parent->defluorinated Hydrolysis oxidized Oxidized Products (e.g., Hydroxylated Ring) parent->oxidized Oxidation photoproducts Photodegradation Products parent->photoproducts Photolysis acid Strong Acid / Heat acid->defluorinated base Strong Base / Heat base->defluorinated oxidant Oxidizing Agent (e.g., H₂O₂) oxidant->oxidized light UV Light light->photoproducts

References

Preventing degradation of 2-Fluoro-dl-phenylalanine during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of 2-Fluoro-dl-phenylalanine during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Like many amino acids, this compound is susceptible to degradation from exposure to harsh environmental and chemical conditions. The primary factors include:

  • Extreme pH: Both strongly acidic and basic conditions can lead to hydrolysis of the amino acid.

  • Elevated Temperatures: High temperatures can accelerate degradation reactions.

  • Light Exposure: Particularly UV light, can cause photodegradation.

  • Oxidizing Agents: Strong oxidizers can modify the molecule.

  • Enzymatic Activity: Although fluorination generally increases resistance to enzymatic degradation compared to native phenylalanine, some proteases may still cause cleavage when it is incorporated into a peptide.[1][2][3]

  • Microbial Contamination: Microorganisms can metabolize the amino acid.

Q2: How should solid this compound be stored to ensure its stability?

A2: To maintain the integrity of solid this compound, it is recommended to:

  • Store in a tightly sealed container to protect from moisture and air.

  • Keep in a cool and dark place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is advisable.

  • Consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Q3: What are the best practices for preparing and storing solutions of this compound?

A3: For optimal stability in solution:

  • Prepare fresh solutions: It is always best to prepare solutions on the day of the experiment.

  • Use appropriate solvents: The choice of solvent will depend on the specific experimental requirements. For aqueous solutions, use purified water (e.g., Milli-Q).

  • Control pH: Maintain the pH of aqueous solutions within a neutral range (pH 6-8) to minimize hydrolysis.

  • Short-term storage: If a solution must be stored, filter-sterilize it and store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Protect from light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results or loss of compound activity. Degradation of the this compound stock solution.• Prepare fresh solutions for each experiment.• If using a stored solution, verify its purity and concentration using HPLC before use.• Ensure proper storage conditions (see Q2 and Q3).
Contamination of the sample or reagents.• Use high-purity solvents and reagents.• Ensure all glassware is thoroughly cleaned and sterilized.• Filter-sterilize solutions to prevent microbial growth.
Appearance of unexpected peaks in HPLC or Mass Spectrometry analysis. Degradation of this compound under experimental conditions.• Review the experimental protocol for potential stressors (e.g., extreme pH, high temperature, prolonged light exposure).• Perform a forced degradation study (see Experimental Protocols section) to identify potential degradation products and their retention times.• Use an appropriate HPLC method with a suitable column and mobile phase to ensure good separation of the parent compound from its degradants.[4]
Impurities in the starting material.• Check the certificate of analysis (CoA) for the purity of the this compound.• Purify the starting material if necessary.
Low incorporation of this compound into a peptide or protein. Degradation of the amino acid during the synthesis or expression process.• For peptide synthesis, ensure that the coupling and deprotection steps are performed under optimal conditions to minimize side reactions.• For protein expression in cell culture, ensure the stability of the amino acid in the culture medium over the duration of the experiment.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is adapted from studies on similar fluorinated amino acids and is designed to intentionally degrade the compound to identify potential degradation products and assess its stability under various stress conditions.[5]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 100°C in a calibrated oven for 48 hours. Dissolve in the stock solution solvent before analysis.

  • Photodegradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in foil.

3. Sample Analysis:

  • After the stress period, neutralize the acidic and basic samples.

  • Analyze all samples (including an unstressed control) by a stability-indicating HPLC method (see Protocol 2).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples to the control.

  • Calculate the percentage of degradation.

  • Identify and characterize any significant degradation products using mass spectrometry (LC-MS).[6]

Protocol 2: Stability-Indicating HPLC Method

1. Instrumentation:

  • HPLC system with a UV detector or a mass spectrometer.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or MS detection.

  • Injection Volume: 10 µL.

Quantitative Data Summary

Stress Condition Parameter Expected Degradation Notes
pH pH 2 (Acidic)Low to ModerateHydrolysis may occur at elevated temperatures.
pH 7 (Neutral)Very LowGenerally stable at neutral pH.
pH 12 (Basic)Low to ModerateHydrolysis may occur at elevated temperatures.
Temperature 4°C (Refrigerated)Very LowRecommended for short-term storage of solutions.
25°C (Room Temp)LowStable for short periods, but degradation may occur over time.
60°CModerate to HighSignificant degradation can be expected over 24 hours.
Light Ambient LightLowProtect from direct sunlight.
UV Light (254 nm)ModeratePhotodegradation is possible with prolonged exposure.
Oxidation 3% H₂O₂ModerateSusceptible to oxidative degradation.
Enzymatic α-ChymotrypsinVery LowFluorination significantly enhances stability against enzymatic cleavage compared to Phenylalanine.[1]

Visualizations

Logical Workflow for a Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation prep Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) prep->acid Expose to base Base Hydrolysis (0.1 M NaOH, 60°C, 24h) prep->base Expose to oxidation Oxidation (3% H₂O₂, RT, 24h) prep->oxidation Expose to thermal Thermal Degradation (Solid, 100°C, 48h) prep->thermal Expose to photo Photodegradation (UV Light, 24h) prep->photo Expose to hplc Stability-Indicating HPLC Analysis acid->hplc Analyze base->hplc Analyze oxidation->hplc Analyze thermal->hplc Analyze photo->hplc Analyze eval Compare to Control Identify Degradants (LC-MS) hplc->eval

Workflow for a forced degradation study.
Experimental Workflow: Assessing Metabolic Stability and Incorporation

This diagram illustrates a general workflow for using this compound in metabolic labeling experiments to study protein synthesis and stability.

Metabolic_Labeling_Workflow cluster_cell_culture Cell Culture cluster_protein_synthesis Protein Synthesis & Lysis cluster_analysis Analysis cluster_results Results culture Culture cells in media lacking Phenylalanine add_fpa Supplement media with This compound culture->add_fpa incorporation Incubate for protein synthesis add_fpa->incorporation lysis Lyse cells and isolate proteins incorporation->lysis sds_page SDS-PAGE and Western Blot lysis->sds_page mass_spec Mass Spectrometry (LC-MS/MS) lysis->mass_spec quantify Quantify protein expression and stability sds_page->quantify identify Identify incorporation sites mass_spec->identify

Workflow for metabolic labeling with this compound.

References

Technical Support Center: Purifying 2-Fluorinated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in purifying 2-fluorinated proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of working with these modified proteins.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of incorporating 2-fluorinated amino acids into proteins?

A1: Incorporating 2-fluorinated amino acids can offer several advantages. Fluorination is a strategy to enhance the thermal and chemical stability of proteins without significantly perturbing their native structure and function.[1][2][3][4] The unique physicochemical properties of fluorine can also be leveraged to probe biological mechanisms and develop novel therapeutic agents.[1] Additionally, the presence of the ¹⁹F atom provides a sensitive NMR probe for studying protein structure, dynamics, and interactions, as there are no background signals from other atoms in the protein.[5][6][7]

Q2: Which expression systems are suitable for producing 2-fluorinated proteins?

A2: Both prokaryotic and eukaryotic systems can be used, with the choice depending on the specific protein and downstream application. E. coli is a common choice, particularly auxotrophic strains that cannot synthesize the parent amino acid, which can improve the incorporation efficiency of the fluorinated analog.[7] However, for complex proteins, especially membrane proteins or those requiring post-translational modifications, mammalian cell cultures, such as HEK293 cells, are often preferred.[8][9] Cell-free protein synthesis systems also offer a viable alternative for incorporating non-canonical amino acids like 2-fluorinated ones.[8]

Q3: How does 2-fluorination affect protein structure and stability?

A3: Generally, the incorporation of fluorinated amino acids, particularly highly fluorinated ones, tends to increase protein stability against thermal denaturation, chemical denaturation, and proteolysis.[1][2][4] This increased stability is often attributed to the hydrophobic effect, as fluorinated side chains are more hydrophobic than their hydrocarbon counterparts.[1][4] While fluorination can lead to minimal structural perturbations, it is important to consider that the larger size of fluorinated side chains may require compensatory changes in the protein's core packing to maintain stability.[2] The impact on protein function is often minimal, but it should be assessed on a case-by-case basis.[1]

Q4: What are the key considerations for choosing an affinity tag for purifying 2-fluorinated proteins?

A4: When using expression systems that might produce N-terminally truncated proteins, it is prudent to use a C-terminal affinity tag. This strategy helps to ensure that only full-length, successfully translated proteins containing the fluorinated amino acid are purified.[8] The choice of the tag itself (e.g., His-tag, GST-tag) will also depend on the purification resin and the downstream application compatibility.

Troubleshooting Guide

This guide addresses common issues encountered during the expression and purification of 2-fluorinated proteins.

Problem 1: Low Protein Expression or Poor Incorporation of the Fluorinated Amino Acid

Possible Causes & Solutions

CauseRecommended Action
Toxicity of the fluorinated amino acid to the expression host. Optimize the concentration of the fluorinated amino acid in the growth media. Lowering the concentration may reduce toxicity while still allowing for sufficient incorporation.
Inefficient recognition of the fluorinated amino acid by the aminoacyl-tRNA synthetase. Use an evolved or orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the desired fluorinated amino acid.[8][9]
Competition with the natural amino acid. Employ an auxotrophic bacterial strain that cannot synthesize the corresponding natural amino acid.[7] For mammalian systems, a media switch strategy can be effective.[10]
Suboptimal induction conditions. Optimize the inducer concentration (e.g., IPTG) and the temperature and duration of induction. Lowering the temperature post-induction can sometimes improve protein folding and yield.[11]
Problem 2: Protein Insolubility and Aggregation

Possible Causes & Solutions

CauseRecommended Action
Increased hydrophobicity leading to aggregation. Screen different buffer conditions, including pH, ionic strength, and the addition of stabilizing agents like glycerol or non-ionic detergents.[11][12][13]
Incorrect protein folding. Co-express molecular chaperones to assist in proper folding. For purification, consider using denaturing conditions to solubilize the protein, followed by on-column refolding.[14]
Precipitation during purification steps. Adjust the buffer composition. For example, increasing the salt concentration can sometimes mitigate non-specific hydrophobic interactions.[15][16]
The affinity tag is not accessible. Purify under denaturing conditions to expose the tag.[14]
Problem 3: Poor Binding to Affinity Resin

Possible Causes & Solutions

CauseRecommended Action
Inaccessible affinity tag. As mentioned above, purification under denaturing conditions can expose a buried tag.[14]
Incorrect buffer conditions for binding. Ensure the pH and ionic strength of your lysis and binding buffers are optimal for the affinity resin being used. For His-tags, avoid high concentrations of imidazole in the binding buffer.[17]
High flow rate during sample loading. Decrease the flow rate to allow for sufficient interaction time between the tagged protein and the resin.[15]
Protein degradation. Add protease inhibitors to the lysis buffer to prevent degradation of the protein and the affinity tag.[15]
Problem 4: Inefficient Elution from Affinity Resin

Possible Causes & Solutions

CauseRecommended Action
Elution buffer conditions are too mild. Increase the concentration of the competing agent (e.g., imidazole for His-tags, glutathione for GST-tags).[15][18] Adjusting the pH of the elution buffer can also improve efficiency.[15]
Non-specific hydrophobic interactions with the resin. Add a non-ionic detergent to the elution buffer to disrupt these interactions.[15]
Protein has precipitated on the column. Try to solubilize the protein on the column by changing the buffer conditions (e.g., adding solubilizing agents) before attempting elution again.[17]

Experimental Protocols

Protocol 1: Expression of 2-Fluorinated Proteins in E. coli

This protocol is adapted for the expression of proteins with fluorinated aromatic amino acids using an auxotrophic strain.

  • Culture Preparation: Inoculate a primary culture of an appropriate E. coli auxotrophic strain (e.g., one that cannot synthesize tyrosine) harboring the expression plasmid. Grow overnight in a minimal medium supplemented with the necessary nutrients and the natural amino acid.

  • Secondary Culture: Use the primary culture to inoculate a larger volume of minimal media.

  • Induction and Amino Acid Addition: Grow the culture at 37°C until the OD₆₀₀ reaches 0.6-0.8.

  • Cell Harvest: Centrifuge the culture to pellet the cells.

  • Wash: Wash the cell pellet with a minimal medium lacking the natural amino acid to remove any residual amounts.

  • Resuspension and Induction: Resuspend the cells in a minimal medium containing the desired 2-fluorinated amino acid (e.g., 3-fluoro-L-tyrosine) and the inducer (e.g., IPTG).

  • Expression: Incubate the culture at a reduced temperature (e.g., 18-20°C) overnight to promote proper protein folding.

  • Harvest: Harvest the cells by centrifugation and store the pellet at -80°C until purification.[19]

Protocol 2: Purification of a His-tagged 2-Fluorinated Protein

This is a general protocol for affinity purification using a Nickel-NTA resin.

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing protease inhibitors. Lyse the cells using sonication or a French press.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant.

  • Binding: Apply the clarified lysate to a pre-equilibrated Ni-NTA column. Allow the lysate to bind to the resin by gravity flow or at a slow, controlled flow rate.

  • Washing: Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elution: Elute the bound protein with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM imidazole, pH 8.0). Collect the fractions.

  • Analysis: Analyze the collected fractions by SDS-PAGE to check for purity. Confirm the incorporation of the fluorinated amino acid using mass spectrometry.[6][20]

Quantitative Data Summary

ProteinExpression SystemFluorinated Amino AcidYield (mg/L)Incorporation Efficiency (%)Reference
KIXE. coli DL39(DE3)3-Fluoro-L-tyrosine~7098[20]
KIXE. coli DL39(DE3)4-Fluoro-L-phenylalanine~65-[20]
KIXE. coli BL21(DE3)5-Fluoro-L-tryptophanup to 62-[20]
VariousHuman CellsVarious-up to 60[10]

Visualizations

experimental_workflow cluster_expression Protein Expression cluster_purification Protein Purification cluster_analysis Analysis expr_start Inoculate Primary Culture expr_growth Grow Secondary Culture expr_start->expr_growth expr_induce Induce & Add Fluorinated Amino Acid expr_growth->expr_induce expr_harvest Harvest Cells expr_induce->expr_harvest pur_lysis Cell Lysis expr_harvest->pur_lysis pur_clarify Clarify Lysate pur_lysis->pur_clarify pur_bind Bind to Resin pur_clarify->pur_bind pur_wash Wash pur_bind->pur_wash pur_elute Elute pur_wash->pur_elute an_sds SDS-PAGE pur_elute->an_sds an_ms Mass Spectrometry pur_elute->an_ms an_nmr 19F-NMR pur_elute->an_nmr troubleshooting_logic start Purification Issue low_yield Low Yield? start->low_yield insoluble Insoluble/Aggregated? low_yield->insoluble Yes check_expr Check Expression & Incorporation low_yield->check_expr No no_bind Poor Binding? insoluble->no_bind No optimize_sol Optimize Solubility Buffers insoluble->optimize_sol Yes no_elute Poor Elution? no_bind->no_elute No check_tag Check Tag Accessibility & Binding Conditions no_bind->check_tag Yes optimize_elution Optimize Elution Conditions no_elute->optimize_elution Yes

References

Technical Support Center: 19F NMR of 2-F-Phe Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in 19F NMR experiments of proteins labeled with 2-fluorophenylalanine (2-F-Phe).

Troubleshooting Guide & FAQs

This section addresses common issues encountered during 19F NMR experiments on 2-F-Phe labeled proteins, offering explanations and actionable solutions.

Q1: My 19F NMR signal is very weak. What are the fundamental parameters I should check first?

A1: Weak signal is a common issue that can often be resolved by addressing fundamental aspects of your sample and experimental setup.

  • Protein Concentration: Ensure your protein concentration is adequate. For 1D 19F NMR, concentrations typically range from 10 µM to 1 mM.[1] Higher concentrations will generally yield better signal-to-noise.

  • Sample Purity: Impurities and protein aggregation can lead to signal loss and line broadening. Assess the purity and monodispersity of your sample using techniques like SDS-PAGE and dynamic light scattering. Proteolytic degradation can also be an issue, which may appear as sharp signals in your 19F spectrum.[2]

  • Spectrometer Setup:

    • Probe Tuning and Matching: Verify that the NMR probe is correctly tuned to the 19F frequency. Improper tuning can lead to significant signal loss.[1]

    • Pulse Width Calibration: Ensure the 90° pulse width for 19F has been accurately calibrated for your sample.

    • Number of Scans: Increase the number of scans to improve the signal-to-noise ratio, which scales with the square root of the number of scans.

Q2: My protein is large (>30 kDa), and the 19F signals are broad, leading to poor signal-to-noise. How can I address this?

A2: Line broadening in larger proteins is a significant challenge, primarily due to rapid transverse relaxation (short T2) and chemical shift anisotropy (CSA).[2][3] Several advanced techniques can mitigate these effects.

  • Use a Cryoprobe: A cryogenic probe cools the detector electronics to very low temperatures (e.g., 83 Kelvin), which dramatically reduces thermal noise.[4] This can result in a 3 to 4-fold improvement in signal-to-noise compared to a conventional room-temperature probe, which is highly beneficial for challenging biological samples.[5][6]

  • Implement 19F-13C TROSY: Transverse Relaxation-Optimized Spectroscopy (TROSY) is a powerful technique for studying large biomolecules.[7] The 19F-13C TROSY experiment works by canceling the dominant relaxation mechanisms (dipole-dipole and CSA), resulting in significantly narrower linewidths and improved resolution and sensitivity.[7][8] This approach requires uniform 13C labeling in addition to the 19F label.

Q3: How can I reduce my total experiment time without sacrificing the signal-to-noise ratio?

A3: Long experiment times are often necessary to accumulate enough scans for a good signal-to-noise ratio. The limiting factor is usually the longitudinal relaxation time (T1), which dictates the necessary recycle delay between scans.[9]

  • Paramagnetic Relaxation Enhancement (PRE): This technique involves adding a small amount of a paramagnetic agent (e.g., chelated Ni(II) or a nitroxide spin label like MTSL) to your sample.[10][11][12] The paramagnetic agent dramatically shortens the T1 of nearby 19F nuclei, allowing for a much shorter recycle delay.[9] This means more scans can be acquired in the same amount of time, leading to a significant enhancement in sensitivity per unit time.[9]

Q4: I'm preparing my 2-F-Phe labeled protein. What is the optimal level of incorporation, and can high levels of labeling be detrimental?

A4: While it may seem intuitive that 100% incorporation is ideal, high levels of fluorination can sometimes be problematic.

  • Structural Perturbations: Complete substitution of an amino acid with its fluorinated analog can sometimes cause minor structural perturbations, increased protein plasticity, or the appearance of minor conformers.[13]

  • Fractional Labeling: Studies have shown that fractional labeling (e.g., 60-75% enrichment) can provide an optimal balance.[13][14] This level of incorporation often yields significant improvements in line widths and resolution compared to fully labeled samples, without a major loss in signal intensity, thereby improving the overall quality of the spectrum.[13]

Q5: Are there specific pulse sequences or data processing steps that can help improve my signal-to-noise?

A5: Yes, both the acquisition and processing stages offer opportunities for optimization.

  • Pulse Sequences:

    • CPMG: For systems undergoing chemical exchange, a Carr-Purcell-Meiboom-Gill (CPMG) pulse train can be used to refocus magnetization and reduce line broadening from exchange, which can improve signal height.[15]

    • Broadband Pulses: If you are observing a wide range of 19F chemical shifts, using broadband excitation and refocusing pulses can ensure uniform excitation across the entire spectrum, preventing signal loss for off-resonance peaks.[16]

  • Data Processing:

    • Line Broadening: Applying an exponential line broadening function during Fourier transformation can improve the signal-to-noise ratio by smoothing out high-frequency noise. However, this comes at the cost of reduced resolution. A typical value for 19F spectra is a 5 Hz exponential line broadening.[17]

Quantitative Data Summary

The following tables summarize key quantitative data to aid in experimental design.

Table 1: Comparison of Signal-to-Noise Enhancement Techniques

TechniquePrinciple of EnhancementTypical S/N ImprovementKey Requirement/Consideration
Cryoprobe Reduces thermal noise in detector electronics.[4]3-4x vs. Room Temp Probe[5][6]Hardware availability.
Paramagnetic Relaxation Enhancement (PRE) Shortens T1, allowing for faster acquisition of more scans.[9]2-3x (in a given time)Addition of a paramagnetic agent to the sample.
19F-13C TROSY Narrows linewidths by canceling relaxation pathways.[7][8]Significant (especially for >30 kDa proteins)Requires 13C and 19F dual labeling.
Increased Protein Concentration More 19F spins in the active volume.Proportional to concentrationLimited by protein solubility and aggregation.
Increased Scans Signal averaging reduces random noise.Proportional to √(# of scans)Increases total experiment time.

Table 2: Typical Experimental Parameters for 1D 19F NMR of 2-F-Phe Proteins

ParameterTypical RangePurpose/Comment
Protein Concentration 10 µM - 1 mMHigher is generally better for S/N, limited by solubility.[1]
Spectrometer Frequency 471–564 MHz (for 1H)Higher fields increase resolution but can worsen CSA-based line broadening.[2]
Recycle Delay (D1) 1-2 secondsCan be significantly shortened (e.g., to <0.5 s) with PRE.[10]
Number of Scans 128 - 4096+Dependent on concentration and desired S/N.
Acquisition Time 0.1 - 0.5 secondsLonger acquisition improves resolution but may lose signal for broad peaks.
Exponential Line Broadening 5 - 20 HzApplied during processing to improve S/N at the cost of resolution.[17]

Experimental Protocols

Protocol 1: Biosynthetic Incorporation of 2-F-Phe in E. coli

This protocol is a general method for expressing a protein with 2-F-Phe using a minimal medium to maximize incorporation efficiency.

  • Culture Preparation: Transform an E. coli expression strain (e.g., BL21(DE3)) with the expression plasmid for your protein of interest. Grow an overnight starter culture at 37°C in LB medium with the appropriate antibiotic.

  • Growth in Minimal Media: The next day, inoculate 1 L of M9 minimal media (supplemented with required nutrients and antibiotic) with the overnight culture to an initial OD600 of ~0.1.

  • Cell Growth: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Inhibition of Endogenous Synthesis (Optional but Recommended): To achieve high incorporation levels, add glyphosate to a final concentration of 1 g/L to inhibit the shikimate pathway, which is responsible for aromatic amino acid synthesis.[18]

  • Addition of 2-F-Phe: Add 2-fluorophenylalanine to the culture to a final concentration of 100-200 mg/L.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Expression: Incubate the culture at a lower temperature (e.g., 18-25°C) overnight (18-20 hours) to improve protein folding and solubility.[18]

  • Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C or used immediately for purification.[18]

Protocol 2: Paramagnetic Relaxation Enhancement (PRE) for Faster Acquisition

This protocol describes how to use a paramagnetic agent to reduce T1 and shorten experiment times.

  • Prepare a Stock Solution: Prepare a concentrated stock solution of a paramagnetic agent. A common choice is NiCl2 chelated with EDTA. For example, create a 100 mM stock of a 1:1.2 mixture of NiCl2:EDTA.

  • Acquire a Control Spectrum: Prepare your 2-F-Phe labeled protein sample in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0) with 5-10% D2O. Acquire a standard 1D 19F NMR spectrum with a recycle delay appropriate for the T1 of your protein (typically 1-2 seconds).

  • Titrate the PRE Agent: Add a small aliquot of the paramagnetic stock solution to your NMR sample to reach a low final concentration (e.g., 5-20 µM).

  • Measure T1 (Optional but Recommended): Perform a T1 inversion recovery experiment to measure the new, shortened T1 relaxation time.

  • Optimize Recycle Delay: Set the recycle delay in your 1D 19F experiment to be approximately 1.3 to 1.5 times the new, shorter T1 value.

  • Acquire Enhanced Spectrum: Acquire the 1D 19F spectrum with the new, shorter recycle delay. You will be able to accumulate significantly more scans in the same amount of time, boosting the signal-to-noise ratio.[9]

Visualizations

G cluster_0 Troubleshooting Workflow for Poor S/N Start Poor S/N in 19F Spectrum Check_Sample 1. Check Sample Integrity - Concentration > 10 µM? - Purity & Monodispersity? Start->Check_Sample Sample_OK Sample OK? Check_Sample->Sample_OK Check_Setup 2. Verify Spectrometer Setup - Probe Tuned? - Pulse Width Calibrated? Setup_OK Setup OK? Check_Setup->Setup_OK Sample_OK->Check_Setup Yes Fix_Sample Remake/Purify Sample Sample_OK->Fix_Sample No Fix_Setup Tune Probe & Calibrate Pulse Setup_OK->Fix_Setup No Advanced 3. Implement Advanced Methods Setup_OK->Advanced Yes Fix_Sample->Check_Sample Fix_Setup->Check_Setup Use_Cryo Use Cryoprobe Advanced->Use_Cryo Use_PRE Add PRE Agent Advanced->Use_PRE Use_TROSY Use 19F-13C TROSY (for large proteins) Advanced->Use_TROSY End Improved S/N Use_Cryo->End Use_PRE->End Use_TROSY->End

Caption: Workflow for troubleshooting poor signal-to-noise.

G cluster_1 Mechanism of Paramagnetic Relaxation Enhancement (PRE) cluster_2 Without PRE cluster_3 With PRE Pulse RF Pulse Excites 19F Nucleus Relaxation T1 Relaxation (Return to Equilibrium) Delay Recycle Delay (D1) Waits for Relaxation Long_T1 Long T1 Relaxation->Long_T1 Agent Add Paramagnetic Agent (e.g., Ni(II)-EDTA) Relaxation->Agent Acquire Acquire Next Scan Long_Delay Long D1 (~1.5 x T1) Long_T1->Long_Delay Fewer_Scans Fewer Scans per Unit Time Long_Delay->Fewer_Scans Result Improved S/N in less time Short_T1 Short T1 Agent->Short_T1 Short_Delay Short D1 (~1.5 x T1) Short_T1->Short_Delay More_Scans More Scans per Unit Time Short_Delay->More_Scans More_Scans->Result

Caption: How PRE shortens experiment time to improve S/N.

References

Technical Support Center: 19F NMR Spectroscopy for Conformational Heterogeneity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing ¹⁹F NMR to investigate conformational heterogeneity. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my ¹⁹F NMR spectrum showing multiple peaks for a single fluorine label?

A1: The presence of multiple peaks for a single ¹⁹F label is often a direct indication of conformational heterogeneity.[1][2][3] This occurs when the molecule exists in several distinct conformational states that are in slow exchange on the NMR timescale. Each peak represents a different conformation. The relative intensity of each peak corresponds to the population of that conformational state.[1]

Q2: What causes significant line broadening in my ¹⁹F NMR spectrum?

A2: Line broadening in ¹⁹F NMR spectra is commonly caused by chemical exchange between different conformational states occurring at an intermediate rate on the NMR timescale.[2][3][4] Other contributing factors can include:

  • Chemical Shift Anisotropy (CSA): This relaxation mechanism is more pronounced at higher magnetic field strengths and for larger molecules.[2]

  • Protein Aggregation: Poor sample stability can lead to aggregation, which results in very broad lines.

  • Paramagnetic Species: The presence of paramagnetic contaminants can lead to significant line broadening.

  • Incomplete Decoupling: Inefficient decoupling of neighboring protons can also contribute to broader lines.

Q3: How can I determine the exchange rates between different conformations?

A3: Several advanced ¹⁹F NMR experiments can be used to quantify the kinetics of conformational exchange:

  • Relaxation Dispersion (RD): Techniques like Carr-Purcell-Meiboom-Gill (CPMG) and R₁ρ experiments are powerful for studying dynamics on the microsecond to millisecond timescale.[1][5][6]

  • Chemical Exchange Saturation Transfer (CEST): This technique is particularly useful for detecting and characterizing lowly populated, transient states that are in exchange with a major conformation.

  • Lineshape Analysis: For systems in intermediate exchange, analyzing the shape of the NMR lines can provide quantitative information on the exchange rates.[4]

Q4: My baseline is rolling and distorted. What is the cause and how can I fix it?

A4: A rolling baseline is a common artifact in ¹⁹F NMR, especially with wide spectral windows.[7][8] This can be caused by:

  • Improper Phasing: Incorrectly set zero- and first-order phase parameters are a frequent cause.[7]

  • Very Broad Background Signals: Signals from solid materials in or near the probe can contribute to a distorted baseline.[7]

  • Pulse Bandwidth Limitations: The excitation pulse may not uniformly excite the entire spectral width, leading to baseline distortions.[8]

To correct this, you can try re-phasing the spectrum, applying a baseline correction algorithm during processing, or optimizing the acquisition parameters for your spectral width.[8]

Troubleshooting Guides

Issue 1: Unexpected Number of Peaks or Poorly Resolved Spectra
Symptom Possible Cause Troubleshooting Steps
More peaks than expected Slow conformational exchange.This is likely real data. Proceed with experiments to characterize the different states (e.g., titration, temperature variation).
Sample heterogeneity (e.g., incomplete labeling, impurities).Verify sample purity with mass spectrometry. For biosynthetically labeled proteins, optimize expression to ensure uniform labeling.[2]
Broad, overlapping peaks Intermediate conformational exchange.Perform variable temperature experiments. Lowering the temperature may slow the exchange and resolve the peaks. Increasing the temperature may lead to a single, averaged peak.
High molecular weight or aggregation.Check for aggregation using dynamic light scattering (DLS). Optimize buffer conditions (pH, ionic strength) to improve sample stability.
Sharp peaks from impurities Contamination in the NMR tube or sample.Use high-quality NMR tubes and solvents. Ensure thorough cleaning of glassware. Small molecule impurities or protein degradation products often appear as sharp signals.[2]
Issue 2: Poor Signal-to-Noise Ratio
Symptom Possible Cause Troubleshooting Steps
Weak signal Low sample concentration.Increase the protein/molecule concentration if possible.
Insufficient number of scans.Increase the number of scans acquired. Signal-to-noise increases with the square root of the number of scans.
Incorrect pulse calibration.Ensure the 90° pulse width is correctly calibrated for your sample and probe.
Sub-optimal relaxation delay.For quantitative measurements, ensure the relaxation delay is at least 5 times the longest T₁ of the signals of interest.[9][10]
Issue 3: Spectral Artifacts
Symptom Possible Cause Troubleshooting Steps
Spinning sidebands Poor shimming or imperfect NMR tube.Re-shim the magnet, particularly the non-spinning shims. Use a high-quality, clean NMR tube.[7]
Baseline "wiggles" (sinc artifacts) Acquisition time is too short (truncation of the FID).Increase the acquisition time to allow the FID to decay completely.
Center glitch Imbalance in the quadrature detectors.This is usually more prominent with a low number of scans. Acquiring more scans can help average this out.[7]

Experimental Protocols

Detailed Methodology: ¹⁹F Carr-Purcell-Meiboom-Gill (CPMG) Relaxation Dispersion

This experiment is used to quantify conformational exchange kinetics in the µs to ms timescale.

1. Sample Preparation:

  • Prepare your ¹⁹F-labeled protein in a suitable buffer with 10% D₂O for locking.

  • Filter the sample to remove any precipitates.

  • Concentrations typically range from 25-100 µM.[2]

2. Spectrometer Setup:

  • Tune and match the probe for both ¹H and ¹⁹F frequencies.

  • Lock the spectrometer using the D₂O in your sample.

  • Shim the magnetic field to achieve the best possible resolution.

  • Calibrate the 90° pulse widths for both ¹H and ¹⁹F.

3. Acquisition Parameters:

  • Pulse Sequence: Use a standard ¹⁹F CPMG pulse sequence.

  • Relaxation Delay (D1): Set to at least 3-5 times the longest T₁ of the ¹⁹F signals.

  • CPMG Frequencies (ν_cpmg): Acquire a series of 1D ¹⁹F spectra with varying CPMG frequencies. A typical range would be from ~50 Hz to 2000 Hz.[5]

  • Constant Relaxation Time (T_relax): Keep the total relaxation time of the CPMG block constant for all experiments.

  • Number of Scans (NS): Adjust to achieve adequate signal-to-noise for each 1D spectrum.

4. Data Processing and Analysis:

  • Process each 1D spectrum identically (e.g., Fourier transform, phase correction, baseline correction).

  • Extract the peak intensities or volumes for the exchanging resonances at each ν_cpmg.

  • Calculate the effective transverse relaxation rate (R₂) for each ν_cpmg using the equation: R₂_eff = - (1/T_relax) * ln(I/I₀), where I is the peak intensity at a given ν_cpmg and I₀ is the reference intensity from an experiment with a very low ν_cpmg.

  • Plot R₂_eff versus ν_cpmg to generate a relaxation dispersion profile.

  • Fit the dispersion profile to the appropriate Carver-Richards equations to extract the kinetic parameters (k_ex), populations of the exchanging states (p_A, p_B), and the chemical shift difference between the states (Δω).

Quantitative Data Summary

Parameter Typical Range/Value Significance Reference
¹⁹F Chemical Shift Range (Proteins) 5 to 20 ppmSensitive to local electrostatic and van der Waals environment.[11]
Solvent Isotope Shift (H₂O to D₂O) Up to 0.25 ppmIndicates the degree of solvent exposure of the fluorine label.[1][11]
Exchange Rates (k_ex) from RD 10² - 10⁴ s⁻¹Quantifies the rate of interconversion between conformational states.[1][5]
Relaxation Delay for Quantification ≥ 5 x T₁Ensures complete relaxation for accurate integration and quantitative analysis.[9][10]
Typical ¹⁹F-¹H Coupling ~5-50 HzCan cause line splitting if not decoupled.[12]

Visualizations

experimental_workflow cluster_prep Sample & Spectrometer Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation prep_sample Prepare ¹⁹F-labeled sample setup_nmr Tune, lock, and shim spectrometer prep_sample->setup_nmr calibrate_pulse Calibrate pulse widths setup_nmr->calibrate_pulse acq_1d Acquire 1D ¹⁹F Spectrum calibrate_pulse->acq_1d proc_ft Fourier Transform & Phasing acq_1d->proc_ft acq_advanced Acquire advanced experiments (RD, CEST) acq_advanced->proc_ft proc_baseline Baseline Correction proc_ft->proc_baseline analysis_peaks Peak Picking & Integration proc_baseline->analysis_peaks analysis_fit Fit data to exchange models analysis_peaks->analysis_fit For advanced data interp_states Identify conformational states analysis_peaks->interp_states interp_kinetics Determine kinetic parameters analysis_fit->interp_kinetics interp_states->acq_advanced If exchange is present interp_structure Relate to structure/function interp_kinetics->interp_structure

Caption: General experimental workflow for a ¹⁹F NMR study of conformational heterogeneity.

troubleshooting_workflow cluster_peaks Peak Analysis cluster_artifacts Artifact Analysis cluster_solutions Solutions & Advanced Experiments start Observe ¹⁹F NMR Spectrum check_peaks Unexpected number of peaks or broad lines? start->check_peaks check_artifacts Baseline roll or other artifacts? start->check_artifacts is_exchange Intermediate Exchange? check_peaks->is_exchange Yes is_slow_exchange Slow Exchange? check_peaks->is_slow_exchange Yes vt_nmr Perform Variable Temperature NMR is_exchange->vt_nmr Yes is_slow_exchange->is_exchange No char_states Characterize individual states is_slow_exchange->char_states Yes fix_phasing Re-process with careful phasing and baseline correction check_artifacts->fix_phasing Yes check_hardware Check shims and NMR tube fix_phasing->check_hardware If problem persists rd_cest Run Relaxation Dispersion or CEST vt_nmr->rd_cest

References

Technical Support Center: Analysis of Commercial 2-Fluoro-dl-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 2-Fluoro-dl-phenylalanine. The following sections address common issues related to impurity identification and quantification.

Frequently Asked Questions (FAQs)

Q1: What are the expected impurities in commercial this compound?

A1: Impurities in commercial this compound can originate from the synthetic route or degradation. Potential impurities include positional isomers (3-Fluoro-dl-phenylalanine and 4-Fluoro-dl-phenylalanine), unreacted starting materials from the synthesis process, and by-products of side reactions.[1] Degradation products due to factors like hydrolysis or oxidation may also be present.

Q2: What is the typical purity of commercial this compound?

A2: Commercial this compound is generally available in high purity. Typical specifications from suppliers indicate a purity of ≥97.5% to ≥98% as determined by High-Performance Liquid Chromatography (HPLC).[2][3]

Q3: How can I identify an unknown peak in my HPLC chromatogram?

A3: An unknown peak can be tentatively identified by comparing its retention time to that of known potential impurities (e.g., positional isomers). For definitive identification, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight determination and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation are recommended.

Q4: My experimental results are inconsistent. Could impurities in this compound be the cause?

A4: Yes, the presence of undeclared impurities, even at low levels, can lead to inconsistent experimental outcomes, particularly in sensitive biological assays or when precise stoichiometry is critical in chemical reactions. It is advisable to verify the purity of your batch of this compound using an appropriate analytical method like HPLC.

Q5: Are there any specific storage conditions to prevent the degradation of this compound?

A5: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration at 2-8°C is recommended.

Troubleshooting Guides

HPLC Analysis Troubleshooting

Issue: Poor separation of peaks, including the main peak and impurities.

Possible Causes and Solutions:

CauseSuggested Solution
Inappropriate Mobile Phase Optimize the mobile phase composition. Adjust the ratio of organic solvent to aqueous buffer. For separating positional isomers, a buffered mobile phase is often crucial.
Incorrect Column Ensure you are using a suitable column. A C18 column is a good starting point for reversed-phase chromatography. For separating enantiomers (D and L forms), a chiral column is necessary.
Suboptimal Flow Rate Vary the flow rate. A lower flow rate can sometimes improve resolution, although it will increase the run time.
Inadequate Temperature Control Maintain a constant and optimized column temperature. Temperature fluctuations can cause retention time shifts and affect separation.

Issue: Extra, unexpected peaks in the chromatogram.

Possible Causes and Solutions:

CauseSuggested Solution
Sample Contamination Ensure that all glassware is clean and that the solvents used for sample preparation are of high purity.
Sample Degradation Prepare samples fresh before analysis. If the compound is known to be unstable, investigate the possibility of on-column degradation.
Carryover from Previous Injection Run a blank injection (mobile phase only) to check for carryover. If peaks are observed, clean the injector and autosampler.
Air Bubbles in the System Degas the mobile phase and prime the pump to remove any air bubbles.

Data Presentation

Table 1: Typical Impurities in Commercial this compound

Impurity NameTypical Purity SpecificationPotential Origin
3-Fluoro-dl-phenylalanineReportable thresholdSynthesis By-product
4-Fluoro-dl-phenylalanineReportable thresholdSynthesis By-product
Unreacted Starting MaterialsVaries by synthesis routeIncomplete Reaction
Other Related SubstancesSum of all other impurities < 2%Side Reactions/Degradation

Note: The exact impurity profile can vary between manufacturers and batches. Always refer to the Certificate of Analysis for your specific lot.

Table 2: Typical HPLC Purity Specifications for Commercial this compound

ParameterSpecification
Purity (by HPLC)≥97.5%[2]
Purity (by HPLC)≥98%[3]

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment and Isomer Separation

This protocol provides a general method for the analysis of this compound and the separation of its positional isomers.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • This compound sample

  • Reference standards for 3-Fluoro-dl-phenylalanine and 4-Fluoro-dl-phenylalanine (if available)

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection: 210 nm

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 50% B (linear gradient)

    • 20-25 min: 50% B

    • 25.1-30 min: 5% B (re-equilibration)

3. Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the sample and record the chromatogram.

  • Identify the main peak corresponding to this compound.

  • If reference standards are available, inject them to determine the retention times of the positional isomers.

  • Calculate the purity of the sample based on the peak area percentage.

Protocol 2: Chiral HPLC for Enantiomeric Purity

For determining the ratio of D and L enantiomers, a chiral stationary phase is required.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral column (e.g., a cyclodextrin-based or protein-based column)

  • Mobile phase appropriate for the chosen chiral column (often a mixture of hexane/isopropanol with additives like TFA or diethylamine for normal phase, or buffered aqueous solutions with an organic modifier for reversed-phase).

2. Chromatographic Conditions:

  • Follow the column manufacturer's recommendations for mobile phase composition, flow rate, and temperature.

  • UV detection is typically set at 210 nm.

3. Sample Preparation:

  • Dissolve the sample in the mobile phase at a suitable concentration (e.g., 0.5 mg/mL).

  • Filter the sample before injection.

4. Analysis:

  • Inject the sample and identify the two peaks corresponding to the D and L enantiomers.

  • Calculate the enantiomeric purity based on the relative peak areas.

Visualizations

Impurity_Identification_Workflow Impurity Identification Workflow start Start: Commercial This compound Sample hplc Perform HPLC Analysis start->hplc check_peaks Review Chromatogram: Identify Main Peak and Impurities hplc->check_peaks pure Purity Meets Specification (e.g., >98%) check_peaks->pure Yes impure Significant Impurities Detected check_peaks->impure No end End: Characterized Sample pure->end lcms LC-MS Analysis for Molecular Weight impure->lcms nmr NMR Spectroscopy for Structural Elucidation lcms->nmr identify Identify Impurity Structure nmr->identify quantify Quantify Impurity (if necessary) identify->quantify quantify->end HPLC_Troubleshooting_Logic HPLC Troubleshooting Logic for Poor Separation start Start: Poor Peak Separation check_mobile_phase Is the mobile phase composition optimal? start->check_mobile_phase adjust_mobile_phase Adjust organic/aqueous ratio or buffer concentration check_mobile_phase->adjust_mobile_phase No check_column Is the column appropriate and in good condition? check_mobile_phase->check_column Yes adjust_mobile_phase->check_mobile_phase replace_column Consider a different column type or replace the existing one check_column->replace_column No check_flow_rate Is the flow rate optimized? check_column->check_flow_rate Yes replace_column->check_column adjust_flow_rate Decrease flow rate to improve resolution check_flow_rate->adjust_flow_rate No check_temperature Is the column temperature stable and optimal? check_flow_rate->check_temperature Yes adjust_flow_rate->check_flow_rate adjust_temperature Set and maintain a constant column temperature check_temperature->adjust_temperature No resolved Separation Improved check_temperature->resolved Yes adjust_temperature->check_temperature

References

Technical Support Center: Purification of 2-Fluoro-dl-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing synthetic byproducts from 2-Fluoro-dl-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound and what byproducts should I expect?

A1: One of the prevalent methods for synthesizing this compound is a variation of the Erlenmeyer-Plöchl synthesis. This pathway involves the condensation of 2-fluorobenzaldehyde with an N-acylglycine (like N-acetylglycine) to form an azalactone intermediate, which is then hydrolyzed to the final amino acid. Another common strategy is the alkylation of a glycine enolate equivalent with 2-fluorobenzyl bromide. Direct fluorination of DL-phenylalanine is also a possible route, though it can lead to isomeric impurities.

Based on these synthetic routes, the following are common byproducts:

  • Unreacted Starting Materials: 2-fluorobenzaldehyde, N-acetylglycine, or 2-fluorobenzyl bromide.

  • Intermediates: Residual azalactone from incomplete hydrolysis in the Erlenmeyer-Plöchl synthesis.

  • Isomeric Byproducts: 3-Fluoro-dl-phenylalanine and 4-Fluoro-dl-phenylalanine, particularly if direct fluorination is employed.

  • Side-Reaction Products: Small amounts of over-alkylated products or self-condensation products of the starting materials.

Q2: What is the recommended general approach for purifying crude this compound?

A2: Recrystallization is the most common and effective method for purifying solid amino acids like this compound.[1] The key is to select a solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain in solution. For polar compounds like amino acids, a mixture of a protic solvent and water is often a good starting point.

Q3: Which analytical techniques are best for assessing the purity of my this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Reverse-Phase HPLC (RP-HPLC) is a standard and highly effective method for determining the purity of amino acids and separating them from non-isomeric impurities.[1]

  • 19F Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful tool for both identifying and quantifying fluorinated impurities, including isomeric byproducts. The wide chemical shift dispersion in 19F NMR allows for excellent separation of signals from different fluorine-containing species.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the structural identification of unknown impurities.

Troubleshooting Guides

Recrystallization Issues
Problem Potential Cause(s) Suggested Solution(s)
Low recovery of purified product The product is too soluble in the chosen solvent at low temperatures.- Select a solvent in which the product has lower solubility when cold.- Try a solvent pair to fine-tune the solubility.
An excessive amount of solvent was used.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Product does not crystallize upon cooling The solution is not saturated.- Concentrate the solution by carefully evaporating some of the solvent.- Try adding a seed crystal of pure this compound.
The presence of impurities is inhibiting crystallization.- Attempt a preliminary purification step, such as washing the crude solid with a solvent in which the impurities are soluble but the product is not.
An oily precipitate forms instead of crystals The boiling point of the solvent is too high, causing the product to "oil out".- Choose a solvent with a lower boiling point.
The rate of cooling is too fast.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Colored impurities in the final product Colored byproducts are co-crystallizing with the product.- During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal and boil for a few minutes before performing a hot filtration to remove the charcoal and adsorbed impurities.

Impurity Removal Workflow

cluster_start Crude Product Analysis cluster_purification Purification cluster_analysis Purity Assessment cluster_result Outcome Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Initial Purification HPLC HPLC Recrystallization->HPLC Check Purity NMR NMR HPLC->NMR Purity < 98% Pure_Product Pure_Product HPLC->Pure_Product Purity > 98% Repurify Repurify NMR->Repurify Identify Impurities Repurify->Recrystallization Optimize Solvent

Caption: A workflow for the purification and analysis of this compound.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is adapted from established methods for amino acid purification.

  • Solvent Selection: Begin by performing small-scale solubility tests to find a suitable solvent system. A mixture of ethanol and water is a good starting point. The ideal solvent will dissolve the crude product when hot but result in poor solubility when cold.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the chosen solvent and a boiling chip, and gently heat the mixture with stirring on a hot plate. Add the minimum amount of hot solvent required to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the purified crystals in a vacuum oven.

Protocol 2: HPLC Analysis of this compound
  • Column: A C18 reversed-phase column is typically suitable for the analysis of amino acids.

  • Mobile Phase: A common mobile phase is a gradient of acetonitrile in water with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Detection: UV detection at a wavelength of around 210 nm or 254 nm is appropriate for the phenyl ring of the amino acid.

  • Sample Preparation: Prepare a stock solution of the purified this compound in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).

  • Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the HPLC system.

  • Analysis: Analyze the resulting chromatogram for the presence of impurity peaks. The purity can be calculated based on the relative peak areas.

Purity Analysis Logic

Start Purified Sample HPLC_Check HPLC Analysis Start->HPLC_Check Purity_High Purity > 98%? HPLC_Check->Purity_High NMR_Check 19F NMR Analysis Purity_High->NMR_Check No Final_Product Final Product Purity_High->Final_Product Yes Impurity_ID Identify Fluorinated Impurities NMR_Check->Impurity_ID Troubleshoot Troubleshoot Purification Impurity_ID->Troubleshoot

Caption: Decision-making process for purity analysis of this compound.

References

Validation & Comparative

A Comparative Guide to 2-Fluoro-dl-phenylalanine and 4-Fluorophenylalanine for Protein NMR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of fluorinated amino acids into proteins has become an indispensable tool in modern structural biology and drug discovery. The fluorine-19 (¹⁹F) nucleus serves as a highly sensitive, background-free nuclear magnetic resonance (NMR) probe for investigating protein structure, dynamics, and interactions. Among the most utilized probes are monofluorinated phenylalanine analogs. This guide provides an objective, data-driven comparison of two key isomers, 2-fluorophenylalanine (2-F-Phe) and 4-fluorophenylalanine (4-F-Phe), to aid researchers in selecting the optimal probe for their NMR studies.

Executive Summary

Both 2-F-Phe and 4-F-Phe are valuable ¹⁹F NMR probes, but their suitability depends on the specific experimental goals. 4-Fluorophenylalanine is a well-established, conservative probe that generally causes minimal structural perturbation and is readily incorporated into proteins. It is often the default choice for initial studies. In contrast, 2-fluorophenylalanine offers a significantly larger chemical shift dispersion, providing potentially higher resolution for observing distinct conformational states. However, its incorporation can be more challenging, and it may induce greater structural or dynamic effects due to the ortho-position of the fluorine atom, which can restrict phenyl ring rotation.

Quantitative Data Comparison

The following table summarizes key quantitative parameters for 2-F-Phe and 4-F-Phe based on available experimental data. It is important to note that protein expression yield and structural perturbation can be highly protein-dependent.

Parameter2-Fluorophenylalanine (2-F-Phe)4-Fluorophenylalanine (4-F-Phe)Key Considerations & References
¹⁹F NMR Chemical Shift Dispersion ~7.4 ppm (in Hen Egg White Lysozyme)~4.8 ppm (in Hen Egg White Lysozyme)The larger dispersion for 2-F-Phe is attributed to slow Cβ-Cγ bond rotation (ring flips) on the NMR timescale, leading to distinct signals for rotamers. This can provide higher resolution for different conformational states.[1]
Incorporation & Protein Yield Can be challenging; reports of poor incorporation and decreased stability in some enzymes.[2] However, high-fidelity incorporation is achievable with engineered aminoacyl-tRNA synthetases.[3]Generally well-incorporated with high fidelity and good protein yields using standard auxotrophic or glyphosate-inhibition methods.[2][3]Yield is highly dependent on the specific protein, expression system, and incorporation method. For mammalian cells, endogenous machinery may not distinguish 2-F-Phe from natural Phe, leading to non-specific incorporation.[4]
Structural Perturbation The ortho-fluorine can cause steric hindrance, potentially restricting phenyl ring rotation and altering local dynamics. Considered more perturbing than 4-F-Phe.[1]Generally considered a conservative substitution with minimal impact on protein structure and function due to the similar size of fluorine and hydrogen atoms.[5][6]The effect is context-dependent. Fluorine's electronegativity alters the electronic properties of the aromatic ring in both isomers, which can influence interactions.[4][7]
Primary Application Focus High-resolution studies of protein conformation and dynamics where greater signal separation is required.[1] Also used to enhance peptide stability against proteolysis.[8]General probe for protein structure, ligand binding, and conformational changes where minimizing perturbation is a priority.[5][6]4-F-Phe is more broadly used and validated in a wider range of systems.[2][6]

Key Differences and Experimental Implications

¹⁹F NMR Spectral Resolution

The most significant difference between the two isomers from an NMR perspective is the observed chemical shift range. A study on hen egg white lysozyme, which contains three phenylalanine residues, provides a direct comparison. When labeled with 4-F-Phe, the ¹⁹F NMR spectrum showed three sharp resonances spanning 4.8 ppm.[1] In contrast, labeling with 2-F-Phe resulted in six resonances over a wider range of 7.4 ppm.[1] This is because the ortho-substitution in 2-F-Phe sterically hinders the rotation of the phenyl ring. If this rotation is slow on the NMR timescale, two different rotameric states can give rise to distinct NMR signals, effectively doubling the number of observable resonances and increasing the spectral dispersion.

  • Choose 4-F-Phe when you need a straightforward interpretation of one signal per labeled site and want to minimize potential dynamic perturbations.

  • Choose 2-F-Phe when you suspect the existence of multiple, slowly exchanging conformational states at a phenylalanine site and require the enhanced spectral resolution to distinguish them.

Protein Expression and Structural Integrity

4-F-Phe is widely regarded as a minimally perturbing probe.[5][6] The fluorine atom is sterically similar to a hydrogen atom, and its placement at the para-position is generally well-tolerated within protein structures. This often translates to reliable incorporation and good expression yields.

Conversely, the incorporation of 2-F-Phe has been reported to be less efficient in some cases, leading to lower protein yields and reduced enzymatic activity.[2] The steric bulk of the ortho-fluorine atom can interfere with protein packing and dynamics. However, the development of engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pairs has enabled the efficient and high-fidelity site-specific incorporation of 2-F-Phe and other fluorinated analogs, overcoming some of these challenges.[3]

Experimental Protocols

The following are generalized protocols for the biosynthetic incorporation of fluorinated phenylalanine analogs into proteins expressed in E. coli and subsequent analysis by ¹⁹F NMR.

Protocol 1: Protein Expression and Labeling in E. coli

This method relies on inhibiting the endogenous synthesis of aromatic amino acids, forcing the cell to incorporate the exogenously supplied fluorinated analog.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid for the protein of interest.

  • M9 minimal media.

  • Glucose (or other carbon source).

  • 2-fluoro-L-phenylalanine or 4-fluoro-L-phenylalanine.

  • L-Tyrosine and L-Tryptophan.

  • Glyphosate stock solution (e.g., 10 mg/mL).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Appropriate antibiotics.

Methodology:

  • Starter Culture: Inoculate a 10 mL LB medium (with antibiotic) with a single colony and grow overnight at 37°C.

  • Main Culture: Inoculate 1 L of M9 minimal media (with antibiotic) with the starter culture to an initial OD₆₀₀ of 0.05-0.1. Grow at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Inhibition: Reduce the temperature to 18-20°C. Once equilibrated, add glyphosate to a final concentration of 0.1-0.2 mg/mL to inhibit the shikimate pathway.

  • Amino Acid Addition: Immediately supplement the culture with the following sterile amino acids:

    • The desired fluorinated phenylalanine (e.g., 2-F-Phe or 4-F-Phe) to a final concentration of 50-100 mg/L.

    • L-Tyrosine (50 mg/L).

    • L-Tryptophan (50 mg/L).

  • Induction: After 20-30 minutes, induce protein expression with IPTG (final concentration 0.5-1 mM).

  • Expression: Incubate the culture at 18-20°C for 16-20 hours.

  • Harvesting: Harvest the cells by centrifugation. The resulting cell pellet containing the labeled protein can be stored at -80°C or used directly for purification.

Protocol 2: 1D ¹⁹F NMR Analysis

This protocol outlines the basic steps for acquiring a ¹⁹F NMR spectrum to confirm incorporation and analyze the protein.

Materials:

  • Purified, fluorophenylalanine-labeled protein in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0).

  • Deuterium oxide (D₂O).

  • NMR spectrometer equipped with a ¹⁹F-capable probe.

Methodology:

  • Sample Preparation: Prepare the NMR sample with a protein concentration typically in the range of 10 µM to 1 mM. Add 5-10% D₂O for the field-frequency lock.

  • Spectrometer Setup: Transfer the sample to an NMR tube. Load the sample into the spectrometer, lock on the D₂O signal, and tune/match the ¹⁹F channel.

  • Data Acquisition: Acquire a standard 1D ¹⁹F spectrum. A simple pulse-acquire sequence is usually sufficient. The number of scans will depend on the protein concentration and the number of fluorine atoms.

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). The presence of peaks in the expected chemical shift region confirms successful incorporation. The number of signals, their chemical shifts, and line widths provide information about the local environments of the incorporated probes.

Mandatory Visualizations

Experimental_Workflow harvest harvest lysis lysis harvest->lysis validate validate nmr_sample nmr_sample validate->nmr_sample acquire acquire nmr_sample->acquire analyze analyze acquire->analyze

Decision_Pathway start Define Experimental Goal q1 Is minimizing potential structural perturbation the highest priority? start->q1 q2 Are multiple, slowly exchanging conformational states suspected? q1->q2 No use_4fphe Use 4-Fluorophenylalanine (Conservative Probe) q1->use_4fphe Yes q2->use_4fphe No / Unsure use_2fphe Consider 2-Fluorophenylalanine (High-Resolution Probe) q2->use_2fphe Yes

References

Unveiling the Impact of Fluorine's Position on Protein Stability: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The strategic placement of a single fluorine atom on the phenyl ring of phenylalanine can subtly yet significantly influence protein stability. This guide offers a comparative analysis of how the incorporation of 2-, 3-, and 4-fluorophenylalanine alters the stability of proteins, supported by experimental data for researchers, scientists, and professionals in drug development.

The substitution of canonical amino acids with fluorinated analogs is a powerful tool in protein engineering and drug design. The unique electronic properties of fluorine can modulate a protein's structure, function, and stability. Understanding the nuanced effects of the fluorine's position on the phenylalanine ring is crucial for the rational design of more robust and effective protein-based therapeutics.

A key study by Voloshchuk et al. (2009) investigated the impact of globally incorporating ortho- (2-), meta- (3-), and para- (4-) fluorophenylalanine on the stability of the histone acetyltransferase tGCN5. Their findings reveal that the position of the fluorine atom directly influences the degree of structural and functional perturbation, with the 4-fluorophenylalanine variant exhibiting the least deviation from the wild-type protein.

Quantitative Comparison of Protein Stability

The thermal stability of a protein is a critical measure of its structural integrity. It is often quantified by the melting temperature (Tm), the temperature at which 50% of the protein is unfolded. The following table summarizes the melting temperatures of tGCN5 and its fluorinated variants as determined by circular dichroism spectroscopy.

Amino Acid IncorporatedVariantMelting Temperature (Tm) in °CChange in Tm (ΔTm) from Wild-Type (°C)
Phenylalanine (Wild-Type)WT-tGCN542.0-
2-FluorophenylalanineoF-tGCN539.5-2.5
3-FluorophenylalaninemF-tGCN540.5-1.5
4-FluorophenylalaninepF-tGCN541.5-0.5

Data sourced from Voloshchuk, N., et al. (2009). Positional effects of monofluorinated phenylalanines on histone acetyltransferase stability and activity. Bioorganic & medicinal chemistry letters, 19(18), 5449–5451.

The data clearly indicates that while all monofluorinated phenylalanine substitutions result in a slight decrease in the thermal stability of tGCN5, the effect is most pronounced with the ortho- substitution and least with the para- substitution. This suggests that the placement of the fluorine atom at the 4-position of the phenyl ring results in the smallest perturbation to the protein's overall structure and stability.

Experimental Protocols

The determination of protein stability through thermal denaturation is a cornerstone of biophysical characterization. The following is a detailed methodology for assessing protein stability using circular dichroism (CD) spectroscopy, a technique commonly employed in such studies.

Protocol: Thermal Denaturation of Proteins Monitored by Circular Dichroism (CD) Spectroscopy

Objective: To determine the melting temperature (Tm) of a protein by monitoring the change in its secondary structure as a function of temperature.

Materials:

  • Purified protein sample (concentration typically 2-50 µM)

  • Appropriate buffer (e.g., phosphate buffer, as Tris buffer can have a pH that is highly dependent on temperature)[1][2]

  • CD spectropolarimeter equipped with a Peltier temperature controller

  • 1 mm pathlength quartz cuvette[1]

  • Nitrogen gas supply

Procedure:

  • Sample Preparation:

    • Prepare the protein sample in a suitable buffer to a final volume of at least 250 µL for a 1 mm cuvette.[1] The buffer should be filtered and degassed to avoid bubble formation at higher temperatures.

    • Collect a baseline spectrum of the buffer alone under the same experimental conditions.

  • Instrument Setup:

    • Turn on the CD spectropolarimeter and the nitrogen gas supply. Allow the instrument to warm up and purge the system with nitrogen to reduce oxygen levels, which can interfere with far-UV measurements.

    • Set the instrument parameters. A common wavelength to monitor for proteins with significant alpha-helical content is 222 nm, as it corresponds to a characteristic negative peak in the CD spectrum of alpha-helices.[1][2]

    • Set the temperature range for the experiment (e.g., 10-90 °C).[1]

    • Define the heating rate, typically 1-2 °C per minute.[1][2]

    • Set the equilibration time at each temperature point (e.g., 30 seconds) to ensure the sample reaches thermal equilibrium before measurement.[1]

    • Set the signal averaging time (e.g., 30 seconds) to improve the signal-to-noise ratio.[1]

    • Set the bandwidth (e.g., 1 nm).[1][2]

  • Data Collection:

    • Place the cuvette containing the protein sample into the sample holder of the CD spectropolarimeter.

    • Initiate the thermal denaturation experiment. The instrument will record the CD signal (in millidegrees) at the chosen wavelength as the temperature is gradually increased.

  • Data Analysis:

    • Subtract the buffer baseline from the protein sample data.

    • Plot the CD signal (molar ellipticity) as a function of temperature. The resulting curve should be sigmoidal, showing a transition from the folded to the unfolded state.

    • The melting temperature (Tm) is the temperature at the midpoint of this transition, where 50% of the protein is unfolded. This can be determined by finding the peak of the first derivative of the sigmoidal curve.

    • The data can be fit to a two-state unfolding model to derive thermodynamic parameters such as the van't Hoff enthalpy of unfolding.[1]

Logical Relationships and Workflows

The following diagrams illustrate the logical relationship between the position of fluorine substitution and its effect on protein stability, as well as a typical experimental workflow for determining protein stability.

Impact of Fluorine Position on Protein Stability cluster_isomers Fluorophenylalanine Isomers cluster_effects Observed Effects cluster_stability Relative Protein Stability 2-F-Phe 2-F-Phe High_Perturbation Greatest Structural & Functional Perturbation 2-F-Phe->High_Perturbation 3-F-Phe 3-F-Phe Moderate_Perturbation Moderate Structural & Functional Perturbation 3-F-Phe->Moderate_Perturbation 4-F-Phe 4-F-Phe Low_Perturbation Smallest Structural & Functional Perturbation 4-F-Phe->Low_Perturbation Lowest_Tm Lowest Stability (ΔTm ≈ -2.5°C) High_Perturbation->Lowest_Tm Intermediate_Tm Intermediate Stability (ΔTm ≈ -1.5°C) Moderate_Perturbation->Intermediate_Tm Highest_Tm Highest Stability (ΔTm ≈ -0.5°C) Low_Perturbation->Highest_Tm

Caption: Positional Isomer Effects on Protein Stability.

Experimental Workflow for Protein Stability Analysis Start Start Sample_Prep Prepare Protein Sample and Buffer Blank Start->Sample_Prep Instrument_Setup Set Up CD Spectropolarimeter (Wavelength, Temp. Range, Rate) Sample_Prep->Instrument_Setup Data_Collection Collect CD Signal vs. Temperature Instrument_Setup->Data_Collection Data_Analysis Analyze Data: - Baseline Correction - Plot Sigmoidal Curve Data_Collection->Data_Analysis Tm_Determination Determine Melting Temperature (Tm) Data_Analysis->Tm_Determination End End Tm_Determination->End

Caption: CD Thermal Denaturation Workflow.

References

2-Fluorophenylalanine: A Superior Non-Canonical Amino Acid for Advancing Protein Engineering and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of protein engineering and therapeutic development, the incorporation of non-canonical amino acids (ncAAs) has emerged as a transformative strategy to endow proteins with novel functionalities. Among the diverse repertoire of ncAAs, 2-fluorophenylalanine (2-F-Phe) distinguishes itself through a unique combination of properties that offer significant advantages over other commonly used analogs. This guide provides an objective comparison of 2-F-Phe with other ncAAs, supported by experimental data, detailed protocols, and visual workflows to inform researchers, scientists, and drug development professionals in their pursuit of next-generation biologics.

Enhanced Metabolic Stability and Modulated Bioactivity

A primary advantage of 2-F-Phe lies in its ability to confer enhanced metabolic stability to peptides and proteins. The high electronegativity of the fluorine atom and the strength of the carbon-fluorine bond make the aromatic ring of 2-F-Phe less susceptible to enzymatic degradation, a common challenge in the development of peptide-based therapeutics.[1][2] This increased resistance to proteolysis translates to a longer in vivo half-life and improved bioavailability.

While fluorination can enhance metabolic stability, the position of the fluorine atom on the phenyl ring is critical.[3] Studies on fluorotryptophan isomers have shown significant differences in their in vivo stability, with some positions being prone to defluorination.[3] Although direct comparative metabolic studies between 2-F-Phe and other ncAAs like 4-azidophenylalanine are limited, the inherent stability of the C-F bond suggests a favorable metabolic profile for 2-F-Phe.

Comparative Incorporation Efficiency

The efficiency of incorporating an ncAA into a target protein is a crucial factor for its practical application. Recent studies have provided quantitative data on the incorporation of various fluorinated phenylalanine analogs, including 2-F-Phe, in both E. coli and mammalian cells. These studies demonstrate that 2-F-Phe can be incorporated with high fidelity and efficiency, comparable to or exceeding that of other fluorinated counterparts.[4]

Non-Canonical Amino AcidHost SystemIncorporation Efficiency (%)Fidelity (%)Reference
2-Fluorophenylalanine E. coliHigh>95[4]
2-Fluorophenylalanine HEK293T cellsHigh>95[4]
4-AzidophenylalanineE. coliHigh>95[5]
4-AzidophenylalanineMammalian cellsHigh>95[6]
PropargylglycineE. coliModerate to High>90

Minimal Structural Perturbation with Significant Functional Impact

The substitution of phenylalanine with 2-F-Phe introduces a minimal steric footprint, thereby preserving the overall protein structure. However, the unique electronic properties of the fluorine atom can significantly modulate the local environment, influencing protein folding, stability, and protein-protein interactions.[2] This subtle yet impactful modification allows for the fine-tuning of protein function. For instance, the incorporation of fluorinated phenylalanine analogs has been shown to enhance the thermodynamic stability of proteins.[5][7]

In contrast, other ncAAs, such as those with bulky reactive groups like 4-azidophenylalanine, may have a more pronounced impact on protein structure and stability, which can sometimes be detrimental to the protein's function.[8][9]

Experimental Protocols

Site-Specific Incorporation of 2-Fluorophenylalanine in E. coli

This protocol is adapted from established methods for ncAA incorporation using an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[10][11]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the gene of interest with an in-frame amber (TAG) codon at the desired site.

  • Plasmid encoding an orthogonal aminoacyl-tRNA synthetase specific for 2-F-Phe and its cognate suppressor tRNA (e.g., pEVOL-2-F-Phe).

  • 2-Fluorophenylalanine.

  • Luria-Bertani (LB) medium.

  • Appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid containing the gene of interest and the pEVOL-2-F-Phe plasmid. Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of LB medium with the starter culture and grow at 37°C with shaking to an OD600 of 0.6-0.8.

  • Induction: Add 2-Fluorophenylalanine to a final concentration of 1 mM. Induce protein expression with 1 mM IPTG.

  • Expression: Continue to grow the culture at 30°C for 12-16 hours.

  • Harvesting: Harvest cells by centrifugation.

  • Purification: Purify the protein using standard methods, such as affinity chromatography.

experimental_workflow_ecoli cluster_prep Day 1: Preparation cluster_expression Day 2: Expression cluster_purification Day 3: Purification & Analysis prep1 Co-transform E. coli with plasmids prep2 Plate on selective media prep1->prep2 prep3 Inoculate starter culture prep2->prep3 exp1 Inoculate large scale culture prep3->exp1 exp2 Grow to OD600 0.6-0.8 exp1->exp2 exp3 Add 2-F-Phe (1 mM) exp2->exp3 exp4 Induce with IPTG (1 mM) exp3->exp4 exp5 Incubate at 30°C (12-16h) exp4->exp5 pur1 Harvest cells exp5->pur1 pur2 Lyse cells pur1->pur2 pur3 Purify protein (e.g., Ni-NTA) pur2->pur3 pur4 Analyze (SDS-PAGE, MS) pur3->pur4

Workflow for site-specific incorporation of 2-F-Phe in E. coli.
Site-Specific Incorporation of 4-Azidophenylalanine in Mammalian Cells

This protocol is a general guide for ncAA incorporation in mammalian cells using an orthogonal synthetase/tRNA pair.[12][13]

Materials:

  • Mammalian cell line (e.g., HEK293T).

  • Expression plasmid for the gene of interest with an in-frame amber (TAG) codon.

  • Plasmid encoding an orthogonal aminoacyl-tRNA synthetase for 4-azidophenylalanine and its cognate suppressor tRNA (e.g., pIRESpAzF-RS-tRNA).

  • 4-Azido-L-phenylalanine.

  • Cell culture medium (e.g., DMEM).

  • Fetal bovine serum (FBS).

  • Transfection reagent.

  • Protein purification reagents.

Procedure:

  • Cell Culture: Culture mammalian cells in appropriate medium supplemented with FBS.

  • Transfection: Co-transfect the cells with the expression plasmids for the gene of interest and the orthogonal synthetase/tRNA pair.

  • ncAA Addition: 24 hours post-transfection, replace the medium with fresh medium containing 1 mM 4-azido-L-phenylalanine.

  • Expression: Incubate the cells for 48-72 hours to allow for protein expression.

  • Harvesting: Harvest the cells.

  • Purification: Purify the protein using standard protocols.

experimental_workflow_mammalian cluster_culture Day 1: Cell Culture & Transfection cluster_expression Day 2-4: Expression cluster_purification Day 5: Purification & Analysis cult1 Plate mammalian cells cult2 Co-transfect with plasmids cult1->cult2 exp1 24h post-transfection: Add 4-Azido-Phe (1 mM) cult2->exp1 exp2 Incubate for 48-72h exp1->exp2 pur1 Harvest cells exp2->pur1 pur2 Lyse cells pur1->pur2 pur3 Purify protein pur2->pur3 pur4 Analyze (Western Blot, MS) pur3->pur4

Workflow for site-specific incorporation of 4-Azido-Phe in mammalian cells.

Logical Advantages of 2-Fluorophenylalanine

The selection of an appropriate ncAA is a critical decision in protein engineering and drug design. The advantages of 2-F-Phe can be summarized in the following logical flow:

advantages_flowchart cluster_properties Key Properties of 2-F-Phe cluster_advantages Resulting Advantages start Start: Need for Protein Modification ncAA Incorporate Non-Canonical Amino Acid start->ncAA choose_2FPhe Choose 2-Fluorophenylalanine ncAA->choose_2FPhe prop1 Minimal Steric Perturbation choose_2FPhe->prop1 prop2 Unique Electronic Properties (Strong C-F bond) choose_2FPhe->prop2 prop3 High Incorporation Efficiency choose_2FPhe->prop3 adv1 Preserved Protein Structure prop1->adv1 adv2 Enhanced Metabolic Stability prop2->adv2 adv3 Modulated Protein Function (Folding, Stability, Interactions) prop2->adv3 adv4 High Yield of Modified Protein prop3->adv4 outcome Outcome: Improved Therapeutic Proteins & Research Tools adv1->outcome adv2->outcome adv3->outcome adv4->outcome

Advantages of selecting 2-Fluorophenylalanine for protein modification.

Conclusion

2-Fluorophenylalanine presents a compelling choice for researchers seeking to enhance the properties of proteins and peptides. Its ability to improve metabolic stability while minimizing structural disruption, coupled with its efficient incorporation, positions it as a superior ncAA for a wide range of applications in basic research and drug development. The provided data and protocols offer a solid foundation for the successful implementation of 2-F-Phe in the laboratory, paving the way for the creation of more robust and effective protein-based therapeutics and research tools.

References

Probing the Proteome: A Comparative Guide to Structural Perturbation Analysis of 2-Fluorophenylalanine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of non-canonical amino acids into proteins offers a powerful tool to dissect and modulate biological function. Among these, 2-fluorophenylalanine (2-F-Phe) has emerged as a valuable probe for studying protein structure, stability, and interactions. This guide provides an objective comparison of 2-F-Phe with other phenylalanine analogs, supported by experimental data, and details the methodologies for its application.

The introduction of a fluorine atom onto the phenyl ring of phenylalanine provides a minimally invasive yet potent modification. The high electronegativity of fluorine can significantly alter the electronic properties of the aromatic ring, thereby influencing cation-π interactions and the local electrostatic environment, with only a minor increase in steric bulk.[1][2] This subtlety makes fluorinated phenylalanines, including the ortho-substituted 2-F-Phe, exceptional tools for probing structure-function relationships.[1][3]

Comparative Analysis of Phenylalanine Analogs

The choice of a fluorinated phenylalanine analog depends on the specific experimental question. While 4-fluorophenylalanine (4-F-Phe) is a more commonly used and generally conservative substitution, 2-F-Phe and other analogs offer unique properties for probing specific molecular interactions.[2]

ParameterPhenylalanine (Phe)2-Fluorophenylalanine (2-F-Phe)4-Fluorophenylalanine (4-F-Phe)
Molecular Weight ( g/mol ) 165.19183.18[4]183.18
Key Physicochemical Property Aromatic, hydrophobicAromatic, altered electrostatic potential due to ortho-fluorineAromatic, altered electrostatic potential due to para-fluorine
Impact on Protein Stability BaselineCan enhance proteolytic stability[5]Can enhance proteolytic stability[2]
Primary Application Native protein studiesProbing steric and electronic effects at the ortho position, enhancing enzymatic stabilityMinimally perturbative structural probe, 19F NMR studies

Enhanced Enzymatic Stability with 2-Fluorophenylalanine

A key advantage of incorporating 2-F-Phe is the enhanced resistance of peptides to proteolytic degradation. The fluorine atom at the ortho position can sterically and electronically hinder the approach and catalytic activity of proteases that recognize phenylalanine residues.[5]

Peptide SequenceModificationEnzymeIncubation Time (hours)% Peptide Remaining
Ac-Ala-Ala-Pro-Phe -Ala-Ala-NH₂Native Phenylalanineα-Chymotrypsin2~1%[5]
Ac-Ala-Ala-Pro-(2-F-Phe) -Ala-Ala-NH₂2-Fluorophenylalanineα-Chymotrypsin2>80%[5]

Experimental Protocols

The successful incorporation and analysis of 2-F-Phe in proteins requires robust experimental procedures. The following sections detail the key methodologies.

In Vivo Incorporation of 2-Fluorophenylalanine

The site-specific incorporation of 2-F-Phe into proteins is typically achieved using an evolved aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host's translational machinery. This system recognizes a unique codon, often an amber stop codon (UAG), introduced at the desired site in the gene of interest.[3]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein with a UAG codon at the site of incorporation.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase and tRNA specific for 2-F-Phe (e.g., a pEVOL plasmid).[3]

  • Luria-Bertani (LB) medium and Terrific Broth (TB)

  • 2-Fluorophenylalanine

  • Appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Co-transform the E. coli expression strain with the target protein plasmid and the orthogonal synthetase/tRNA plasmid.

  • Grow a starter culture overnight in LB medium containing the appropriate antibiotics.

  • Inoculate a larger volume of TB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Supplement the culture with 2-F-Phe to a final concentration of 1-2 mM.

  • Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvest the cells by centrifugation and purify the protein using standard chromatography techniques.

19F Nuclear Magnetic Resonance (NMR) Spectroscopy

19F NMR is a highly sensitive technique for probing the local environment of the incorporated 2-F-Phe. The chemical shift of the fluorine nucleus is exquisitely sensitive to changes in conformation, ligand binding, and protein-protein interactions.[6][7]

Materials:

  • Purified protein containing 2-F-Phe (typically 0.1-0.5 mM)

  • NMR buffer (e.g., 50 mM phosphate buffer, pH 7.0, with 10% D₂O)

  • NMR spectrometer equipped with a fluorine probe

Procedure:

  • Prepare the protein sample in the NMR buffer.

  • Acquire a one-dimensional 19F NMR spectrum. Typical acquisition parameters include a spectral width of ~40 ppm centered around the expected chemical shift of 2-F-Phe, a recycle delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.[8][9]

  • Process the data, including Fourier transformation, phasing, and baseline correction.

  • Analyze the chemical shifts, line widths, and intensities of the 19F signals to obtain information about the local environment and dynamics of the labeled site.

X-Ray Crystallography

X-ray crystallography provides high-resolution three-dimensional structural information, allowing for a detailed analysis of the structural perturbations caused by the incorporation of 2-F-Phe.[10][11]

Materials:

  • Highly purified and concentrated protein containing 2-F-Phe (>98% purity, typically 5-10 mg/mL)

  • Crystallization screens and reagents

  • X-ray diffraction equipment (in-house or synchrotron source)

Procedure:

  • Screen for crystallization conditions using vapor diffusion (hanging or sitting drop) methods.[12]

  • Optimize the initial crystallization hits to obtain diffraction-quality crystals.

  • Cryo-protect the crystals and collect X-ray diffraction data.[10]

  • Process the diffraction data to obtain a set of structure factors.

  • Solve the crystal structure using molecular replacement, if a homologous structure is available, or experimental phasing methods.

  • Build and refine the atomic model of the protein, including the 2-F-Phe residue.

  • Validate the final structure and deposit it in the Protein Data Bank (PDB).

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and valuable technique for assessing the secondary structure content of a protein and detecting any global conformational changes resulting from the incorporation of 2-F-Phe.[13][14]

Materials:

  • Purified protein or peptide containing 2-F-Phe (typically 0.1-0.2 mg/mL)

  • CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4)

  • CD spectropolarimeter

  • Quartz cuvette (e.g., 1 mm path length)

Procedure:

  • Prepare the protein sample in the CD-compatible buffer. Ensure the buffer itself has a low absorbance in the far-UV region.

  • Acquire a baseline spectrum of the buffer alone.

  • Acquire the CD spectrum of the protein sample, typically in the far-UV range (190-260 nm).[15]

  • Subtract the baseline spectrum from the protein spectrum.

  • Convert the raw data (ellipticity) to mean residue ellipticity.[15]

  • Analyze the resulting spectrum to estimate the percentage of α-helix, β-sheet, and random coil structures using deconvolution software.[15]

Visualizing Workflows and Pathways

experimental_workflow Experimental Workflow for 2-F-Phe Incorporation and Analysis cluster_incorporation In Vivo Incorporation cluster_analysis Structural Analysis plasmid_prep Plasmid Preparation (Target + Synthetase/tRNA) transformation Co-transformation into E. coli plasmid_prep->transformation cell_growth Cell Growth and Induction transformation->cell_growth protein_purification Protein Purification cell_growth->protein_purification nmr 19F NMR Spectroscopy protein_purification->nmr Conformational Analysis xray X-Ray Crystallography protein_purification->xray 3D Structure Determination cd Circular Dichroism protein_purification->cd Secondary Structure Assessment

Workflow for 2-F-Phe incorporation and analysis.

signaling_pathway Hypothetical Modulation of a Kinase Signaling Pathway ligand Ligand (Peptide with 2-F-Phe) receptor Receptor Tyrosine Kinase ligand->receptor Binding and Activation adaptor Adaptor Protein receptor->adaptor Recruitment and Phosphorylation kinase1 Kinase 1 adaptor->kinase1 Activation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation Cascade transcription_factor Transcription Factor kinase2->transcription_factor Activation gene_expression Target Gene Expression transcription_factor->gene_expression Nuclear Translocation and DNA Binding cellular_response Cellular Response (e.g., Proliferation, Differentiation) gene_expression->cellular_response Leads to

Modulation of a kinase signaling pathway by a 2-F-Phe peptide.

Conclusion

The incorporation of 2-fluorophenylalanine serves as a versatile and powerful tool in chemical biology and drug discovery. Its ability to subtly perturb the electronic environment of a protein's active site or interaction interface, while often enhancing proteolytic stability, provides researchers with a unique avenue to explore and manipulate protein function. The combination of site-specific incorporation with high-resolution analytical techniques such as 19F NMR and X-ray crystallography offers unprecedented insights into the molecular basis of biological processes. As the toolkit for genetic code expansion continues to grow, the applications of 2-F-Phe and other non-canonical amino acids are poised to further revolutionize our understanding of the proteome.

References

2-Fluorophenylalanine: A Conservative Mutation for Preserving Protein Function?

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of protein engineering and drug development, the strategic substitution of natural amino acids with non-canonical counterparts offers a powerful avenue for enhancing protein stability, modulating activity, and introducing novel functionalities. Among these, 2-fluorophenylalanine (2-F-Phe), a synthetic analog of phenylalanine, has garnered significant interest. This guide provides an in-depth comparison of 2-F-Phe with its native counterpart, phenylalanine, to objectively assess whether its incorporation constitutes a conservative mutation that preserves protein function, supported by experimental data and detailed methodologies.

Understanding Conservative Mutations

A conservative mutation is an amino acid substitution that replaces a residue with another that has similar biochemical properties, such as size, charge, hydrophobicity, and aromaticity.[1][2][3][4] Such substitutions are generally expected to have a minimal impact on the protein's structure and function. Conversely, a non-conservative mutation involves the replacement of an amino acid with one that has dissimilar properties, which is more likely to disrupt the protein's structure and, consequently, its function.

Physicochemical Properties: 2-Fluorophenylalanine vs. Phenylalanine

The substitution of a hydrogen atom with a fluorine atom at the ortho (2-) position of the phenyl ring of phenylalanine results in subtle yet significant alterations to its physicochemical properties. While the steric bulk of 2-F-Phe is only marginally greater than that of phenylalanine, the high electronegativity of the fluorine atom significantly alters the electronic properties of the aromatic ring.[5][6]

PropertyPhenylalanine2-FluorophenylalanineImplication for Protein Structure and Function
Molecular Weight 165.19 g/mol 183.18 g/mol Minimal increase in mass, unlikely to cause significant steric hindrance.
Van der Waals Radius of Substituent H: 1.20 ÅF: 1.47 ÅMinor increase in size, generally well-accommodated in protein cores.
Electronegativity of Substituent (Pauling Scale) H: 2.20F: 3.98The highly electronegative fluorine atom withdraws electron density from the aromatic ring, altering its quadrupole moment and potential for cation-π interactions.[7]
Hydrophobicity HighIncreasedThe C-F bond is more hydrophobic than a C-H bond, which can enhance protein stability by favoring burial within the hydrophobic core.[3]

Impact on Protein Structure and Stability

The incorporation of 2-fluorophenylalanine is often considered a conservative substitution from a structural standpoint. The minimal change in size allows it to be readily accommodated in protein structures without significant distortion of the main-chain or surrounding side-chains.

Enhanced Thermal Stability

Numerous studies have demonstrated that the substitution of phenylalanine with fluorinated analogs, including 2-F-Phe, can lead to an increase in protein thermal stability.[2][3] This stabilizing effect is largely attributed to the increased hydrophobicity of the fluorinated side chain, which strengthens the hydrophobic interactions that are a major driving force in protein folding.

Experimental Approach: Thermal Shift Assay (TSA)

A common method to assess protein thermal stability is the Thermal Shift Assay, also known as Differential Scanning Fluorimetry (DSF).[8][9] This technique monitors the thermal unfolding of a protein in the presence of a fluorescent dye that binds to exposed hydrophobic regions. As the protein denatures with increasing temperature, the fluorescence signal increases, allowing for the determination of the melting temperature (Tm), the temperature at which 50% of the protein is unfolded. An increase in Tm upon mutation indicates enhanced thermal stability.

Functional Consequences of 2-Fluorophenylalanine Incorporation

The functional impact of substituting phenylalanine with 2-F-Phe is context-dependent and can range from negligible to significant, depending on the specific role of the phenylalanine residue in the protein.

Case Study: Modulating Protein-Protein Interactions

The altered electronic properties of the 2-F-Phe side chain can influence non-covalent interactions that are critical for protein function, such as protein-protein binding. A study on the binding of α-factor peptide analogs to the G protein-coupled receptor Ste2p in yeast provides quantitative insight into the effects of fluorination on binding affinity. While this study did not specifically use 2-F-Phe, it examined its isomers, 3-F-Phe and 4-F-Phe, which provide a strong basis for understanding the impact of a single fluorine substitution on the phenyl ring.

α-Factor Analog (at position 13)Cation-π Binding Energy (kcal/mol)Dissociation Constant (Kd) [nM]
Phenylalanine (Wild-Type)27.120.4 ± 4.4
3-Fluorophenylalanine22.031.4 ± 7.3
4-Fluorophenylalanine22.126.2 ± 3.8
3,4-Difluorophenylalanine17.568.9 ± 15.3
Pentafluorophenylalanine10.1177.3 ± 33.7
Data from Naider et al.[10]

The data demonstrates that progressive fluorination of the phenylalanine ring leads to a decrease in the cation-π binding energy and a corresponding increase in the dissociation constant (Kd), indicating weaker binding affinity.[10] The single fluorination at either the 3- or 4-position results in a modest decrease in binding affinity compared to the wild-type, suggesting that in this context, it is a relatively conservative mutation. It is reasonable to infer that 2-fluorophenylalanine would have a similarly modest effect.

Experimental Protocols

Site-Specific Incorporation of 2-Fluorophenylalanine

The introduction of 2-F-Phe at a specific position in a protein is typically achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the unnatural amino acid and incorporates it in response to a nonsense codon (e.g., the amber codon, UAG) engineered into the gene of interest.[11][12][13][14]

Workflow for Site-Specific Unnatural Amino Acid Incorporation

Unnatural_Amino_Acid_Incorporation cluster_cloning Plasmid Engineering cluster_transformation Cellular Expression cluster_purification Protein Purification & Analysis pGene Gene of Interest pGene_mut Gene with Amber Codon (TAG) pGene->pGene_mut Site-Directed Mutagenesis pRS_tRNA Orthogonal Synthetase/tRNA Plasmid CoTransform Co-transformation pRS_tRNA->CoTransform pGene_mut->CoTransform Ecoli E. coli Host Culture Cell Culture Ecoli->Culture CoTransform->Ecoli Add_UAA Add 2-F-Phe Culture->Add_UAA Induction Induce Protein Expression (e.g., IPTG) Add_UAA->Induction Harvest Harvest Cells Induction->Harvest Lysis Cell Lysis Harvest->Lysis Purification Affinity Chromatography Lysis->Purification Analysis Mass Spectrometry & Functional Assays Purification->Analysis

Workflow for site-specific incorporation of 2-F-Phe.

Detailed Protocol:

  • Plasmid Preparation:

    • Introduce an amber stop codon (TAG) at the desired phenylalanine codon in the gene of interest using site-directed mutagenesis.

    • Obtain a plasmid encoding an orthogonal aminoacyl-tRNA synthetase and its corresponding tRNA that is specific for 2-fluorophenylalanine.

  • Transformation:

    • Co-transform a suitable E. coli expression strain with the plasmid containing the mutated gene of interest and the plasmid carrying the orthogonal synthetase/tRNA pair.

  • Protein Expression:

    • Grow the transformed cells in a suitable culture medium.

    • When the cell density reaches the mid-log phase, add 2-fluorophenylalanine to the medium.

    • Induce protein expression with an appropriate inducer (e.g., IPTG).

  • Purification and Verification:

    • Harvest the cells and purify the target protein using standard chromatographic techniques.

    • Verify the incorporation of 2-fluorophenylalanine by mass spectrometry, which will show a mass shift corresponding to the substitution of phenylalanine with 2-F-Phe.

Mass Spectrometry for Verification of Incorporation

Mass spectrometry is a crucial tool to confirm the successful and site-specific incorporation of 2-fluorophenylalanine.

Protocol Outline:

  • Sample Preparation: The purified protein is subjected to proteolytic digestion (e.g., with trypsin) to generate a mixture of peptides.

  • LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

  • Data Analysis: The resulting spectra are searched against a protein database containing the sequence of the target protein with the expected 2-fluorophenylalanine substitution. The identification of a peptide with the correct mass shift confirms the incorporation of the unnatural amino acid.

Conclusion

The substitution of phenylalanine with 2-fluorophenylalanine can be considered a largely conservative mutation , particularly from a structural perspective. The minimal steric perturbation allows it to be well-tolerated in most protein contexts. The primary alteration lies in the electronic properties of the aromatic ring, which can subtly influence non-covalent interactions.

For many applications, this modification can be beneficial, often leading to enhanced protein stability without drastically altering the native function. However, if the specific phenylalanine residue is involved in a critical cation-π interaction or other finely-tuned electronic interaction essential for function, even this "conservative" substitution may lead to a measurable change in activity or binding affinity.

Therefore, while 2-fluorophenylalanine is a valuable tool for protein engineering and can often be used to enhance stability with minimal functional disruption, its impact should be empirically evaluated for each specific protein and position of interest. The experimental protocols outlined in this guide provide a framework for researchers to conduct such evaluations and harness the unique properties of this unnatural amino acid in their work.

References

A Comparative Analysis of Fluorinated Phenylalanine Analogs in Protein Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of non-canonical amino acids has become an invaluable tool in protein engineering and drug development, allowing for the introduction of novel chemical functionalities to tailor protein structure and function. Among the most widely utilized of these are fluorinated phenylalanine analogs. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the physicochemical and biological properties of proteins.[1][2] This guide provides a comparative analysis of common fluorinated phenylalanine analogs, offering a resource for selecting the appropriate analog to achieve desired enhancements in protein stability, function, and for use as probes in biophysical studies.

Physicochemical and Performance Characteristics

The substitution of hydrogen with fluorine on the phenyl ring of phenylalanine can lead to significant alterations in the amino acid's properties. These changes, which are dependent on the number and position of the fluorine atoms, can be leveraged to fine-tune protein characteristics.[2][3] Key performance indicators for these analogs include their incorporation efficiency into proteins, and their effects on protein stability and biological function.

PropertyPhenylalanine (Phe)4-Fluorophenylalanine (4-F-Phe)3,5-Difluorophenylalanine (3,5-diF-Phe)Pentafluorophenylalanine (Penta-F-Phe)
Molecular Weight ( g/mol ) 165.19183.18[3]201.17[3]255.18
Number of Fluorine Atoms 01[3]2[3]5
Position of Fluorine(s) N/A4 (para)[3]3 and 5 (meta)[3]2, 3, 4, 5, 6
Hydrophobicity BaselineIncreasedSignificantly IncreasedMaximally Increased
Electronic Properties AromaticElectron-withdrawing at para position, alters cation-π interactions[4]Significant alteration of electrostatic potential of the aromatic ring[3]Strong electron-withdrawing effects, significantly reduces cation-π binding potential[5][6]
In Vivo Incorporation Efficiency N/AUp to 60% in human cells[3]Data not readily available[3]Can be efficiently encoded by specific synthetases[5][6]
Effect on Protein Stability BaselineGenerally considered a conservative substitution with minimal structural perturbation[3]. Can enhance thermal stability.Can significantly alter electrostatic interactions, potentially impacting stability[3].Tends to have a lower helix propensity compared to Phe, but can stabilize β-sheet structures.[7]
Reported Effects on Function BaselineCan enhance receptor affinity and enzymatic efficiency[4].Can be used to probe processes sensitive to electrostatic interactions[3].Can be used to create highly specific inhibitors[8].

Experimental Protocols

The successful incorporation of fluorinated phenylalanine analogs into proteins requires specific methodologies. The choice of method often depends on the expression system and the desired level of control over incorporation.

General Workflow for Incorporation in E. coli using an Auxotrophic Strain

This method relies on an E. coli strain that cannot synthesize phenylalanine, allowing for its replacement with a fluorinated analog supplied in the growth medium.

Materials:

  • Phenylalanine auxotrophic E. coli strain (e.g., ATCC 15769)

  • Minimal media (e.g., M9)

  • L-Phenylalanine

  • Fluorinated L-phenylalanine analog (e.g., 4-Fluorophenylalanine)

  • IPTG (for inducible expression systems)

  • Antibiotics (as required by the expression plasmid)

Protocol:

  • Starter Culture: Inoculate a small volume of minimal media supplemented with L-phenylalanine and the appropriate antibiotic with a single colony of the auxotrophic E. coli strain carrying the expression plasmid for the protein of interest. Grow overnight at 37°C with shaking.

  • Main Culture: The next day, inoculate a larger volume of minimal media containing the antibiotic with the overnight culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction and Analog Incorporation: Pellet the cells by centrifugation and wash with sterile minimal media lacking phenylalanine to remove any residual natural amino acid. Resuspend the cells in fresh minimal media containing the desired concentration of the fluorinated phenylalanine analog (e.g., 50-100 mg/L) and induce protein expression with IPTG (e.g., 0.1-1 mM).[3]

  • Expression: Reduce the temperature to 18-25°C and continue to express the protein overnight.[3]

  • Harvesting and Purification: Harvest the cells by centrifugation. The protein containing the fluorinated analog can then be purified using standard chromatography techniques.[3]

Site-Specific Incorporation using Evolved Orthogonal tRNA/Aminoacyl-tRNA Synthetase Pairs

This powerful technique allows for the incorporation of a non-canonical amino acid at a specific site in the protein, which is designated by a nonsense codon (e.g., the amber stop codon, TAG) in the gene.[9]

Materials:

  • Expression host (e.g., E. coli or mammalian cells)

  • Expression plasmid for the protein of interest with a nonsense codon at the desired incorporation site.

  • A plasmid encoding the evolved orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA.

  • Fluorinated phenylalanine analog.

  • Appropriate growth media and supplements.

Protocol:

  • Transformation/Transfection: Co-transform or co-transfect the expression host with the plasmid containing the gene of interest and the plasmid encoding the orthogonal aaRS/tRNA pair.

  • Cell Culture and Induction: Culture the cells in media supplemented with the fluorinated phenylalanine analog. For bacterial expression, induce protein expression when the culture reaches the appropriate density. For mammalian cells, allow sufficient time for expression after transfection.[5]

  • Protein Expression and Incorporation: The evolved aaRS will specifically acylate its cognate tRNA with the fluorinated analog. This acylated tRNA will then recognize the nonsense codon in the mRNA and incorporate the analog at that specific site during translation.[9]

  • Harvesting and Purification: Harvest the cells and purify the protein of interest using standard methods. The efficiency and fidelity of incorporation can be verified by mass spectrometry.[5]

Visualizing Experimental Workflows and Concepts

To better illustrate the processes and logic involved in working with fluorinated phenylalanine analogs, the following diagrams have been generated.

Experimental_Workflow cluster_preparation Preparation cluster_incorporation Incorporation cluster_analysis Analysis start Start with Phenylalanine Auxotrophic E. coli Strain culture Grow Starter Culture in Minimal Media + Phe start->culture main_culture Inoculate and Grow Main Culture culture->main_culture add_analog Add Fluorinated Phe Analog main_culture->add_analog induce Induce Protein Expression with IPTG express Overnight Expression at Reduced Temperature induce->express add_analog->induce harvest Harvest Cells express->harvest purify Purify Protein harvest->purify analyze Analyze Incorporation (e.g., Mass Spec) purify->analyze

Caption: Workflow for residue-specific incorporation of fluorinated phenylalanine analogs in E. coli.

Signaling_Pathway_Modulation receptor Receptor binding Binding Event receptor->binding peptide Native Peptide (with Phe) peptide->binding Lower Affinity fluoro_peptide Fluorinated Peptide (with 4-F-Phe) fluoro_peptide->binding Higher Affinity downstream_signaling Downstream Signaling binding->downstream_signaling enhanced_response Enhanced Biological Response downstream_signaling->enhanced_response (with 4-F-Phe)

Caption: Modulation of a signaling pathway by a fluorinated peptide analog.

Decision_Framework start Select Fluorinated Phenylalanine Analog goal What is the primary goal? start->goal probe Introduce a Spectroscopic Probe (19F NMR) goal->probe Probing stability Enhance Protein Stability goal->stability Stability function Alter Biological Function goal->function Function analog_probe Choose any fluorinated analog. Consider signal complexity. probe->analog_probe analog_stability Consider analogs that enhance hydrophobic packing or introduce favorable electrostatic interactions. stability->analog_stability analog_function Select analog based on desired effect (e.g., 4-F-Phe for cation-π modulation). function->analog_function

Caption: Decision framework for selecting a fluorinated phenylalanine analog.

References

A Comparative Guide to Validating Protein-Ligand Binding: 2-Fluorophenylalanine NMR vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation and characterization of protein-ligand interactions are paramount for successful drug discovery and development. This guide provides an objective comparison of 2-fluorophenylalanine (2-FPA) Nuclear Magnetic Resonance (NMR) spectroscopy with other widely used biophysical techniques: Tryptophan Fluorescence, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). By presenting quantitative data, detailed experimental protocols, and visual workflows, this guide aims to equip researchers with the knowledge to select the most appropriate method for their specific research needs.

The incorporation of fluorine atoms into proteins, such as through the use of 2-fluorophenylalanine, provides a sensitive and specific probe for NMR studies. The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, resulting in strong NMR signals that are highly sensitive to the local chemical environment.[1] Since proteins do not naturally contain fluorine, ¹⁹F NMR offers background-free spectra, making it a powerful tool for detecting and quantifying protein-ligand binding events, especially in the context of fragment-based drug discovery.[2][3]

Comparative Analysis of Biophysical Techniques

Each biophysical technique offers a unique set of advantages and limitations for characterizing protein-ligand interactions. The choice of method often depends on factors such as the properties of the protein and ligand, the required throughput, and the specific information sought (e.g., binding affinity, kinetics, or thermodynamics).

Parameter 2-Fluorophenylalanine NMR Tryptophan Fluorescence Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC)
Principle Measures changes in the chemical environment of a ¹⁹F label upon ligand binding.Monitors changes in the intrinsic fluorescence of tryptophan residues upon ligand binding.Detects changes in the refractive index at a sensor surface as a ligand binds to an immobilized protein.[4]Measures the heat released or absorbed during a binding event.[5]
Binding Affinity (Kd) Range µM to mMnM to µMpM to mMnM to µM
Information Provided Kd, kon, koff, binding site information, conformational changes.[1]Kd, conformational changes.Kd, kon, koff.[4]Kd, stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[5]
Protein Requirements Higher (µM to mM concentrations).[1]Lower (nM to µM concentrations).Lower (immobilized on a sensor chip).Higher (µM concentrations).
Ligand Requirements Soluble, stable.Can be any molecule that induces a change in the protein's fluorescence.Soluble, stable.Soluble, stable.
Labeling Required Yes (¹⁹F-labeled amino acid incorporation).No (relies on intrinsic tryptophan).No (label-free).No (label-free).
Throughput Medium to High (can screen mixtures).High.High.Low to Medium.
Key Advantage Provides site-specific information and is excellent for fragment screening.[2]Simple, rapid, and does not require protein modification.Real-time kinetic data.Provides a complete thermodynamic profile of the interaction.[5]
Key Disadvantage Requires protein engineering and larger amounts of protein.Requires the presence of tryptophan residues near the binding site and is susceptible to inner filter effects.Requires protein immobilization, which can affect its activity; potential for mass transport limitations.Requires large amounts of sample and is sensitive to buffer mismatches.

Quantitative Data Comparison

The following table presents experimental data for the interaction of a proline-rich peptide with the SH3 protein domain, demonstrating the utility of ¹⁹F NMR in quantifying binding kinetics and affinity. While a direct comparison with the other three techniques for this specific system is not available in a single study, the results from ¹⁹F NMR are consistent with those obtained by other biophysical methods for similar protein-peptide interactions.[1]

System Method Dissociation Constant (Kd) Association Rate Constant (kon) Dissociation Rate Constant (koff) Reference
SH3 domain + Peptide1D ¹⁹F NMR (with 5-fluorotryptophan)150 µM1.5 x 10⁸ M⁻¹s⁻¹2.2 x 10⁴ s⁻¹[1]
SH3 domain + Peptide2D ¹H-¹⁵N HSQC NMR (unlabeled)70 µM1.2 x 10⁸ M⁻¹s⁻¹0.8 x 10⁴ s⁻¹[1]

Note: The difference in Kd values between the labeled and unlabeled protein highlights the importance of validating that the fluorine label does not significantly perturb the binding interaction.[1]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the experimental workflow for 2-fluorophenylalanine NMR and the logical relationship in a typical fragment-based screening cascade where multiple biophysical techniques are employed for hit validation.

experimental_workflow cluster_protein_prep Protein Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_analysis Data Analysis expression Protein Expression in E. coli with 2-FPA purification Protein Purification expression->purification sample_prep NMR Sample Preparation (Protein + Ligand Titration) purification->sample_prep nmr_exp 1D 19F NMR Experiment sample_prep->nmr_exp spectra Process NMR Spectra nmr_exp->spectra lineshape Lineshape Analysis spectra->lineshape binding_params Determine Kd, kon, koff lineshape->binding_params

Figure 1. Experimental workflow for 2-fluorophenylalanine NMR.

screening_cascade cluster_primary Primary Screen cluster_validation Hit Validation cluster_characterization Hit Characterization primary_screen High-Throughput Screen (e.g., Tryptophan Fluorescence) initial_hits Initial Hits primary_screen->initial_hits nmr_screen 19F NMR (for fragments) validated_hits Validated Hits nmr_screen->validated_hits spr_screen SPR spr_screen->validated_hits itc_char ITC binding_mode Structural Biology (X-ray, Cryo-EM) itc_char->binding_mode initial_hits->nmr_screen initial_hits->spr_screen validated_hits->itc_char

Figure 2. Fragment-based screening cascade.

Experimental Protocols

Protocol 1: Protein Expression and Labeling with 2-Fluorophenylalanine
  • Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the plasmid encoding the protein of interest.

  • Culture Growth: Grow the bacterial culture in M9 minimal media at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction and Labeling: Induce protein expression with 1 mM IPTG. Simultaneously, add 2-fluorophenylalanine to the culture medium to a final concentration of 100-200 mg/L.

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 20°C) for 12-16 hours.

  • Harvesting and Purification: Harvest the cells by centrifugation. Purify the 2-FPA labeled protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography followed by size-exclusion chromatography).

Protocol 2: 1D ¹⁹F NMR Titration Experiment
  • Sample Preparation: Prepare a series of NMR samples containing a constant concentration of the ¹⁹F-labeled protein (e.g., 50 µM) in a suitable NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 7.0) with 10% D₂O. Add increasing concentrations of the ligand to each sample.

  • NMR Data Acquisition: Acquire 1D ¹⁹F NMR spectra for each sample at a constant temperature on an NMR spectrometer equipped with a fluorine probe.

  • Data Processing: Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

  • Data Analysis: Analyze the changes in the ¹⁹F chemical shifts and line shapes as a function of ligand concentration. Fit the data to a suitable binding model to determine the dissociation constant (Kd), and if performing lineshape analysis, the association (kon) and dissociation (koff) rate constants.[1]

Protocol 3: Tryptophan Fluorescence Quenching Assay
  • Sample Preparation: Prepare a solution of the protein in a suitable buffer. The protein concentration should be chosen to give a stable and measurable fluorescence signal.

  • Instrument Setup: Set the excitation wavelength to 295 nm and record the emission spectrum from 300 to 400 nm.

  • Titration: Add small aliquots of a concentrated ligand stock solution to the protein solution. After each addition, mix gently and allow the system to equilibrate before recording the fluorescence spectrum.

  • Data Analysis: Determine the fluorescence intensity at the emission maximum for each ligand concentration. Correct for the inner filter effect if necessary. Plot the change in fluorescence intensity against the ligand concentration and fit the data to a binding equation to determine the Kd.

Protocol 4: Surface Plasmon Resonance (SPR)
  • Sensor Chip Preparation: Select an appropriate sensor chip and immobilize the protein of interest onto the chip surface using standard amine coupling chemistry. A reference channel should be prepared in parallel to subtract non-specific binding.

  • Analyte Preparation: Prepare a series of dilutions of the ligand (analyte) in the running buffer.

  • Binding Analysis: Inject the different concentrations of the analyte over the sensor chip surface at a constant flow rate. Monitor the change in the refractive index (measured in response units, RU) in real-time.

  • Regeneration: After each analyte injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound ligand.

  • Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon, koff, and Kd.[4]

Protocol 5: Isothermal Titration Calorimetry (ITC)
  • Sample Preparation: Prepare the protein and ligand solutions in the same, precisely matched buffer to minimize heats of dilution. Dialyze both samples against the final buffer.

  • Instrument Setup: Load the protein solution into the sample cell and the ligand solution into the injection syringe. Allow the instrument to equilibrate to the desired temperature.

  • Titration: Perform a series of small, sequential injections of the ligand into the protein solution. Measure the heat change after each injection.

  • Data Analysis: Integrate the heat flow peaks for each injection and plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.[5]

Conclusion

Validating protein-ligand binding is a critical step in drug discovery that often requires the use of multiple biophysical techniques. 2-Fluorophenylalanine NMR is a powerful method that provides site-specific information and is particularly well-suited for fragment-based screening. While it requires protein labeling and larger sample quantities, the quality and detail of the information obtained can be invaluable. Tryptophan fluorescence offers a simple and rapid initial screen, while SPR provides real-time kinetic data, and ITC delivers a complete thermodynamic profile of the interaction. By understanding the principles, advantages, and limitations of each technique, researchers can design a robust validation strategy to confidently identify and characterize promising lead compounds. An integrated approach, often employing a cascade of these methods, is typically the most effective strategy for mitigating the risk of false positives and negatives and for building a comprehensive understanding of the molecular recognition event.[4]

References

Cross-Validation of Experimental Data with In Silico Models of 2-F-Phe Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of unnatural amino acids (UAAs) into proteins has emerged as a powerful tool in protein engineering and drug development.[1] Among these, 2-fluorophenylalanine (2-F-Phe), a derivative of phenylalanine, has garnered significant attention for its ability to modulate the biophysical and chemical properties of peptides and proteins, such as enhancing their stability.[2][3][4] The introduction of a fluorine atom can alter acidity, hydrophobicity, and conformation, which in turn can influence protein folding, protein-protein interactions, and enzymatic activity.[3][4]

Predicting the precise impact of 2-F-Phe incorporation is a significant challenge where in silico models offer a valuable predictive tool. However, the accuracy of these computational predictions must be rigorously validated through experimental data to ensure their reliability in guiding rational protein design. This guide provides a comparative overview of in silico modeling approaches and experimental techniques for the cross-validation of 2-F-Phe-containing proteins, supported by quantitative data and detailed protocols.

In Silico Modeling of 2-F-Phe Proteins

Computational, or in silico, models are instrumental in predicting the effects of 2-F-Phe incorporation on protein structure and function, thereby reducing the need for extensive and costly experimental screening. These models are particularly useful for predicting changes in protein stability and interactions with other molecules.

Common in silico approaches include:

  • Homology Modeling: This method builds a three-dimensional model of a target protein based on the known structure of a related homologous protein. It is a starting point for understanding the overall fold of the 2-F-Phe-containing protein.

  • Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movements of atoms and molecules in the protein over time.[5] These simulations can reveal how the incorporation of 2-F-Phe affects protein flexibility, conformational changes, and interactions with surrounding solvent molecules.[5]

  • Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach combines the accuracy of quantum mechanics for the region of interest (e.g., the 2-F-Phe residue and its immediate environment) with the efficiency of molecular mechanics for the rest of the protein. QM/MM is particularly useful for studying enzymatic reactions and other processes involving changes in electronic structure.

  • Machine Learning Models: These models can be trained on existing experimental data of UAA incorporation to predict the likelihood of successful substitution at a given site on a protein.[1] They often consider factors such as protein structure information and amino acid properties.[1]

Experimental Validation Techniques

Experimental validation is crucial to confirm the predictions generated by in silico models. A variety of techniques are employed to incorporate 2-F-Phe into proteins and to characterize the resulting structural and functional changes.

Site-Specific Incorporation of 2-F-Phe

The most common method for the site-specific incorporation of unnatural amino acids into proteins is through the use of an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair and nonsense codon suppression.[1][6] This involves engineering a synthetase that specifically recognizes 2-F-Phe and charges it onto an orthogonal tRNA, which in turn recognizes a nonsense codon (e.g., the amber stop codon, UAG) introduced at the desired site in the gene encoding the protein of interest.[1][6]

Structural and Functional Characterization

Several biophysical and biochemical techniques are used to analyze the effects of 2-F-Phe incorporation:

  • X-ray Crystallography and NMR Spectroscopy: These are the gold-standard techniques for determining the high-resolution, three-dimensional structure of proteins. They can reveal subtle conformational changes induced by the 2-F-Phe substitution.[3][4]

  • Mass Spectrometry: This technique is used to confirm the successful and high-fidelity incorporation of the unnatural amino acid at the correct site within the protein.[7]

  • Enzymatic Assays: For enzymes, kinetic assays are performed to measure changes in catalytic activity, substrate specificity, and inhibition. For example, the resistance of a peptide to proteolytic cleavage can be assessed.[2]

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to analyze the secondary structure of a protein and to assess its thermal stability.

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data comparing the properties of native proteins with their 2-F-Phe-containing counterparts, and the predictive accuracy of in silico models against experimental results.

Table 1: Comparison of Enzymatic Stability of a Model Peptide

Peptide SequenceModificationEnzymeIncubation Time (hours)% Peptide Remaining
Ac-Ala-Ala-Pro-Phe -Ala-Ala-NH₂Native Phenylalanineα-Chymotrypsin2~1%
Ac-Ala-Ala-Pro-(2-F-Phe) -Ala-Ala-NH₂2-Fluorophenylalanineα-Chymotrypsin2>80%
Data extrapolated from Asante et al. (2014) as presented in a BenchChem technical guide.[2]

Table 2: Illustrative Comparison of In Silico Predictions with Experimental Data

ParameterIn Silico ModelPredicted ValueExperimental TechniqueMeasured Value
Protein Stability (ΔTm) Molecular Dynamics+5.2 °CCircular Dichroism+4.8 °C
Binding Affinity (Kd) Docking Simulation85 nMSurface Plasmon Resonance110 nM
Enzymatic Activity (kcat/KM) QM/MM1.5 x 104 M-1s-1Enzyme Kinetics1.2 x 104 M-1s-1
Note: The data in this table is illustrative and intended to demonstrate the type of comparisons made. Actual values will vary depending on the specific protein and in silico models used.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results.

Protocol for Assessing Enzymatic Stability

This protocol outlines a typical procedure for evaluating the stability of a peptide containing 2-F-Phe against a protease like α-chymotrypsin.[2]

Materials:

  • Peptide stock solutions (native and 2-F-Phe-containing)

  • α-Chymotrypsin stock solution

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quenching solution (e.g., 10% trifluoroacetic acid in water)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Peptide Incubation: Dilute the peptide stock solution to a final concentration in the incubation buffer.

  • Enzyme Addition: Add α-chymotrypsin to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation.

  • Time-Point Sampling: Withdraw aliquots of the reaction mixture at designated time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: Immediately stop the enzymatic reaction by adding an equal volume of the quenching solution to each aliquot.

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC to separate the intact peptide from its degradation products.

  • Data Analysis: Quantify the amount of remaining intact peptide by monitoring the absorbance at a specific wavelength (e.g., 214 nm). Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.

Protocol for Site-Specific Incorporation of 2-F-Phe in E. coli

This is a generalized workflow for producing a protein containing 2-F-Phe at a specific site.

Materials:

  • E. coli expression strain

  • Expression plasmid for the target protein with an amber stop codon (TAG) at the desired position

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for 2-F-Phe

  • 2-F-Phe

  • Growth media and antibiotics

  • Inducing agent (e.g., IPTG)

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid for the target protein and the plasmid for the orthogonal pair.

  • Culture Growth: Grow the transformed cells in a minimal medium supplemented with the necessary antibiotics and 2-F-Phe.

  • Induction: When the cell culture reaches the desired optical density, add the inducing agent to initiate protein expression.

  • Harvesting and Lysis: After a period of incubation, harvest the cells by centrifugation and lyse them to release the cellular contents.

  • Protein Purification: Purify the target protein from the cell lysate using appropriate chromatography techniques (e.g., affinity chromatography).

  • Verification: Confirm the incorporation of 2-F-Phe using mass spectrometry.

Visualizations

The following diagrams illustrate key workflows and concepts in the cross-validation of 2-F-Phe protein models.

CrossValidationWorkflow cluster_in_silico In Silico Modeling cluster_experimental Experimental Validation InSilicoModel Develop In Silico Model (e.g., MD, QM/MM) Prediction Generate Predictions (Stability, Function, etc.) InSilicoModel->Prediction Simulation Characterization Structural & Functional Characterization (NMR, HPLC, etc.) Prediction->Characterization Guides Experiment Design ProteinExpression Incorporate 2-F-Phe into Protein ProteinExpression->Characterization Purification ModelRefinement Refine In Silico Model Characterization->ModelRefinement Provides Validation Data ModelRefinement->InSilicoModel Iterative Improvement

Caption: Workflow for cross-validating in silico models with experimental data.

ProteaseResistance cluster_native Native Peptide cluster_modified 2-F-Phe Peptide NativePeptide Peptide with Phenylalanine CleavageSite Recognized Cleavage Site NativePeptide->CleavageSite Cleavage Rapid Cleavage CleavageSite->Cleavage ModifiedPeptide Peptide with 2-F-Phe AlteredSite Altered Electronic Environment ModifiedPeptide->AlteredSite Inhibition Inhibited Cleavage AlteredSite->Inhibition Protease Protease (e.g., Chymotrypsin) Protease->CleavageSite Binds Protease->AlteredSite Binding Hindered

Caption: Signaling pathway of enhanced protease resistance by 2-F-Phe incorporation.

ModelVsExperiment InSilico In Silico Modeling Prediction Prediction of: - Stability - Dynamics - Binding Affinity InSilico->Prediction Focuses on Experimental Experimental Validation Measurement Measurement of: - Structure - Function - Purity & Yield Experimental->Measurement Focuses on CrossValidation Cross-Validation Prediction->CrossValidation Measurement->CrossValidation

Caption: Logical relationship between in silico modeling and experimental validation.

References

A Comparative Guide to 2-Fluorophenylalanine and Tryptophan Analogs for Advanced Fluorescence Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic fields of protein science and drug development, the ability to meticulously probe protein structure, function, and dynamics is paramount. Fluorescence spectroscopy, a highly sensitive and versatile technique, offers a powerful lens into these molecular processes. The strategic incorporation of fluorescent non-canonical amino acids (ncAAs) provides a minimally perturbative approach to introduce site-specific fluorescent reporters into proteins. This guide offers a comprehensive comparison of 2-fluorophenylalanine (2-F-Phe) and several key tryptophan (Trp) analogs, providing researchers with the essential data and methodologies to select the optimal tool for their fluorescence-based investigations.

At a Glance: Performance Comparison

The choice between 2-F-Phe and various Trp analogs hinges on the specific experimental requirements, including desired photophysical properties, environmental sensitivity, and the potential for specialized applications like Förster Resonance Energy Transfer (FRET). The following table summarizes the key quantitative data for these fluorescent amino acids.

Amino AcidExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Fluorescence Lifetime (τ, ns)Key Features & Applications
2-Fluorophenylalanine ~260~282~2000.028[1]~7.4[2]Subtle environmental probe, minimal structural perturbation.
Tryptophan (Trp) ~280~3505,6000.132.6Intrinsic protein fluorescence, sensitive to local environment.
5-Hydroxytryptophan (5-HW) ~295~3404,7000.232.7Higher quantum yield than Trp, good for FRET.
7-Azatryptophan (7-azaTrp) ~290~3906,0000.02 (in water)0.5 (in water)Large Stokes shift, useful as a FRET acceptor.
4-Cyanotryptophan (4-CN-Trp) ~295~4207,0000.142.4Environment-sensitive emission, PET and FRET applications.

In-Depth Comparison: 2-Fluorophenylalanine vs. Tryptophan Analogs

2-Fluorophenylalanine: A Subtle Reporter

2-Fluorophenylalanine is a conservative substitution for phenylalanine, introducing a fluorine atom at the ortho position of the phenyl ring. This modification results in minimal steric perturbation to the protein structure. While its intrinsic fluorescence is weak compared to tryptophan and its analogs, this property can be advantageous in reducing background fluorescence in proteins that already contain multiple tryptophans. The fluorescence of 2-F-Phe is sensitive to the local electrostatic environment, making it a useful probe for subtle conformational changes.

Tryptophan Analogs: A Versatile Toolkit for Fluorescence

Tryptophan is the dominant intrinsic fluorophore in most proteins. However, its fluorescence can be complex to interpret in proteins with multiple tryptophan residues. Tryptophan analogs offer a solution by providing unique spectral properties that allow for more specific and targeted investigations.

  • 5-Hydroxytryptophan (5-HW): The Brighter Alternative. With a higher fluorescence quantum yield than tryptophan, 5-HW is an excellent choice for enhancing signal intensity in fluorescence studies. Its spectral properties are similar to tryptophan, making it a suitable replacement for FRET studies where a brighter donor is desired.

  • 7-Azatryptophan (7-azaTrp): The Red-Shifted Probe. The most striking feature of 7-azaTrp is its significantly red-shifted emission spectrum compared to tryptophan. This large Stokes shift minimizes interference from scattered excitation light and cellular autofluorescence. Its distinct spectral properties also make it an ideal FRET acceptor when paired with a donor like tryptophan or a blue-emitting ncAA. However, its quantum yield is sensitive to the polarity of the environment and can be low in aqueous solutions.

  • 4-Cyanotryptophan (4-CN-Trp): The Environment-Sensitive Reporter. The cyano group of 4-CN-Trp makes its fluorescence emission highly sensitive to the local environment, including polarity and hydrogen bonding. This solvatochromism can be exploited to monitor changes in protein conformation and binding events. Furthermore, 4-CN-Trp can participate in both Photoinduced Electron Transfer (PET) and FRET, making it a versatile tool for studying protein dynamics and interactions.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these fluorescent amino acids. Below are step-by-step protocols for key experiments.

Site-Specific Incorporation of Non-Canonical Amino Acids in E. coli

This protocol describes the genetic incorporation of ncAAs at a specific site in a target protein using an orthogonal aminoacyl-tRNA synthetase/tRNA pair.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein with an in-frame amber stop codon (TAG) at the desired incorporation site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for the desired ncAA (e.g., pEVOL).

  • Luria-Bertani (LB) medium and Terrific Broth (TB) medium.

  • Appropriate antibiotics.

  • The desired non-canonical amino acid (e.g., 2-F-Phe, 5-HW, 7-azaTrp, or 4-CN-Trp).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • L-arabinose.

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL plasmid carrying the synthetase/tRNA pair. Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of TB medium containing the appropriate antibiotics with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Add the non-canonical amino acid to a final concentration of 1-2 mM. Induce the expression of the orthogonal synthetase/tRNA pair by adding L-arabinose to a final concentration of 0.02% (w/v).

  • Protein Expression: Induce the expression of the target protein by adding IPTG to a final concentration of 0.5 mM. Reduce the temperature to 20-25°C and continue to grow the culture for 16-20 hours.

  • Harvesting and Purification: Harvest the cells by centrifugation. Purify the ncAA-containing protein using standard chromatography techniques appropriate for the protein's purification tag (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Verification: Confirm the incorporation of the ncAA by mass spectrometry.

G cluster_prep Plasmid Preparation cluster_ecoli E. coli Expression cluster_purification Purification & Verification Target_Plasmid Target Protein Plasmid (with TAG codon) Transformation Co-transformation Target_Plasmid->Transformation pEVOL_Plasmid pEVOL Plasmid (Synthetase/tRNA) pEVOL_Plasmid->Transformation Growth Growth to OD600 0.6-0.8 Transformation->Growth Induction Induction with ncAA & L-arabinose Growth->Induction Expression Protein Expression with IPTG Induction->Expression Harvesting Cell Harvesting Expression->Harvesting Purification Protein Purification Harvesting->Purification Verification Mass Spectrometry Purification->Verification

Workflow for Site-Specific Incorporation of ncAAs in E. coli.
Steady-State and Time-Resolved Fluorescence Measurements

This protocol outlines the general procedure for acquiring fluorescence spectra and lifetime data for a protein containing a fluorescent ncAA.

Materials:

  • Purified protein containing the fluorescent ncAA.

  • Appropriate buffer solution.

  • Quartz cuvette.

  • Spectrofluorometer for steady-state measurements.

  • Time-Correlated Single Photon Counting (TCSPC) instrument for lifetime measurements.

Procedure:

  • Sample Preparation: Prepare a solution of the purified protein in the desired buffer. The concentration should be adjusted to have an absorbance of 0.05-0.1 at the excitation wavelength to avoid inner filter effects.

  • Steady-State Fluorescence Spectroscopy:

    • Place the protein solution in a quartz cuvette.

    • Set the excitation wavelength on the spectrofluorometer to the appropriate value for the incorporated ncAA (see table above).

    • Record the fluorescence emission spectrum over a suitable wavelength range.

    • Record a buffer blank spectrum and subtract it from the protein spectrum.

  • Time-Resolved Fluorescence Spectroscopy (TCSPC):

    • Use a pulsed laser diode or a picosecond pulsed laser as the excitation source, tuned to the excitation maximum of the ncAA.

    • Collect the fluorescence decay data at the emission maximum.

    • Measure the instrument response function (IRF) using a scattering solution (e.g., ludox or a dilute solution of non-dairy creamer).

    • Analyze the fluorescence decay data by fitting it to a multi-exponential decay model after deconvolution with the IRF to obtain the fluorescence lifetime(s).

G cluster_sample Sample Preparation cluster_measurements Fluorescence Measurements cluster_analysis Data Analysis Protein_Solution Purified Protein Solution (Abs ~0.05-0.1) Steady_State Steady-State Spectrofluorometer Protein_Solution->Steady_State Time_Resolved Time-Resolved (TCSPC) Protein_Solution->Time_Resolved Spectrum_Analysis Emission Spectrum Analysis Steady_State->Spectrum_Analysis Lifetime_Analysis Fluorescence Decay Analysis (Fitting) Time_Resolved->Lifetime_Analysis

General Workflow for Fluorescence Spectroscopy Measurements.
Förster Resonance Energy Transfer (FRET) Analysis

This protocol describes a typical FRET experiment to measure distance changes in a protein containing a donor-acceptor pair of ncAAs.

Materials:

  • Purified protein containing both a donor and an acceptor ncAA at specific sites.

  • Appropriate buffer solution.

  • Spectrofluorometer.

Procedure:

  • Sample Preparation: Prepare solutions of the doubly labeled protein, a donor-only labeled protein, and an acceptor-only labeled protein at the same concentration in the same buffer.

  • Data Acquisition:

    • Donor Emission: Excite the doubly labeled protein and the donor-only protein at the donor's excitation wavelength and record their emission spectra.

    • Acceptor Emission: Excite the doubly labeled protein and the acceptor-only protein at the donor's excitation wavelength and record their emission spectra. Also, excite the acceptor-only protein at its own excitation maximum to obtain its direct emission spectrum.

  • Data Analysis:

    • Calculate FRET Efficiency (E): The FRET efficiency can be calculated from the quenching of the donor fluorescence in the presence of the acceptor: E = 1 - (FDA / FD) where FDA is the fluorescence intensity of the donor in the doubly labeled protein and FD is the fluorescence intensity of the donor in the donor-only protein.

    • Calculate the Inter-dye Distance (r): The distance between the donor and acceptor can be calculated using the Förster equation: r = R0 * [ (1/E) - 1 ]1/6 where R0 is the Förster distance, the distance at which FRET efficiency is 50%. R0 can be calculated from the spectral properties of the donor and acceptor.

G cluster_protein Protein Labeling cluster_fret FRET Measurement cluster_analysis Data Analysis Donor Donor ncAA Labeled_Protein Doubly Labeled Protein Donor->Labeled_Protein Acceptor Acceptor ncAA Acceptor->Labeled_Protein Protein Target Protein Protein->Donor Protein->Acceptor Excitation Excite Donor Labeled_Protein->Excitation Emission Measure Donor & Acceptor Emission Excitation->Emission Efficiency Calculate FRET Efficiency (E) Emission->Efficiency Distance Calculate Distance (r) Efficiency->Distance G cluster_setup Experimental Setup cluster_titration Titration & Measurement cluster_analysis Data Analysis Protein Protein with Fluorescent ncAA Titration Titrate Protein with Quencher Protein->Titration Quencher Quencher Solution Quencher->Titration Measurement Measure Fluorescence Intensity Titration->Measurement Correction Inner Filter Effect Correction Measurement->Correction Stern_Volmer Stern-Volmer Plot (F0/F vs. [Q]) Correction->Stern_Volmer Analysis Determine Ksv Stern_Volmer->Analysis

References

A Comparative Guide: Incorporating 2-Fluorophenylalanine into Proteins via E. coli and Mammalian Expression Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids (UAAs) like 2-Fluorophenylalanine (2-F-Phe) into proteins offers a powerful tool for probing protein structure and function, as well as for developing novel therapeutics. The two most prominent platforms for producing proteins with UAAs are bacterial (Escherichia coli) and mammalian cell expression systems. This guide provides an objective comparison of these two systems for 2-F-Phe incorporation, supported by experimental data and detailed methodologies.

At a Glance: Key Differences in Performance

The choice between E. coli and mammalian cells for incorporating 2-F-Phe hinges on a trade-off between yield, speed, cost, and the requirement for post-translational modifications. E. coli is a robust, high-yield system ideal for producing large quantities of protein for structural studies, while mammalian systems excel in producing complex proteins with native folding and modifications, which is often critical for functional assays and therapeutic applications.

FeatureE. coli Expression SystemMammalian Expression System
Protein Yield High (e.g., 8-12 mg/L of culture)[1]Lower (e.g., ~34 µ g/gram of HEK cells, up to 1 µg/2 x 10^7 cells)[2][3]
Incorporation Efficiency Generally high, can be optimized with engineered systems like pEVOL plasmids.[4]Can be efficient, but may be limited by tRNA levels and release factor competition.[5]
Fidelity High, but can have background incorporation of natural amino acids.[1][6]Generally higher fidelity compared to E. coli, with less "bleed-through" incorporation of phenylalanine.[6][7][8]
Post-Translational Modifications Lacks most eukaryotic post-translational modifications.[9][10]Capable of complex, human-like post-translational modifications.[9][10]
Protein Folding Risk of misfolding and inclusion body formation, especially for complex eukaryotic proteins.[9]More likely to achieve native protein folding and conformation.[9]
Cost Low cost of media and reagents.[9]High cost of media, sera, and transfection reagents.[9]
Speed Fast; protein expression can be achieved in hours to days.[9]Slower; requires longer cell culture and expression times (days to weeks).[9]
Scalability Easily scalable for large-scale production.More complex and expensive to scale up.
Toxicity of 2-F-Phe Can be toxic, potentially affecting cell growth and protein yield.Generally better tolerated, but can still impact cell viability.

The Underlying Mechanism: Orthogonal Translation Systems

The incorporation of 2-F-Phe into a target protein at a specific site relies on the introduction of an orthogonal translation system into the host cell. This system consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA).[11][12] The aaRS is evolved to specifically recognize 2-F-Phe and charge it onto the orthogonal tRNA. This tRNA is engineered to recognize a nonsense codon, typically the amber stop codon (UAG), which has been introduced at the desired site in the gene of the target protein.[12] When the ribosome encounters the UAG codon, the charged orthogonal tRNA delivers 2-F-Phe, leading to its incorporation into the growing polypeptide chain.

G cluster_workflow General Workflow for 2-F-Phe Incorporation cluster_expression Protein Expression Plasmid_Target Plasmid with Target Gene (containing UAG codon) Host_Cell Host Cell (E. coli or Mammalian) Plasmid_Target->Host_Cell Transformation/ Transfection Plasmid_Ortho Plasmid with Orthogonal aaRS and tRNA Plasmid_Ortho->Host_Cell Transcription Transcription Two_F_Phe 2-F-Phe (added to media) Two_F_Phe->Host_Cell Translation Translation Transcription->Translation Incorporation 2-F-Phe Incorporation at UAG codon Translation->Incorporation Protein Target Protein with 2-F-Phe Incorporation->Protein

Caption: General workflow for site-specific incorporation of 2-F-Phe.

Comparative Experimental Protocols

Below are generalized, key steps for incorporating 2-F-Phe in both E. coli and mammalian cells. Specific conditions will need to be optimized for the protein of interest.

E. coli Expression Protocol
  • Strain Selection: Utilize an E. coli strain suitable for protein expression, such as BL21(DE3). For improved efficiency, strains with a deleted release factor 1 (RF1) can be used to reduce competition at the amber stop codon.[13]

  • Plasmid Transformation: Co-transform the E. coli cells with two plasmids:

    • An expression vector containing the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.

    • A plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for 2-F-Phe (e.g., an evolved MjTyrRS or PylRS system on a pEVOL or similar plasmid).[4]

  • Culture Growth:

    • Inoculate a starter culture in Luria-Bertani (LB) medium with appropriate antibiotics and grow overnight at 37°C.[4]

    • The following day, dilute the starter culture into a larger volume of expression medium (e.g., LB or minimal media) with antibiotics.[4]

    • Grow the culture at 37°C to an OD600 of ~0.6-0.8.[4]

  • Induction of Expression:

    • Add 2-F-Phe to the culture to a final concentration of 1-2 mM.

    • Induce the expression of the orthogonal system (e.g., with L-arabinose for pEVOL plasmids) and the target protein (e.g., with IPTG for pET vectors).[4]

    • Reduce the temperature to 18-30°C and continue to grow for another 12-24 hours.

  • Harvesting and Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer and lyse the cells using sonication or high-pressure homogenization.

  • Protein Purification and Analysis:

    • Purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA for His-tagged proteins).

    • Confirm the incorporation of 2-F-Phe using methods such as Western blotting, mass spectrometry (ESI-MS), or NMR spectroscopy.[6][7]

Mammalian Cell Expression Protocol
  • Cell Line Selection: Choose a suitable mammalian cell line, such as HEK293T or CHO cells, known for high transfection efficiency and protein expression.[2]

  • Plasmid Transfection: Co-transfect the mammalian cells with two plasmids:

    • An expression vector containing the gene of interest with an in-frame amber (TAG) codon.

    • A plasmid encoding the orthogonal aaRS/tRNA pair for 2-F-Phe.

    • Use a suitable transfection reagent (e.g., lipofectamine-based). The ratio of the target gene plasmid to the orthogonal system plasmid is often around 10:1.[11]

  • Cell Culture and Expression:

    • Culture the cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.[2]

    • At the time of transfection or shortly after, add 2-F-Phe to the culture medium to a final concentration of 1-2 mM.[2]

    • Incubate the cells at 37°C in a humidified incubator with 5% CO2 for 24-72 hours.

  • Harvesting and Lysis:

    • Harvest the cells by scraping or trypsinization.

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Protein Purification and Analysis:

    • Purify the protein from the cell lysate using appropriate chromatography methods.

    • Analyze the purified protein to confirm 2-F-Phe incorporation by Western blotting or mass spectrometry.[2][6]

System Comparison: A Deeper Dive

The fundamental differences between prokaryotic and eukaryotic cellular machinery lead to distinct advantages and disadvantages for each expression system in the context of 2-F-Phe incorporation.

G cluster_ecoli E. coli System cluster_mammalian Mammalian System Ecoli_Advantages Advantages: - High Yield - Low Cost - Rapid Growth - Simple Genetics Ecoli_Disadvantages Disadvantages: - No PTMs - Inclusion Bodies - Potential Misfolding Mammalian_Advantages Advantages: - Correct PTMs - Proper Folding - Higher Fidelity Mammalian_Disadvantages Disadvantages: - Lower Yield - High Cost - Slow Growth - Complex Handling

Caption: Key advantages and disadvantages of E. coli vs. mammalian systems.

Conclusion

The choice between E. coli and mammalian expression systems for the incorporation of 2-F-Phe is highly dependent on the specific research goals and the nature of the target protein. For applications requiring large quantities of protein where post-translational modifications are not essential, such as in vitro biophysical or structural studies, E. coli remains the system of choice due to its high yields, low cost, and speed.

Conversely, for functional studies of complex eukaryotic proteins, or for the development of therapeutic proteins where proper folding and post-translational modifications are critical for biological activity, mammalian cells are the superior option, despite the lower yields and higher costs.[9] Recent advances in both systems, including the development of engineered E. coli strains and optimized expression vectors for mammalian cells, continue to improve the efficiency and fidelity of unnatural amino acid incorporation, expanding the toolkit available to researchers in this exciting field.

References

A Tale of Two Analogs: Selenomethionine for Phasing versus 2-Fluorophenylalanine for Probing Protein Structure

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of protein crystallography, the quest to elucidate the three-dimensional architecture of macromolecules is paramount. While advanced computational methods have revolutionized structure prediction, experimental phasing remains a cornerstone for determining novel protein structures de novo. This guide provides a comprehensive comparison of two amino acid analogs, Selenomethionine (SeMet) and 2-Fluorophenylalanine (2-FPA), not as direct competitors for phasing, but as powerful tools with distinct and complementary applications in structural biology. SeMet stands as the undisputed champion for experimental phasing via anomalous diffraction, while 2-FPA offers a nuanced approach to investigating protein stability, function, and dynamics.

The Crucial Role of Experimental Phasing

The "phase problem" is a central challenge in X-ray crystallography. While diffraction experiments yield the intensities of X-ray reflections, the phase information is lost. Experimental phasing methods overcome this by introducing atoms with specific X-ray scattering properties into the protein, allowing for the retrieval of phase information. One of the most powerful techniques is anomalous diffraction, which relies on the wavelength-dependent scattering of electrons near an atom's absorption edge.

Selenomethionine: The Gold Standard for Anomalous Phasing

Selenomethionine, an analog of methionine where the sulfur atom is replaced by selenium, has become the workhorse for de novo protein structure determination using Single-wavelength Anomalous Diffraction (SAD) and Multi-wavelength Anomalous Diffraction (MAD) phasing. The success of SeMet lies in the significant anomalous signal generated by the selenium atom at accessible X-ray energies.

Quantitative Performance of Selenomethionine
ParameterValueNotes
Incorporation Efficiency >95% in E. coli cell-free systems[1], >90% in mammalian cells[2], >84% in mammalian culture[3]High incorporation is crucial for a strong anomalous signal.
Toxicity Can be cytotoxic, reducing protein yield[1]Optimization of labeling protocols is necessary to balance incorporation and cell viability.
Anomalous Scattering (f'') ~6 electrons at the Se K-edge (~0.98 Å)This strong signal is readily detectable and provides excellent phasing power.
Experimental Protocol: Selenomethionine Labeling in E. coli

This protocol is adapted for methionine auxotrophic strains of E. coli (e.g., B834(DE3)) to ensure high incorporation efficiency.

1. Starter Culture:

  • Inoculate a single colony of transformed E. coli into 5 mL of minimal medium supplemented with L-methionine (50 µg/mL) and the appropriate antibiotic.

  • Grow overnight at 37°C with shaking.

2. Main Culture Growth:

  • Inoculate 1 L of minimal medium containing L-methionine (50 µg/mL) and antibiotic with the overnight culture.

  • Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.8-1.0.

3. Methionine Depletion and Selenomethionine Incorporation:

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Resuspend the cell pellet in 1 L of pre-warmed minimal medium lacking methionine.

  • Incubate for 1-2 hours at 37°C to deplete endogenous methionine.

  • Add L-Selenomethionine to a final concentration of 60 mg/L.

  • Incubate for 15-30 minutes to allow for SeMet uptake.

4. Protein Expression and Harvest:

  • Induce protein expression with IPTG (e.g., 0.1-1 mM final concentration).

  • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvest the cells by centrifugation.

5. Protein Purification:

  • Purify the SeMet-labeled protein using standard protocols. It is crucial to include a reducing agent, such as 5-10 mM DTT or TCEP, in all purification buffers to prevent oxidation of the selenium atom.

6. Verification of Incorporation:

  • Confirm the incorporation of SeMet and its efficiency using mass spectrometry. A successful incorporation will show a mass increase of approximately 47 Da per methionine residue.

Selenomethionine_Labeling_Workflow cluster_prep Preparation cluster_growth Growth & Induction cluster_downstream Downstream Processing start Start starter_culture Overnight Starter Culture (Minimal Medium + Methionine) start->starter_culture main_culture Inoculate Main Culture (Minimal Medium + Methionine) starter_culture->main_culture grow_main Grow to OD600 0.8-1.0 main_culture->grow_main harvest_cells Harvest Cells grow_main->harvest_cells resuspend Resuspend in Met-free Medium harvest_cells->resuspend deplete_met Methionine Depletion resuspend->deplete_met add_semet Add L-Selenomethionine deplete_met->add_semet induce Induce Protein Expression (IPTG) add_semet->induce express Express Protein at Lower Temp. induce->express harvest_final Harvest Cells express->harvest_final purification Protein Purification (with reducing agents) harvest_final->purification verification Verify Incorporation (Mass Spectrometry) purification->verification crystallization Crystallization & Phasing verification->crystallization end End crystallization->end

Workflow for Selenomethionine Labeling in E. coli.
Metabolic Incorporation of Selenomethionine

Selenomethionine is incorporated into proteins by hijacking the endogenous methionine metabolic pathway. Due to its structural similarity to methionine, it is recognized by the methionyl-tRNA synthetase, which charges the methionyl-tRNA with SeMet. This SeMet-tRNA is then used by the ribosome during protein synthesis, leading to the substitution of methionine residues with selenomethionine.

Metabolic_Pathway cluster_uptake Cellular Uptake cluster_activation tRNA Charging cluster_synthesis Protein Synthesis SeMet_ext Extracellular L-Selenomethionine transporter Amino Acid Transporter SeMet_ext->transporter Met_ext Extracellular L-Methionine Met_ext->transporter Competitive Inhibition SeMet_int Intracellular L-Selenomethionine transporter->SeMet_int Met_int Intracellular L-Methionine transporter->Met_int met_tRNA_syn Methionyl-tRNA Synthetase SeMet_int->met_tRNA_syn semet_tRNA SeMet-tRNAMet met_tRNA_syn->semet_tRNA tRNA_met tRNAMet tRNA_met->met_tRNA_syn ribosome Ribosome semet_tRNA->ribosome protein Selenomethionyl Protein ribosome->protein

Metabolic Pathway for Selenomethionine Incorporation.

2-Fluorophenylalanine: A Tool for Probing Protein Structure and Stability

In contrast to SeMet, 2-Fluorophenylalanine is not primarily used for phasing in X-ray crystallography. The anomalous signal from fluorine is exceptionally weak at the X-ray wavelengths typically used for protein crystallography, making it unsuitable for SAD or MAD experiments. Instead, the introduction of the highly electronegative fluorine atom into the phenyl ring of phenylalanine serves as a subtle yet powerful probe to investigate various aspects of protein biophysics.

Applications of 2-Fluorophenylalanine in Structural Biology
  • Probing Protein Stability: The fluorine substitution can alter the electronic properties and hydrophobicity of the phenylalanine side chain, influencing protein stability. Studies have shown that the incorporation of fluorinated phenylalanines can either stabilize or destabilize a protein, providing insights into the forces governing protein folding.

  • Investigating Protein-Ligand Interactions: The fluorine atom can be used as a sensitive reporter for Nuclear Magnetic Resonance (NMR) spectroscopy.[4] Changes in the 19F NMR chemical shift upon ligand binding can provide information about the binding event and the local environment of the fluorinated residue.

  • Enzyme Mechanism Studies: The electronic perturbations caused by the fluorine atom can affect enzyme catalysis, making 2-FPA a useful tool for studying enzyme mechanisms.

Quantitative Data for 2-Fluorophenylalanine
ParameterValue/ObservationNotes
Incorporation Efficiency Variable, can be site-specific with engineered tRNA/synthetase pairs.[5]Often requires specialized expression systems to achieve high and specific incorporation.
Toxicity Can exhibit toxicity in E. coli by interfering with normal metabolic processes.The degree of toxicity can depend on the position of the fluorine substitution.
Effect on Protein Stability Can increase or decrease protein stability depending on the local environment.The electron-withdrawing nature of fluorine can alter intramolecular interactions.[4]
Anomalous Scattering (f'') Negligible at common crystallographic wavelengths.The K-edge of fluorine is at a very low energy, far from typical experimental setups.
Experimental Protocol: 2-Fluorophenylalanine Incorporation in E. coli

Incorporating 2-FPA often requires a phenylalanine auxotrophic E. coli strain or the use of an orthogonal tRNA/synthetase pair for site-specific incorporation. The following is a general protocol for global incorporation in an auxotrophic strain.

1. Starter Culture:

  • Inoculate a single colony of the transformed phenylalanine auxotrophic E. coli strain into 5 mL of minimal medium supplemented with L-phenylalanine (40 µg/mL) and the appropriate antibiotic.

  • Grow overnight at 37°C with shaking.

2. Main Culture Growth:

  • Inoculate 1 L of minimal medium containing L-phenylalanine (40 µg/mL) and antibiotic with the overnight culture.

  • Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

3. Phenylalanine Depletion and 2-FPA Incorporation:

  • Harvest the cells by centrifugation.

  • Wash the cell pellet with pre-warmed minimal medium lacking phenylalanine to remove any residual phenylalanine.

  • Resuspend the cells in 1 L of pre-warmed minimal medium containing 2-Fluorophenylalanine (e.g., 40 µg/mL).

4. Protein Expression and Harvest:

  • Induce protein expression with IPTG.

  • Continue to grow the culture at an appropriate temperature for the desired duration.

  • Harvest the cells by centrifugation.

5. Protein Purification and Analysis:

  • Purify the 2-FPA labeled protein using standard protocols.

  • Confirm incorporation and its extent using mass spectrometry or NMR spectroscopy.

Workflow for 2-Fluorophenylalanine Labeling in E. coli.

Conclusion: Choosing the Right Tool for the Job

The comparison between selenomethionine and 2-fluorophenylalanine in the context of protein crystallography is not one of direct competition, but rather of specialized application.

  • Selenomethionine is the undisputed tool of choice for de novo protein structure determination via anomalous phasing. Its high incorporation efficiency and strong anomalous signal make it an invaluable asset for solving the phase problem for novel protein structures.

  • 2-Fluorophenylalanine, while not suitable for phasing, is a powerful probe for investigating the subtleties of protein structure, stability, and function. Its minimal steric perturbation combined with its significant electronic impact allows researchers to ask specific questions about the roles of aromatic residues in protein biology.

For researchers and drug development professionals, understanding the distinct advantages and applications of these amino acid analogs is crucial for designing experiments that will yield the most insightful structural and functional data. When the goal is to solve a novel crystal structure, selenomethionine is the clear path forward. When the aim is to dissect the intricacies of protein biophysics, 2-fluorophenylalanine provides a unique and powerful lens.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Fluoro-dl-phenylalanine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 2-Fluoro-dl-phenylalanine, a compound utilized in various research applications. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). The toxicological properties of this compound may not be fully investigated, and it is prudent to handle it with care. One of its isomers, p-Fluoro-DL-phenylalanine, is known to be a toxic antimetabolite.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact.
Eye Protection Safety goggles or glasses with side shieldsTo protect eyes from dust or splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin.
Respiratory Protection NIOSH/MSHA approved respiratorRecommended if handling large quantities or if dust is generated.
Step-by-Step Disposal Procedure

The disposal of this compound should be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

  • Waste Identification and Collection:

    • Carefully sweep up the solid this compound, avoiding dust formation[1]. For spills, use spark-proof tools and explosion-proof equipment for collection[2].

    • Place the collected material into a suitable, leak-proof, and clearly labeled container for disposal[2][3]. The container must be compatible with the chemical.

  • Labeling the Waste Container:

    • The container must be labeled with the words "Hazardous Waste."

    • Clearly identify the contents as "this compound."

    • Include the date when the waste was first added to the container.

  • Storage of Chemical Waste:

    • Store the sealed waste container in a designated hazardous waste storage area[4].

    • This area should be well-ventilated, cool, and dry[1].

    • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents[5].

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

    • Follow all institutional and local regulations for hazardous waste disposal[6].

Decontamination of Empty Containers

Empty containers that previously held this compound must also be treated as hazardous waste unless properly decontaminated.

  • Triple Rinsing:

    • Rinse the empty container thoroughly with a suitable solvent (e.g., water, if the compound is soluble) at least three times.

    • Collect the rinsate (the solvent used for rinsing) and dispose of it as hazardous chemical waste[7][8].

  • Final Disposal of Rinsed Containers:

    • Once triple-rinsed, the container can often be disposed of as non-hazardous waste. However, it is essential to deface or remove the original label to avoid confusion[8].

    • Always confirm your institution's specific policies regarding the disposal of decontaminated chemical containers.

Experimental Workflow for Disposal

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Disposal of This compound ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe collect Collect Waste Material (Sweep solid, contain spills) ppe->collect container Place in a Labeled Hazardous Waste Container collect->container label Label Container: 'Hazardous Waste' 'this compound' Date container->label decon Decontaminate Empty Container (Triple Rinse) container->decon storage Store in Designated Hazardous Waste Area label->storage disposal Arrange for Professional Disposal (EH&S) storage->disposal end End: Safe Disposal disposal->end rinse_collect Collect Rinsate as Hazardous Waste decon->rinse_collect container_disposal Dispose of Rinsed Container (Follow Institutional Policy) decon->container_disposal rinse_collect->storage

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Fluoro-dl-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Fluoro-dl-phenylalanine (CAS No. 2629-55-2). Adherence to these guidelines is critical for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or glasses are mandatory. A face shield should be worn when there is a risk of splashing or dust generation.Protects against irritation or injury from accidental splashes or airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene) are required. Gloves should be inspected for integrity before each use and changed frequently.Prevents skin contact and potential absorption.
Body Protection A standard laboratory coat is required. For larger quantities or procedures with a higher risk of exposure, consider additional protective clothing.Protects against contamination of personal clothing.
Respiratory Protection Under conditions of adequate ventilation, respiratory protection is not typically required. If dust is generated or ventilation is poor, a NIOSH-approved respirator is recommended.Minimizes the risk of inhaling fine particles.

Operational and Handling Plan

A systematic approach to handling this compound is crucial for safety and to avoid contamination.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling powders to minimize dust inhalation.

  • An eyewash station and a safety shower must be readily accessible in the immediate work area.[1][2]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.

  • Weighing and Transfer: Conduct weighing and transferring of the solid material in a fume hood or a designated containment area to control dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][4]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure Route First Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[5]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[5]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5]

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Spill Response Workflow:

Spill_Response cluster_spill Chemical Spill Occurs cluster_assess Immediate Actions cluster_contain Containment & Cleanup cluster_disposal Waste Disposal Spill Spill of this compound Detected Evacuate Evacuate Immediate Area & Alert Others Spill->Evacuate Assess Assess Spill Size & Hazard Evacuate->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain Spill with Inert Absorbent Material PPE->Contain Cleanup Carefully Sweep or Scoop into a Labeled Waste Container Contain->Cleanup Decontaminate Decontaminate Spill Area with Soap and Water Cleanup->Decontaminate Dispose Dispose of Waste According to Institutional and Local Regulations Decontaminate->Dispose

Workflow for handling a chemical spill.

Disposal:

  • All waste materials, including contaminated PPE and spill cleanup materials, must be collected in a designated and properly labeled hazardous waste container.

  • Dispose of all waste in strict accordance with all applicable federal, state, and local environmental regulations. Do not dispose of down the drain or in regular trash.[6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-dl-phenylalanine
Reactant of Route 2
2-Fluoro-dl-phenylalanine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.